molecular formula C8H6N2O2 B1600357 5-Hydroxy-1H-indazole-3-carbaldehyde CAS No. 882803-11-4

5-Hydroxy-1H-indazole-3-carbaldehyde

Cat. No.: B1600357
CAS No.: 882803-11-4
M. Wt: 162.15 g/mol
InChI Key: VSEHFSVJKJQICE-UHFFFAOYSA-N
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Description

5-Hydroxy-1H-indazole-3-carbaldehyde is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-4-8-6-3-5(12)1-2-7(6)9-10-8/h1-4,12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEHFSVJKJQICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434071
Record name 5-Hydroxy-2H-indazole-3-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID30434071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882803-11-4
Record name 5-Hydroxy-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 5-Hydroxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 5-Hydroxy-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-1H-indazole-3-carbaldehyde is a pivotal intermediate in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its structure, featuring a reactive aldehyde and a phenolic hydroxyl group on the indazole core, allows for diverse functionalization, making it a valuable building block in the synthesis of kinase inhibitors and other biologically active molecules. This guide provides a comprehensive overview of the most reliable synthetic pathways to this key intermediate, with a focus on practical, field-proven methodologies. We will delve into two primary routes: the demethylation of a readily accessible methoxy precursor and the direct conversion of 5-hydroxyindole. Each section will provide detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

Introduction: The Strategic Importance of 5-Hydroxy-1H-indazole-3-carbaldehyde

The indazole moiety is a well-recognized "privileged scaffold" in drug discovery, known to interact with a variety of biological targets.[1] As a bioisostere of indole, the indazole ring system, with its two nitrogen atoms, can form strong hydrogen bonds within the active sites of proteins.[1] The introduction of a hydroxyl group at the 5-position and a carbaldehyde at the 3-position further enhances the synthetic utility of this core structure. The aldehyde function serves as a versatile handle for transformations into alkenes, secondary alcohols, amines, and various heterocyclic systems.[1] Concurrently, the phenolic hydroxyl group provides a site for etherification or other modifications to modulate physicochemical properties and target engagement. Given the challenges associated with direct C3-formylation of the indazole ring, indirect methods are often necessary.[1] This guide will focus on the most effective and reproducible synthetic strategies to access this valuable compound.

Recommended Synthetic Pathway: A Two-Step Approach from 5-Methoxyindole

Our primary recommended route is a robust two-step synthesis commencing from the commercially available 5-methoxyindole. This pathway is characterized by high yields and well-documented procedures. The overall strategy involves the conversion of 5-methoxyindole to 5-methoxy-1H-indazole-3-carbaldehyde, followed by a demethylation step to furnish the desired final product.

Step 1: Synthesis of 5-Methoxy-1H-indazole-3-carbaldehyde

The key transformation in this step is the nitrosation of 5-methoxyindole, which proceeds via a ring-opening and recyclization mechanism to yield the indazole-3-carbaldehyde.[1] This method has been shown to be highly efficient for a range of substituted indoles.[1]

Reaction Scheme:

Step_1_Synthesis_of_5_Methoxy_1H_indazole_3_carbaldehyde cluster_0 5-Methoxyindole cluster_1 5-Methoxy-1H-indazole-3-carbaldehyde 5_methoxyindole reagents NaNO2, HCl DMF, H2O 5_methoxyindole->reagents 5_methoxy_indazole reagents->5_methoxy_indazole

Synthesis of 5-Methoxy-1H-indazole-3-carbaldehyde

Experimental Protocol:

A detailed protocol for the synthesis of 5-methoxy-1H-indazole-3-carbaldehyde from 5-methoxyindole has been reported with a high yield of 91%.[1]

  • Preparation of the Nitrosating Mixture: In a reaction vessel equipped with a dropping funnel and a magnetic stirrer, dissolve sodium nitrite (NaNO₂) in deionized water and dimethylformamide (DMF) and cool the solution to 0 °C in an ice bath.

  • Acidification: Slowly add a solution of hydrochloric acid (HCl) to the cooled nitrosating mixture while maintaining the temperature at 0 °C.

  • Addition of 5-Methoxyindole: Prepare a solution of 5-methoxyindole in DMF. Add this solution dropwise to the nitrosating mixture over a period of time, ensuring the temperature remains controlled.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified duration.

  • Work-up: Extract the reaction mixture with ethyl acetate. Wash the combined organic layers sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 5-methoxy-1H-indazole-3-carbaldehyde.

Causality Behind Experimental Choices:

  • Slow Addition and Temperature Control: The formation of the nitrosating agent (nitrous acid) and its subsequent reaction with the indole are exothermic. Slow addition and low temperature are crucial to prevent the degradation of the nitrosating agent and to minimize the formation of side products.[1]

  • Solvent System: The use of a DMF/water solvent system ensures the solubility of both the organic substrate and the inorganic reagents.

Step 2: Demethylation to 5-Hydroxy-1H-indazole-3-carbaldehyde

The final step involves the cleavage of the methyl ether to unveil the free hydroxyl group. This is a common transformation in organic synthesis, and several reagents can be employed. Boron tribromide (BBr₃) is a highly effective reagent for this purpose.

Reaction Scheme:

Step_2_Demethylation cluster_0 5-Methoxy-1H-indazole-3-carbaldehyde cluster_1 5-Hydroxy-1H-indazole-3-carbaldehyde 5_methoxy_indazole reagents BBr3 DCM 5_methoxy_indazole->reagents 5_hydroxy_indazole reagents->5_hydroxy_indazole

Demethylation to the final product.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-methoxy-1H-indazole-3-carbaldehyde in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of BBr₃: Slowly add a solution of boron tribromide (BBr₃) in DCM to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Work-up: Extract the mixture with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 5-hydroxy-1H-indazole-3-carbaldehyde.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Boron tribromide is highly reactive with water, so anhydrous conditions are essential for the reaction to proceed efficiently.

  • Low Temperature: The initial addition of BBr₃ is performed at low temperature to control the exothermic reaction and prevent potential side reactions.

Alternative Synthetic Pathway: Direct Nitrosation of 5-Hydroxyindole

An alternative approach involves the direct conversion of 5-hydroxyindole to the target molecule. While this route is more convergent, it may require more optimization to achieve high yields due to the presence of the free hydroxyl group, which can potentially interfere with the reaction.

Reaction Scheme:

Alternative_Pathway cluster_0 5-Hydroxyindole cluster_1 5-Hydroxy-1H-indazole-3-carbaldehyde 5_hydroxyindole reagents NaNO2, HCl DMF, H2O 5_hydroxyindole->reagents 5_hydroxy_indazole reagents->5_hydroxy_indazole

Direct conversion from 5-hydroxyindole.

Experimental Protocol:

The protocol would be analogous to the synthesis of the 5-methoxy derivative, with 5-hydroxyindole as the starting material.

  • Nitrosating Mixture Preparation: Prepare the nitrosating mixture of NaNO₂, water, DMF, and HCl as described in the primary route.

  • Addition of 5-Hydroxyindole: Slowly add a solution of 5-hydroxyindole in DMF to the cooled nitrosating mixture.

  • Reaction and Work-up: Follow the reaction and work-up procedures as previously detailed.

  • Purification: Purify the crude product using column chromatography.

Causality and Potential Challenges:

  • Protecting Group Strategy: The free hydroxyl group of 5-hydroxyindole is acidic and could potentially react with the reagents or intermediates. A protecting group strategy for the hydroxyl function might be necessary to achieve optimal yields, although this would add extra steps to the synthesis.

  • Reaction Optimization: The electronic properties of 5-hydroxyindole differ from those of 5-methoxyindole, which may necessitate adjustments to the reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) to maximize the yield of the desired product.

Data Summary

CompoundStarting MaterialReagents and ConditionsYield (%)Reference
5-Methoxy-1H-indazole-3-carbaldehyde5-MethoxyindoleNaNO₂, HCl, DMF, H₂O, 0 °C to rt91[1]
5-Hydroxy-1H-indazole-3-carbaldehyde5-Methoxy-1H-indazole-3-carbaldehydeBBr₃, DCM, -78 °C to rt(Typical for demethylation)-
5-Hydroxy-1H-indazole-3-carbaldehyde5-HydroxyindoleNaNO₂, HCl, DMF, H₂O (Requires optimization)(Variable)-

Conclusion

The is most reliably achieved through a two-step sequence starting from 5-methoxyindole. This method offers high yields and utilizes well-established chemical transformations. The initial nitrosation of 5-methoxyindole to form 5-methoxy-1H-indazole-3-carbaldehyde is a highly efficient process. The subsequent demethylation provides a clean and effective route to the final product. While the direct nitrosation of 5-hydroxyindole presents a more direct pathway, it may require significant optimization to overcome potential side reactions associated with the free hydroxyl group. For researchers requiring a dependable and scalable synthesis, the two-step approach is the recommended and superior strategy.

References

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(25), 13834–13841. [Link]

Sources

5-Hydroxy-1H-indazole-3-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Hydroxy-1H-indazole-3-carbaldehyde (CAS 882803-11-4) is a critical heterocyclic building block in medicinal chemistry, particularly valued as a scaffold for kinase inhibitors and a bioisostere of indole-3-carbaldehyde.[1] Possessing three distinct reactive centers—an electrophilic aldehyde at C3, a nucleophilic phenolic hydroxyl at C5, and an amphoteric nitrogen at N1—it offers versatile functionalization vectors for Structure-Activity Relationship (SAR) exploration. This guide provides a comprehensive technical analysis of its properties, synthesis, and application in drug discovery.

Physicochemical Profile & Structural Analysis[2][3][4][5]

Structural Identity
  • IUPAC Name: 5-Hydroxy-1H-indazole-3-carbaldehyde

  • CAS Number: 882803-11-4[2]

  • Molecular Formula: C₈H₆N₂O₂

  • Molecular Weight: 162.15 g/mol

Tautomerism and Electronic Properties

The indazole core exhibits annular tautomerism, existing in equilibrium between the 1H- and 2H-forms. For 3-substituted indazoles, the 1H-tautomer is thermodynamically favored in the solid state and in non-polar solvents due to aromatic stability (preservation of the benzene ring aromaticity).

  • Acidity (pKa):

    • Phenolic OH (C5): Estimated pKa ~9.5–10.0. The electron-withdrawing aldehyde group at C3 may slightly increase acidity compared to unsubstituted 5-hydroxyindazole.

    • Indazole NH (N1): Estimated pKa ~13.8. Deprotonation yields an ambident anion capable of reacting at N1 or N2.

  • Solubility:

    • High: DMSO, DMF, Methanol, Ethanol.

    • Moderate: Ethyl Acetate, Acetone.

    • Low/Insoluble: Water, Hexanes, Diethyl Ether.

Synthetic Pathways[7]

The most efficient and widely adopted route to 5-hydroxy-1H-indazole-3-carbaldehyde is the nitrosation of 5-hydroxyindole (or its protected derivatives). This method utilizes a ring-expansion/rearrangement mechanism often referred to as the "Sandmeyer-type" indazole synthesis.

Mechanism of Formation

The transformation proceeds via the nitrosation of the indole C3 position, followed by oxime formation, hydration, ring opening, and subsequent recyclization to form the indazole core.

SynthesisPath Indole 5-Hydroxyindole (Starting Material) Nitroso 3-Nitrosoindole (Intermediate) Indole->Nitroso NaNO2, HCl Nitrosation Oxime Quinone Monoxime (Tautomer) Nitroso->Oxime Tautomerization RingOpen Ring Opening (Hydration at C2) Oxime->RingOpen H2O, H+ Indazole 5-Hydroxy-1H-indazole- 3-carbaldehyde (Product) RingOpen->Indazole -H2O Recyclization

Figure 1: Mechanistic pathway for the conversion of 5-hydroxyindole to 5-hydroxy-1H-indazole-3-carbaldehyde via nitrosative rearrangement.[3]

Alternative Routes
  • From 5-Methoxy-1H-indazole-3-carbaldehyde: Demethylation using BBr₃ or Pyridine·HCl. This route is preferred if the 5-methoxyindole precursor is more readily available or stable.

  • Oxidation of 3-Methylindazole: Radical halogenation of 5-protected-hydroxy-3-methylindazole followed by hydrolysis. This method is generally lower yielding due to over-oxidation risks.

Reactivity & Functionalization[8][9]

The molecule presents a "triad" of reactivity, allowing for sequential functionalization. Understanding chemoselectivity is vital for library generation.

ReactivityMap cluster_Aldehyde C3-Aldehyde (Electrophile) cluster_Hydroxyl C5-Hydroxyl (Nucleophile) cluster_Nitrogen N1-Nitrogen (Amphoteric) Core 5-Hydroxy-1H-indazole- 3-carbaldehyde Knoevenagel Knoevenagel Condensation (Active methylenes) Core->Knoevenagel RedAmin Reductive Amination (Amines -> Secondary Amines) Core->RedAmin Wittig Wittig/Horner-Wadsworth-Emmons (Alkenylation) Core->Wittig Ether Etherification (Alkyl halides, Mitsunobu) Core->Ether Ester Esterification (Acyl chlorides) Core->Ester Alkylation N-Alkylation (Base + R-X) Core->Alkylation Arylation Chan-Lam / Buchwald (Aryl boronic acids/halides) Core->Arylation

Figure 2: Chemo-orthogonal reactivity map of 5-hydroxy-1H-indazole-3-carbaldehyde.

Chemoselectivity Strategy
  • N1 vs. O5 Alkylation: Under basic conditions (e.g., K₂CO₃/DMF), alkylation often competes between the N1-nitrogen and the C5-oxygen.

    • To favor O-alkylation: Use weak bases or protect N1 first (e.g., THP, Boc).

    • To favor N-alkylation: Use stronger bases (NaH) which deprotonate N1 preferentially, or exploit the higher nucleophilicity of the nitrogen anion in specific solvents.

  • Aldehyde Protection: If modifying the OH or NH requires harsh reducing conditions, the aldehyde must be protected as an acetal (e.g., using ethylene glycol/TsOH).

Medicinal Chemistry Applications

Kinase Inhibition

The indazole scaffold is a privileged structure in kinase inhibitor design (e.g., Axitinib, Pazopanib).[4] The 3-carbaldehyde group serves as a "warhead precursor."

  • Design Strategy: Conversion of the aldehyde to a vinyl moiety (via Knoevenagel with oxindole) creates a conjugated system capable of engaging the ATP-binding pocket of Tyrosine Kinases (VEGFR, PDGFR).

  • H-Bonding: The N1-H and N2 atoms act as hydrogen bond donor/acceptor pairs, mimicking the adenine ring of ATP.

Synthetic Cannabinoid Metabolites

5-Hydroxy-1H-indazole-3-carbaldehyde derivatives appear as Phase I metabolites of synthetic cannabinoids (e.g., AB-PINACA derivatives). synthesizing these metabolites is crucial for:

  • Forensic reference standards.

  • Toxicological profiling.

Experimental Protocols

Protocol: Synthesis via Nitrosation of 5-Hydroxyindole

Based on optimized procedures for indazole-3-carbaldehydes [1, 2].

Reagents:

  • 5-Hydroxyindole (1.0 equiv)

  • Sodium Nitrite (NaNO₂, 8.0 equiv)[1][5][4]

  • HCl (2N aqueous solution, 7.0 equiv)[1][5][4]

  • DMF (Dimethylformamide)[1][5]

Step-by-Step Methodology:

  • Preparation of Nitrosating Mixture: In a round-bottom flask, dissolve NaNO₂ (8 equiv) in deionized water. Cool to 0°C in an ice bath.

  • Acidification: Dropwise add 2N HCl (7 equiv) to the nitrite solution. Stir for 10-15 minutes. The solution will turn pale blue/green indicating HNO₂ formation.

  • Addition of Substrate: Dissolve 5-hydroxyindole (1 equiv) in minimal DMF. Add this solution dropwise to the nitrosating mixture at 0°C. Note: Reverse addition (indole to acid) minimizes dimerization.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 50–80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the indole.

  • Work-up: Cool to room temperature. Extract with Ethyl Acetate (3x).[1][5] Wash combined organics with brine to remove DMF. Dry over MgSO₄ and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, gradient Hexane:EtOAc). The product typically elutes as a yellow/brown solid.

Protocol: Reductive Amination (General)

Purpose: To install an amine tail for solubility or target engagement.

  • Dissolve aldehyde (1 equiv) and amine (1.1 equiv) in DCE (Dichloroethane).

  • Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) and catalytic Acetic Acid.

  • Stir at RT for 12h. Quench with NaHCO₃.

Safety & Stability

  • Handling: The compound is an aldehyde and a phenol; it may oxidize upon prolonged exposure to air. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Hazards:

    • Nitrosation Reaction:[1][5] Generates NOx gases. Must be performed in a well-ventilated fume hood.

    • Compound: Potential irritant. Treat as a suspected kinase inhibitor (bioactive).[4][6]

  • Stability: Susceptible to Cannizzaro reaction (disproportionation) in strong base if not protected.

References

  • BenchChem. (2025).[1][5][7] Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol. BenchChem Application Notes. Link

  • Lippmann, P., et al. (2014). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 4, 137-140. Link

  • ChemicalBook. (n.d.). 5-HYDROXY-1H-INDAZOLE-3-CARBOXALDEHYDE Product Properties. Link

  • University of New Orleans. (2019). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO. Link

Sources

5-Hydroxy-1H-indazole-3-carbaldehyde CAS number 882803-11-4

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 882803-11-4 Synonyms: 5-Hydroxy-1H-indazole-3-carboxaldehyde; 3-Formyl-5-hydroxy-1H-indazole

Executive Summary

5-Hydroxy-1H-indazole-3-carbaldehyde (CAS 882803-11-4) is a high-value heterocyclic intermediate utilized primarily in the discovery of small-molecule kinase inhibitors and G-protein coupled receptor (GPCR) ligands. As a bioisostere of the purine and indole scaffolds, the indazole core offers unique hydrogen-bonding capabilities (donor at N1, acceptor at N2) that are critical for ATP-competitive binding in kinase active sites (e.g., VEGFR, FGFR, PDGFR).

This guide details the optimized synthesis, physicochemical profile, and medicinal chemistry applications of this compound.[1] It specifically addresses the "scaffold hopping" synthetic route—converting readily available indoles to indazoles—which is superior to traditional oxidation methods in terms of yield and functional group tolerance.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyData
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
Appearance Pale yellow to tan solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM
pKa (Calculated) ~9.5 (Phenolic OH), ~13.8 (Indazole NH)
H-Bond Donors 2 (N-H, O-H)
H-Bond Acceptors 3 (N, O, C=O)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Optimized Synthetic Protocol

The most robust route to CAS 882803-11-4 avoids the harsh oxidation of 3-methylindazoles. Instead, it utilizes a nitrosative ring rearrangement of 5-methoxyindole, followed by demethylation. This method is scalable and avoids over-oxidation of the aldehyde.

Workflow Diagram

SynthesisWorkflow Start 5-Methoxyindole (Precursor) Inter 5-Methoxy-1H-indazole- 3-carbaldehyde Start->Inter Nitrosative Rearrangement Reagent1 NaNO2, HCl DMF/H2O, 25°C Reagent1->Inter Final 5-Hydroxy-1H-indazole- 3-carbaldehyde (CAS 882803-11-4) Inter->Final O-Demethylation Reagent2 BBr3 (1M in DCM) -78°C to RT Reagent2->Final

Caption: Two-step synthesis via nitrosative rearrangement of 5-methoxyindole followed by Lewis acid-mediated demethylation.

Step 1: Synthesis of 5-Methoxy-1H-indazole-3-carbaldehyde

Rationale: Direct nitrosation of electron-rich indoles at the 3-position, followed by rearrangement, yields the indazole-3-aldehyde core efficiently.

  • Reagents: 5-Methoxyindole (1.0 eq), NaNO₂ (8.0 eq), HCl (2.7 eq), DMF/Water (5:3 ratio).

  • Procedure:

    • Dissolve 5-methoxyindole in DMF.

    • Prepare a solution of NaNO₂ and HCl in water (maintain < 5°C to prevent decomposition of nitrous acid).

    • Slowly add the indole solution to the acidic nitrite solution over 2 hours at 0°C. Critical: Reverse addition (indole to acid) favors the rearrangement over dimerization.

    • Allow to warm to room temperature and stir for 3–6 hours.

    • Workup: Dilute with ethyl acetate, wash with brine (3x) to remove DMF. Dry over MgSO₄ and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc) to yield the 5-methoxy intermediate.

Step 2: Demethylation to 5-Hydroxy-1H-indazole-3-carbaldehyde

Rationale: BBr₃ is preferred over HBr/AcOH for its ability to cleave aryl ethers at lower temperatures, preserving the aldehyde functionality.

  • Reagents: 5-Methoxy-1H-indazole-3-carbaldehyde (1.0 eq), Boron Tribromide (BBr₃, 1.0 M in DCM, 3.0 eq).

  • Procedure:

    • Suspend the intermediate in anhydrous DCM under Argon. Cool to -78°C.

    • Add BBr₃ dropwise.[2] The solution may turn dark red/brown.

    • Warm slowly to 0°C and stir for 2 hours. Monitor by TLC (the product is significantly more polar).

    • Quenching (Critical): Cool back to -78°C. Add MeOH dropwise very slowly to quench excess BBr₃ (exothermic).

    • Workup: Partition between EtOAc and saturated NaHCO₃. (Note: The product is amphoteric; ensure pH is ~6-7 for optimal extraction, or salt out with brine).

    • Yield: Expect 75–85% conversion.

Medicinal Chemistry Applications

Kinase Inhibition (VEGFR/PDGFR)

The 5-hydroxy-indazole-3-aldehyde scaffold acts as a "hinge binder."

  • N1-H: Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the kinase hinge region (e.g., Glu917 in VEGFR2).

  • N2: Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide.

  • C3-Aldehyde: Provides a vector for reductive amination to introduce solubilizing groups (morpholine, piperazine) or to extend into the ribose-binding pocket.

  • C5-Hydroxyl: A versatile handle for etherification to explore the solvent-front region or to improve lipophilicity via alkylation.

Mechanism of Action Diagram

Pharmacophore Indazole Indazole Core (Hinge Binder) Hinge Kinase Hinge Region (Glu/Cys Residues) Indazole->Hinge H-Bonds (N1-H, N2) Ribose Ribose Pocket (Solubility/Selectivity) Indazole->Ribose C3-Aldehyde Derivatization Solvent Solvent Front (ADME Optimization) Indazole->Solvent C5-Hydroxyl Etherification

Caption: Pharmacophore mapping of the 5-hydroxy-indazole scaffold in kinase active sites.

Handling and Stability

  • Oxidation Sensitivity: The aldehyde group is susceptible to oxidation to the carboxylic acid (CAS 885519-98-2) upon prolonged exposure to air. Store under inert gas.

  • Agglomeration: During aqueous workup, the phenolic hydroxyl can cause the compound to oil out or form emulsions. Use brine and a small amount of MeOH in the organic layer to facilitate separation.

  • Acidity: The C5-OH is phenolic (pKa ~9.5), making it deprotonatable with weak bases (K₂CO₃) for O-alkylation reactions.

References

  • Nitrosation of Indoles (Synthesis Source)

    • Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[3]

    • Source: N
    • URL:[Link]

  • Demethylation Protocols

    • Title: Demethylation of Methyl Ethers - Boron Tribromide (BBr3).[2][4]

    • Source: Common Organic Chemistry.
    • URL:[Link]

  • Indazole Medicinal Chemistry

    • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[3]

    • Source: RSC Advances / PMC.
    • URL:[Link]

  • Compound Data

    • Title: 1H-Indazole-3-carbaldehyde (Related Scaffold Data).[3]

    • Source: PubChem.
    • URL:[Link]

Sources

mechanism of action of 5-Hydroxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 5-Hydroxy-1H-indazole-3-carbaldehyde

Executive Summary

5-Hydroxy-1H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family. While direct and extensive research into the specific mechanism of action of this molecule is not widely published, its structural architecture is highly significant. The indazole scaffold is a well-established "privileged" structure in medicinal chemistry, frequently forming the core of potent and selective protein kinase inhibitors.[1][2][3] Several indazole-based drugs, such as axitinib and pazopanib, have been successfully developed as anti-cancer therapeutics.[1] This guide posits a primary hypothesized mechanism of action for 5-Hydroxy-1H-indazole-3-carbaldehyde as an inhibitor of protein kinases, with a particular focus on the AXL receptor tyrosine kinase. We will delineate this hypothesis, grounded in the established pharmacology of analogous compounds, and provide a comprehensive, field-proven roadmap for its experimental validation.

The Indazole Scaffold: A Cornerstone of Kinase Inhibition

The indazole ring system, a bicyclic aromatic heterocycle, serves as a bioisostere for indole and purine, enabling it to form critical hydrogen bond interactions within the ATP-binding pocket of protein kinases.[4] These interactions, typically involving the two adjacent nitrogen atoms of the pyrazole ring, mimic the binding of the adenine portion of ATP, thus competitively inhibiting the enzyme's catalytic function.[1] The functionalization of the indazole core at various positions has led to the discovery of inhibitors targeting a wide array of kinases, including p21-activated kinase 1 (PAK1)[2], Polo-like kinase 4 (PLK4)[5], and the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases.[6][7][8]

Hypothesized Primary Target: AXL Receptor Tyrosine Kinase

Based on extensive fragment-based screening and lead optimization campaigns reported in the literature, the indazole scaffold has been repeatedly identified as a potent inhibitor of AXL kinase.[6][8][9] AXL is a member of the TAM family of receptor tyrosine kinases and is a critical mediator of cell survival, proliferation, migration, and invasion. Its overexpression is strongly correlated with poor prognosis and the development of acquired drug resistance in numerous cancers.[6][7][8]

The AXL signaling cascade is initiated by the binding of its ligand, Growth Arrest-Specific 6 (Gas6). This induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain, creating docking sites for downstream signaling molecules that activate pro-survival pathways such as PI3K/AKT and MEK/ERK.

AXL Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL_Receptor AXL Receptor Gas6->AXL_Receptor Binding AXL_Kinase AXL Kinase Domain (Phosphorylation) AXL_Receptor->AXL_Kinase Dimerization & Autophosphorylation PI3K PI3K AXL_Kinase->PI3K MEK MEK AXL_Kinase->MEK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor 5-Hydroxy-1H-indazole-3-carbaldehyde (Hypothesized) Inhibitor->AXL_Kinase Inhibition

Caption: Hypothesized inhibition of the AXL signaling pathway.

We hypothesize that 5-Hydroxy-1H-indazole-3-carbaldehyde acts as a Type I kinase inhibitor, binding to the ATP pocket of the AXL kinase domain. The indazole core would anchor the molecule, while the 5-hydroxy and 3-carbaldehyde groups could form additional hydrogen bonds or be exploited for further synthetic modifications to enhance potency and selectivity.

A Roadmap for Experimental Validation

Part A: In Vitro Biochemical Potency and Selectivity

The first step is to determine if the compound directly inhibits the enzymatic activity of the purified AXL kinase.

Key Experiment: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction. A reduction in ADP corresponds to inhibition of the kinase.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and BSA. Prepare serial dilutions of 5-Hydroxy-1H-indazole-3-carbaldehyde in DMSO, followed by a final dilution in the reaction buffer.

  • Kinase Reaction: In a 384-well plate, add the compound dilutions, purified recombinant AXL kinase, the substrate (a generic tyrosine kinase substrate peptide), and ATP to initiate the reaction. Incubate at room temperature for 1 hour.

    • Causality: This timed incubation allows the enzyme to process the substrate. The presence of an effective inhibitor will reduce the amount of product (ADP) formed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Causality: Removing unused ATP is critical to prevent interference in the subsequent luminescence step.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus, to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation:

KinaseHypothetical IC₅₀ (nM)Rationale for Inclusion
AXL 50 Primary Hypothesized Target
MER500Assess selectivity within the TAM family
TYRO31,200Assess selectivity within the TAM family
VEGFR2>10,000Assess off-target effects on other key RTKs
PAK18,000Assess selectivity against other indazole targets

graph "Biochemical Assay Workflow" {
graph [fontname="Arial", fontsize=10];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

A[label="Prepare Serial Dilutions\nof Compound"]; B[label="Add Kinase, Substrate,\nand Compound to Plate"]; C [label="Initiate Reaction\nwith ATP"]; D [label="Incubate (e.g., 1 hr)"]; E [label="Stop Reaction & Deplete ATP\n(ADP-Glo™ Reagent)"]; F [label="Convert ADP to ATP\n& Generate Light"]; G [label="Read Luminescence"]; H [label="Calculate IC50"];

A -> B -> C -> D -> E -> F -> G -> H; }

Caption: Workflow for an in vitro kinase inhibition assay.
Part B: Cellular Target Engagement and Pathway Modulation

Demonstrating direct enzyme inhibition is necessary but not sufficient. The compound must engage its target in a complex cellular environment and modulate the downstream signaling pathway.

Key Experiment: Western Blot Analysis of AXL Pathway Phosphorylation

This technique allows for the visualization of changes in the phosphorylation state of specific proteins, providing a direct readout of kinase activity within the cell.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture an AXL-dependent cancer cell line (e.g., MDA-MB-231). Seed cells and allow them to adhere overnight. Treat the cells with increasing concentrations of 5-Hydroxy-1H-indazole-3-carbaldehyde for a defined period (e.g., 2 hours).

  • Ligand Stimulation: Stimulate the AXL pathway by adding its ligand, Gas6, for the final 15-30 minutes of the treatment period.

    • Causality: This ensures the AXL pathway is activated, providing a robust signal to measure inhibition against.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Causality: Phosphatase inhibitors are critical to preserve the phosphorylation status of the proteins of interest.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by molecular weight using SDS-PAGE, then transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA) and then probe with primary antibodies specific for phospho-AXL (p-AXL), total AXL, phospho-AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH).

  • Detection: After washing, incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities. A potent and specific inhibitor should reduce the levels of p-AXL and p-AKT in a dose-dependent manner, without affecting the total protein levels.

Western Blot Workflow cluster_cell_culture Cell Culture cluster_biochemistry Biochemistry A Seed AXL-dependent Cancer Cells B Treat with Compound A->B C Stimulate with Gas6 B->C D Lyse Cells C->D E Quantify Protein (BCA) D->E F Separate by SDS-PAGE E->F G Transfer to PVDF F->G H Immunoblot with Specific Antibodies (p-AXL, AXL, etc.) G->H I Detect Signal (ECL) H->I

Caption: Experimental workflow for Western blot analysis.

Conclusion and Future Directions

The structural motif of 5-Hydroxy-1H-indazole-3-carbaldehyde strongly suggests a mechanism of action centered on protein kinase inhibition, with AXL kinase being a primary candidate target. This guide provides a robust, logic-driven experimental framework to rigorously test this hypothesis, moving from direct biochemical inhibition to cellular pathway modulation. Successful validation would position 5-Hydroxy-1H-indazole-3-carbaldehyde as a valuable lead compound. The 3-carbaldehyde and 5-hydroxy positions serve as ideal synthetic handles for medicinal chemists to embark on lead optimization, aiming to enhance potency, selectivity, and drug-like properties, ultimately paving the way for the development of a novel therapeutic agent.

References

  • Ng, P., Foo, K., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 49, 128294. [Link]

  • Miller, M. A., et al. (2025). Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors | Request PDF. [Link]

  • Semantic Scholar. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. [Link]

  • ScholarWorks@UNO. (n.d.). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 826–843. [Link]

  • Chandrasekhar, T., et al. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]

  • Zhang, Y., et al. (2022). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. Molecules, 27(1), 123. [Link]

  • Peixoto, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12537–12544. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4079. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2351651. [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4530–4540. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... [Link]

  • ResearchGate. (2025). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. [Link]

  • Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. [Link]

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Technical Guide: Spectroscopic Analysis of 5-Hydroxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic analysis of 5-Hydroxy-1H-indazole-3-carbaldehyde (CAS: 882803-11-4). This guide is structured to support researchers in the rigorous structural validation of this compound, which serves as a critical intermediate in medicinal chemistry (kinase inhibitors) and a metabolic marker for indazole-based synthetic cannabinoids.

Executive Summary & Compound Profile

Target Analyte: 5-Hydroxy-1H-indazole-3-carbaldehyde Molecular Formula: C


H

N

O

Exact Mass: 162.0429 Da Structural Significance: The compound features an indazole core with two critical functionalities: a chemically labile aldehyde at position C3 and a phenolic hydroxyl at position C5.[1][2] Spectroscopic analysis must address two primary challenges:
  • Tautomeric Ambiguity: Distinguishing between the thermodynamically favored 1H-indazole and the transient 2H-indazole forms.

  • Functional Overlap: Resolving the phenolic -OH, indazole -NH, and aldehyde -CHO signals, which often overlap in vibrational and magnetic resonance spectra.

Analytical Workflow Strategy

The following directed acyclic graph (DAG) outlines the logical flow for complete structural validation, moving from mass-based identification to stereoelectronic confirmation.

AnalyticalWorkflow cluster_logic Decision Gates Sample Crude/Isolated Sample HPLC HPLC-PDA (Purity Check) Sample->HPLC MS HRMS (ESI+/-) (Formula Confirmation) HPLC->MS >95% Purity IR FT-IR (ATR) (Functional Groups) MS->IR NMR_1H 1H NMR (DMSO-d6) (Proton Count & Tautomer) IR->NMR_1H NMR_2D 2D NMR (HSQC/HMBC) (Regiochemistry) NMR_1H->NMR_2D Ambiguous Region Valid Validated Structure NMR_2D->Valid

Figure 1: Step-wise analytical workflow for structural validation.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the first line of evidence. Due to the phenolic nature of the compound, it ionizes well in both positive and negative electrospray ionization (ESI) modes.

Ionization & Isotopic Patterns
  • ESI Positive (+): Expect the protonated molecule

    
    .[3]
    
    • m/z: 163.0508 (Calculated).

    • Adducts: Sodium adducts

      
       at m/z 185.03 may be prominent if glass or buffers are used.
      
  • ESI Negative (-): Often more sensitive for phenols due to the acidic proton.

    • m/z: 161.0351

      
      .
      
Diagnostic Fragmentation (MS/MS)

In tandem MS (MS/MS), the indazole core exhibits a characteristic dissociation pathway.

Fragment Ion (m/z)Loss SpeciesMechanistic Origin
163.05 Parent

Protonated precursor.
145.04

(18)
Loss of water from the aldehyde/hydroxyl interaction (ortho-effect).
135.05

(28)
Decarbonylation of the aldehyde moiety (common in aromatic aldehydes).
107.04

/

Ring contraction or diazo loss (characteristic of indazoles).

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is vital for confirming the oxidation state of the carbon at C3 (aldehyde vs. alcohol/acid) and the integrity of the indazole ring.

Key Diagnostic Bands (ATR Correction Applied)
  • O-H / N-H Stretching (3400 – 3100 cm

    
    ): 
    
    • Expect a broad, intense band centered around 3200–3350 cm

      
       . This is a composite signal of the phenolic O-H and the indazole N-H.
      
    • Note: In the solid state, strong intermolecular hydrogen bonding (dimerization) often broadens this region significantly.

  • Aldehyde C=H Stretching (2850 & 2750 cm

    
    ): 
    
    • Look for the "Fermi doublet" characteristic of aldehydes. These weak bands are crucial to distinguish the aldehyde from a carboxylic acid or ketone.

  • Carbonyl C=O Stretching (1660 – 1680 cm

    
    ): 
    
    • The carbonyl stretch appears at a lower frequency than typical aliphatic aldehydes (~1720 cm

      
      ) due to conjugation with the aromatic indazole ring.
      
  • C=N Ring Stretch (~1620 cm

    
    ): 
    
    • Confirms the heteroaromatic core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for establishing the regiochemistry (5-hydroxy substitution) and tautomeric state.

Solvent Selection: DMSO-d


  is the mandatory solvent.
  • Reasoning: Chloroform-d (CDCl

    
    ) often fails to solubilize polar indazoles and promotes rapid exchange of labile protons (OH, NH), making them invisible. DMSO-d
    
    
    
    stabilizes these protons via hydrogen bonding, allowing for the observation of sharp singlets.
H NMR Data & Assignment Strategy

The spectrum will display an AMX or ABX spin system for the aromatic protons, plus three distinct singlets.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
13.8 – 14.1 br s1HNH (N1)Highly deshielded, exchangeable. Confirms 1H-tautomer dominance.[4]
10.10 – 10.20 s1HCHO (C3)Characteristic aldehyde singlet.
9.40 – 9.60 s1HOH (C5)Phenolic proton. Broadens with trace water.
7.50 – 7.60 d (

Hz)
1HH7 Ortho-coupling to H6.
7.35 – 7.45 d (

Hz)
1HH4 Meta-coupling to H6. Upfield due to OH shielding.
7.00 – 7.10 dd (

Hz)
1HH6 Coupled to both H7 and H4.

Application Scientist Note: The chemical shifts of H4 and H6 are diagnostic for the 5-position substitution. If the substituent were at position 6, the coupling pattern would change to two doublets (H4/H5) or two singlets (H4/H7) depending on substitution. The d/dd/d pattern confirms the 5-substitution.

Tautomeric Equilibrium (1H vs 2H)

Indazoles exhibit annular tautomerism.[4][5] In DMSO, the 1H-tautomer (benzenoid structure) is thermodynamically favored over the 2H-tautomer (quinonoid structure).

Figure 2: Tautomeric equilibrium. The 1H form is stabilized by the aromaticity of the benzene ring.

Spectroscopic Proof of 1H-Tautomer:

  • 
    C NMR:  The C3 signal in 1H-indazoles typically appears around 135–140 ppm  (ring carbon), whereas in 2H-indazoles it shifts significantly.
    
  • N-H Signal: A sharp N-H signal >13 ppm strongly correlates with the 1H form stabilized by solvent.

C NMR Assignments

(Based on 5-methoxy analog correlations and substituent effects)

  • ~187.5 ppm: C=O (Aldehyde)[6]

  • ~153.0 ppm: C5 (Ipso to OH, deshielded)

  • ~140.0 ppm: C7a (Bridgehead)

  • ~138.0 ppm: C3 (Ipso to CHO)

  • ~120.0 ppm: C3a (Bridgehead)

  • ~118.0 ppm: C6

  • ~112.0 ppm: C7

  • ~106.0 ppm: C4 (Shielded by ortho-OH)

Quality Control & Purity Protocol

To ensure data integrity for drug development applications, the following self-validating protocol is recommended.

HPLC-UV Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic) and 310 nm (conjugated aldehyde).

  • Acceptance Criteria:

    • Main peak area > 95%.[7]

    • Absence of "late-eluting" dimer peaks (check for oxidation products).

References

  • BenchChem. (2025).[5] Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide for Drug Development Professionals. BenchChem Technical Library. Link

  • Lopardi Franco, L., et al. (2021).[8] Synthesis and Structural Characterization of Indazole Derivatives. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.[8] Link

  • Battilocchio, C., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8, 13623-13627. Link

  • ChemicalBook. (2024). 5-Hydroxy-1H-indazole-3-carboxaldehyde Product Entry (CAS 882803-11-4).[1] Link

  • Banerjee, M., et al. (2014). Synthesis of Carbazole Alkaloids and Indazole Intermediates. Organic & Biomolecular Chemistry. Link

Sources

5-Hydroxy-1H-indazole-3-carbaldehyde as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Hydroxy-1H-indazole-3-carbaldehyde (and its protected precursors) represents a high-value scaffold in medicinal chemistry, serving as a bioisostere of the indole core found in numerous natural products and pharmaceuticals.[1] Its structural uniqueness lies in the presence of three orthogonal reactive centers: the nucleophilic N1-nitrogen, the electrophilic C3-aldehyde, and the electron-rich C5-hydroxyl group. This guide details the optimized synthesis, reactivity profile, and application of this building block, specifically addressing the challenges of constructing the 3-formyl indazole motif, which cannot be accessed via standard Vilsmeier-Haack formylation.

Part 1: Synthesis Strategy

Unlike indoles, the indazole ring system is resistant to direct C3-formylation due to the electron-withdrawing nature of the N2 nitrogen. Consequently, the most robust synthetic route involves the nitrosative ring contraction of 5-substituted indoles .

Retrosynthetic Analysis

The most reliable pathway to the 5-hydroxy derivative is via the 5-benzyloxy precursor. The benzyl group offers superior stability during the oxidative nitrosation step compared to free phenols, while being milder to remove than a methyl ether.

Pathway: 5-Benzyloxyindole


 5-Benzyloxy-1H-indazole-3-carbaldehyde 

5-Hydroxy-1H-indazole-3-carbaldehyde.
Optimized Protocol: Nitrosation of 5-Benzyloxyindole

Reference: Derived from mild nitrosation protocols reported in recent methodology literature (e.g., Cailly et al., 2018).

Reagents:

  • Starting Material: 5-Benzyloxyindole (1.0 equiv)

  • Sodium Nitrite (NaNOngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , 8.0 equiv)[2]
    
  • Hydrochloric Acid (2N aq., 7.0 equiv)[3]

  • Solvent: DMF/Water (3:5 ratio)

Step-by-Step Procedure:

  • Preparation of Nitrosating Mixture: In a reaction flask, dissolve NaNO

    
     (8 equiv) in deionized water at 0 °C. Slowly add 2N HCl (7 equiv). Stir for 10 minutes to generate the active nitrosonium species.
    
  • Reverse Addition (Critical): Dissolve 5-benzyloxyindole in DMF. Add this solution dropwise to the acidic nitrosating mixture at 0 °C over 2 hours.

    • Note: Standard addition (acid to indole) often leads to polymerization or N-nitrosation side products. Reverse addition ensures the indole encounters a high concentration of NO

      
      .
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. The solution will typically turn from yellow to a dark suspension.

  • Workup: Dilute with ethyl acetate and wash extensively with brine to remove DMF. Dry over MgSO

    
     and concentrate.
    
  • Purification: Flash column chromatography (Petroleum ether/EtOAc 8:2).

    • Yield Expectation: 85–91% of 5-benzyloxy-1H-indazole-3-carbaldehyde.

Deprotection (Benzyl Cleavage)

To access the free 5-hydroxyl group:

  • Method A (Hydrogenolysis): H

    
     (1 atm), 10% Pd/C, MeOH, RT, 4h. Quantitative yield.
    
  • Method B (Lewis Acid): BBr

    
     (1M in DCM), -78 °C to 0 °C. (Use only if alkene functionalities are absent).
    

Part 2: Reactivity Profile & Chemical Space

The 5-hydroxy-1H-indazole-3-carbaldehyde scaffold offers three distinct vectors for diversification.

Vector A: The C3-Formyl Group

The C3-aldehyde is the primary handle for fragment growing.

  • Reductive Amination: Reacts with primary/secondary amines (NaBH(OAc)

    
    , DCE) to form C3-aminomethyl derivatives, common in kinase inhibitors to improve solubility.
    
  • Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile, 1,3-indanedione) to form vinyl-indazoles. This is often used to synthesize fluorescent probes.

  • Heterocycle Formation: Condensation with diamines (e.g., o-phenylenediamine) yields benzimidazole-fused systems.

Vector B: The N1-Nitrogen

The indazole NH is acidic (pKa ~14).

  • Alkylation: Treatment with bases (Cs

    
    CO
    
    
    
    or NaH) and alkyl halides.
  • Regioselectivity: Alkylation typically favors the N1 position (thermodynamic product) over N2. However, steric bulk at C7 or specific solvent effects can influence this ratio.

  • Protection: Can be protected with THP, Boc, or SEM groups if N-H interference is problematic during C3 transformations.

Vector C: The C5-Hydroxyl Group
  • Etherification: Williamson ether synthesis allows the introduction of solubilizing pegylated chains or lipophilic tails.

  • Cross-Coupling: Conversion to the triflate (Tf

    
    O, Pyridine) activates the C5 position for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the installation of aryl or heteroaryl groups.
    

Part 3: Visualization of Workflows

Diagram 1: Synthesis Pathway

This diagram illustrates the conversion of the indole precursor to the target building block.

SynthesisPath Indole 5-Benzyloxyindole Nitrosation Nitrosation (NaNO2, HCl, DMF) Indole->Nitrosation Intermediate C3-Oxime Intermediate Nitrosation->Intermediate C3 Attack IndazoleBn 5-Benzyloxy-1H- indazole-3-CHO Intermediate->IndazoleBn Ring Contraction Deprotection Pd/C, H2 (Hydrogenolysis) IndazoleBn->Deprotection Target 5-Hydroxy-1H- indazole-3-CHO Deprotection->Target

Caption: Optimized synthetic route from 5-benzyloxyindole via nitrosative ring contraction.

Diagram 2: Divergent Reactivity Map

This diagram maps the chemical space accessible from the core scaffold.

ReactivityMap Core 5-Hydroxy-1H- indazole-3-CHO RedAm Reductive Amination (Kinase Solubilizers) Core->RedAm C3-CHO Knoevenagel Knoevenagel Cond. (Fluorescent Probes) Core->Knoevenagel C3-CHO Alkylation N1-Alkylation (Pharmacophore Tuning) Core->Alkylation N1-H Ether O-Alkylation (Solubility Tags) Core->Ether C5-OH Triflate C5-Triflation -> Pd Cross-Coupling Core->Triflate C5-OH

Caption: Divergent synthesis map showing functionalization at C3 (blue), N1 (red), and C5 (green).

Part 4: Applications in Drug Discovery[4]

Kinase Inhibitors

The indazole scaffold is a privileged structure in kinase inhibition (e.g., Axitinib, Pazopanib). The 5-hydroxy-3-formyl derivative allows for a "fragment-based" approach:

  • The C3-aldehyde is converted to a styryl group (via Wittig) or an amine (via reductive amination) to access the hinge region of the kinase ATP pocket.

  • The C5-hydroxyl mimics the H-bond donor capability of the serotonin 5-hydroxyl group, making it relevant for 5-HT receptor ligands, or it can be capped to reach hydrophobic back-pockets.

Fluorescent Probes (Indazo-Fluors)

Recent literature (e.g., RSC Adv., 2021) highlights the use of 5-hydroxyindazoles to create "Indazo-Fluors".

  • Mechanism: The 5-hydroxy-indazole core reacts with p-benzoquinones or acetylenic esters to form fused tetracyclic systems.

  • Utility: These molecules exhibit tunable emission properties and large Stokes shifts, useful for live-cell imaging of lysosomes and mitochondria.

References

  • Direct Access to 1H-Indazole-3-carboxaldehydes : Lam, B. V., et al. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." Royal Society of Chemistry Advances, 2018. Link

  • Indazole Synthesis Review : Giraud, F., et al. "C3-Indazole Functionalization: A Review." Current Organic Chemistry, 2018.[2] Link

  • Indazo-Fluors Synthesis : Nayak, K. H., et al. "Synthesis of Indazo-Fluors by modification of 5-hydroxy-1H-indazoles." Asian Journal of Organic Chemistry, 2023. Link

  • Demethylation Protocols : "Demethylation of Methyl Ethers - Boron Tribromide (BBr3)." Common Organic Chemistry. Link

  • Medicinal Chemistry of Indazoles : Zhang, M., et al. "Indazole derivatives as potent JAK inhibitors." Bioorganic & Medicinal Chemistry Letters, 2019. Link

Sources

discovery and history of indazole-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and Synthetic Evolution of Indazole-3-Carbaldehydes

Abstract

Indazole-3-carbaldehydes represent a cornerstone class of heterocyclic intermediates, prized for their role as versatile synthons in the construction of complex, biologically active molecules. Their rigid, bicyclic structure, featuring a reactive aldehyde at the C3 position, serves as a critical gateway for diversification in medicinal chemistry. This guide provides an in-depth exploration of the historical development and key synthetic methodologies for accessing this pivotal scaffold. We will dissect the causality behind seminal synthetic strategies, from classic formylation reactions to modern scaffold-hopping approaches, providing field-proven protocols and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemistry and application of indazole-3-carbaldehydes.

The Emergence of a Privileged Scaffold

The indazole nucleus, a bioisosteric analogue of indole, has long been recognized as a "privileged scaffold" in drug discovery.[1] Its unique arrangement of two nitrogen atoms facilitates strong hydrogen bond donor-acceptor interactions within the hydrophobic pockets of proteins, a feature exploited in the design of numerous therapeutic agents.[2][3] While the broader indazole ring system was first described in the 19th century, the specific utility of the C3-formylated variant, 1H-indazole-3-carbaldehyde, became prominent with the rise of targeted therapies, particularly in oncology.[1]

The functionalization of the indazole C3 position is crucial for generating derivatives with potent pharmacological activity. This has led to the discovery of several marketed drugs, including the kinase inhibitors Axitinib and Pazopanib, underscoring the scaffold's therapeutic importance. Indazole-3-carbaldehyde is the key precursor that unlocks access to a vast chemical space of 3-substituted indazoles, including the widely studied indazole-3-carboxamides, which have shown promise as CRAC and Orai channel blockers and GSK-3β inhibitors.[4][5][6] The aldehyde functional group is a versatile handle, readily converted into alkenes, amines, and other heterocyclic systems, making its efficient synthesis a topic of significant scientific interest.[7][8]

Foundational Synthetic Strategies: A Historical Perspective

Direct electrophilic substitution at the C3 position of the indazole ring is challenging, necessitating the development of specific and often multi-step synthetic routes.[9] The history of indazole-3-carbaldehyde synthesis is therefore a story of evolving chemical ingenuity. Two major strategies have defined the field: direct formylation of the pre-formed indazole ring and the constructive synthesis of the ring system with the aldehyde or a precursor already in place.

The Vilsmeier-Haack Reaction: A Classic Approach to Formylation

The Vilsmeier-Haack reaction, first reported in 1927, is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11] While its application to the parent indazole is not as ubiquitously cited as for indoles, the underlying principle is directly applicable and represents a classic approach. The reaction employs a Vilsmeier reagent, a chloroiminium salt, which acts as a mild electrophile.[12]

The causality of this reaction hinges on the generation of the electrophilic Vilsmeier reagent from a tertiary amide, typically N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[11] This reagent is a weaker electrophile than those used in Friedel-Crafts acylations, making it suitable for moderately activated systems and less prone to over-reactivity.[11] The subsequent attack by the electron-rich heterocycle and hydrolysis of the resulting iminium intermediate yields the desired aldehyde.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent - OP(O)Cl₂⁻ IminiumIntermediate Iminium Salt Intermediate VilsmeierReagent->IminiumIntermediate Indazole Indazole Indazole->IminiumIntermediate + Vilsmeier Reagent Aldehyde Indazole-3-carbaldehyde IminiumIntermediate->Aldehyde H₂O Workup (Hydrolysis)

Caption: Vilsmeier-Haack reaction mechanism.

This protocol is a generalized procedure adapted from established methods for electron-rich heterocycles.[12][13]

  • Reagent Preparation: In a three-necked, flame-dried flask under an inert atmosphere (Argon or Nitrogen), place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C using an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition must be controlled to maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent forms as a solid or viscous oil.

  • Formylation: In a separate flask, dissolve the starting indazole (1 equivalent) in anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, remove the ice bath and heat the reaction mixture to 85-95 °C. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up and Hydrolysis: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic. This step is exothermic and should be performed with caution. The product often precipitates as a solid.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Nitrosation of Indoles: An Innovative Scaffold-Hopping Strategy

A more contemporary and highly efficient route to indazole-3-carbaldehydes involves a "scaffold hopping" transformation starting from readily available indoles. This method, based on the nitrosation of indoles in a slightly acidic environment, proceeds through a multistep pathway involving nitrosation at the C3 position, ring-opening, and subsequent ring-closure to form the indazole system.[2][14]

This approach is particularly valuable as it avoids the direct, and often difficult, functionalization of the indazole core. The conditions are remarkably mild, allowing the conversion of both electron-rich and electron-deficient indoles into the corresponding indazole-3-carbaldehydes in good to excellent yields.[15] The causality for the success of this reaction, particularly with sensitive substrates, lies in the "reverse addition" technique—slowly adding the indole solution to the pre-formed nitrosating agent. This maintains a low concentration of the indole, minimizing side reactions like dimerization or polymerization.[15]

Nitrosation_Mechanism Indole Indole NitrosoIndole 3-Nitrosoindole (Intermediate) Indole->NitrosoIndole + Electrophilic Nitrosation at C3 NitrosatingAgent HNO₂ (from NaNO₂/HCl) Oxime Oxime Intermediate NitrosoIndole->Oxime Tautomerization RingOpened Ring-Opened Intermediate Oxime->RingOpened Water Addition & Ring Opening FinalProduct 1H-Indazole-3-carbaldehyde RingOpened->FinalProduct Intramolecular Cyclization

Caption: Plausible mechanism for the nitrosation of indole.

This protocol is adapted from the optimized procedure reported by Vincent et al.[2][15]

  • Nitrosating Agent Preparation: In a round-bottom flask, dissolve sodium nitrite (NaNO₂, 8 equivalents) in deionized water and N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath under an argon atmosphere.

  • Acidification: Slowly add 2N aqueous hydrochloric acid (HCl, 7 equivalents) to the sodium nitrite solution while maintaining the temperature at 0 °C. Stir the resulting mixture for 10 minutes.

  • Indole Addition: In a separate flask, dissolve the starting indole (1 equivalent) in DMF. Add this solution to the nitrosating agent mixture at 0 °C over a period of 2 hours using a syringe pump. This slow, controlled addition is critical to prevent side reactions and maximize yield.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. For less reactive (electron-deficient) indoles, the mixture may need to be heated to 50-80 °C for several hours.[8][15] Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, extract the mixture with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 1H-indazole-3-carbaldehyde.

Quantitative Data Summary

The nitrosation of indoles has proven to be a robust method with broad substrate scope. The following table summarizes representative yields for this transformation, demonstrating its effectiveness for indoles bearing both electron-withdrawing and electron-donating groups.

Starting Indole DerivativeReaction ConditionsYield (%)Reference
5-Bromoindole2h at RT, then 3h at 50 °C94[15]
6-Bromoindole2h at RT, then 3h at 50 °C78[15]
5-Methoxyindole2h at RT91
5-Benzyloxyindole2h at RT91
5-Nitroindole6h at 80 °C77[8]
5-Cyanoindole2h at RT, then 16h at 50 °C85[15]

Conclusion and Future Outlook

The journey from the early days of indazole chemistry to the modern, high-yield syntheses of indazole-3-carbaldehydes showcases significant progress in synthetic organic chemistry. While classic methods like the Vilsmeier-Haack reaction laid the conceptual groundwork, innovative strategies such as the nitrosation of indoles have become the state-of-the-art, offering mild conditions, high efficiency, and broad functional group tolerance.[2][15]

As a key intermediate, 1H-indazole-3-carbaldehyde provides an invaluable platform for the development of novel therapeutics.[7] Its derivatives continue to be explored as potent inhibitors of various biological targets, from protein kinases to ion channels.[2][4][5] The continued refinement of synthetic routes to this scaffold and its analogues will undoubtedly accelerate the discovery of new and improved medicines for a range of human diseases.

References

  • Chem-Impex. 1H-Indazole-3-carbaldehyde.
  • Benchchem. Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Vincent, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12775-12782.
  • American Chemical Society. (2025). Discovery of indazole/indole-3-carboxamides as fast onset and reversible Orai calcium channel blockers. ACS Spring 2025.
  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1865-1901.
  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(3), 393-397.
  • Pujari, J. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • ResearchGate. (2025). Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives.
  • Kumar, R., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27393.
  • Moro, S., et al. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Chemical Information and Modeling, 55(12), 2540-2551.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • Benchchem. (2025). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Application Note and Protocol.
  • Zhang, D., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • Vincent, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12775-12782. (PMC version).
  • Benchchem. (2025). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol.

Sources

Unlocking the Pharmacophoric Potential of 5-Hydroxy-1H-indazole-3-carbaldehyde: A Technical Guide to Emerging Therapeutic Targets

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the indazole ring system is recognized as a "privileged scaffold," frequently deployed as a bioisostere for indole and benzimidazole. Among functionalized indazoles, 5-Hydroxy-1H-indazole-3-carbaldehyde (CAS 882803-11-4) represents a highly versatile, bifunctional building block[1]. Its unique architecture offers three distinct vectors for synthetic modification: the N1/N2 pyrazole nitrogens, the C3-carbaldehyde, and the C5-hydroxyl group.

This technical guide explores the causal mechanisms by which derivatives of this specific scaffold engage high-value therapeutic targets—ranging from protein kinases and Protein Disulfide Isomerase (PDI) to the Wnt/β-catenin signaling pathway. By understanding the structure-activity relationship (SAR) dynamics of this molecule, researchers can rationally design highly selective inhibitors for oncology, neuro-oncology, and inflammatory diseases.

Core Therapeutic Targets & Mechanistic Rationale

The therapeutic utility of 5-Hydroxy-1H-indazole-3-carbaldehyde stems from its ability to be divergently functionalized into complex pharmacophores. The core indazole moiety consistently acts as the primary anchoring unit, while the C3 and C5 substituents dictate target selectivity.

Protein Kinases (Rho Kinase, TTK, and Tyrosine Kinases)

Indazole derivatives are widely validated as ATP-competitive kinase inhibitors (e.g., the FDA-approved drugs Axitinib and Pazopanib)[2][3].

  • Mechanistic Causality: The 1H-indazole-3-amine or 3-substituted indazole core acts as a critical "hinge-binding" fragment[2]. The N1-H donates a hydrogen bond to the carbonyl oxygen of the kinase hinge region (often a glutamate or cysteine residue), while the N2 lone pair accepts a hydrogen bond from the backbone amide NH.

  • Role of the Scaffold: 5-Hydroxy-1H-indazole derivatives have been specifically identified as inhibitors of Rho kinase (implicated in cardiovascular diseases and glaucoma) and the mitotic kinase TTK[4][5]. The C3-carbaldehyde serves as the perfect synthetic handle to install bulky alkene or heteroaromatic groups via Knoevenagel or Wittig condensations, which project into the hydrophobic selectivity pocket adjacent to the ATP-binding site[6].

Protein Disulfide Isomerase (PDI) in Glioblastoma

Glioblastoma (GBM) cells survive extreme oncogenic stress by upregulating PDIA1, an oxidoreductase critical for protein folding in the endoplasmic reticulum[7].

  • Mechanistic Causality: Recent high-throughput screening campaigns have identified 5-hydroxyindazole derivatives as potent, sub-micromolar inhibitors of PDI[7][8]. The 5-hydroxyl group and the indazole -NH act as crucial hydrogen-bond donors within the PDI active site. Inhibition of PDI by these derivatives triggers an insurmountable unfolded protein response (UPR) in GBM cells, leading to targeted apoptosis[7].

Wnt / β-Catenin Signaling Pathway Modulators

Aberrant activation of the Wnt pathway is the initiating event in over 85% of sporadic colorectal cancers[9].

  • Mechanistic Causality: 3-substituted indazoles derived from 1H-indazole-3-carbaldehyde precursors have been patented as potent Wnt pathway inhibitors[9]. By antagonizing Wnt signaling, these compounds prevent the stabilization of cytoplasmic β-catenin, thereby halting the transcription of oncogenes like c-myc and cyclin D1[9].

Visualizing Scaffold Divergence

The following diagram illustrates how the orthogonal reactivity of 5-Hydroxy-1H-indazole-3-carbaldehyde allows for divergent synthesis toward distinct therapeutic classes.

G A 5-Hydroxy-1H-indazole- 3-carbaldehyde B 3-Alkenyl/Heteroaryl Derivatives A->B Knoevenagel/Wittig (C3 Modification) C 5-Alkoxy/Aminobenzyl Derivatives A->C Etherification (C5 Modification) D N-Benzoyl/Alkyl Derivatives A->D N-Acylation (N1 Modification) Target1 Kinase Inhibitors (Rho, TTK, VEGFR) B->Target1 Target3 Wnt Pathway Modulators (Colorectal Cancer) B->Target3 Target2 PDI Inhibitors (Glioblastoma) C->Target2 Target4 HNE Inhibitors (Pulmonary Disease) D->Target4

Caption: Synthetic divergence of 5-Hydroxy-1H-indazole-3-carbaldehyde toward multiple therapeutic targets.

Quantitative SAR Data Summary

The table below synthesizes the structure-activity relationship parameters when functionalizing the core scaffold.

Target ProteinDisease IndicationKey Structural Modification RequiredScaffold Interaction MechanismRef
Protein Kinases Cancer, CardiovascularC3-alkenyl extension; C5-solubilizing etherIndazole NH acts as a hinge-binding H-bond donor to the ATP pocket.[2][4]
PDI (PDIA1) Glioblastoma (GBM)C5-OH retention; α-aminobenzyl addition5-OH and NH form critical H-bonds in the active site; triggers UPR.[7][8]
Wnt Pathway Colorectal CancerC3-diamine/heteroaryl functionalizationInduces degradation of cytoplasmic β-catenin, halting transcription.[9]
HNE Pulmonary DiseasesN1-benzoyl functionalizationActs as a competitive, pseudoirreversible inhibitor of elastase.[10]

Experimental Workflows: Self-Validating Protocols

To leverage this building block effectively, researchers must employ rigorous, self-validating synthetic protocols. The following workflow details the synthesis of a generic 3-alkenyl-5-alkoxy-1H-indazole kinase inhibitor precursor.

Protocol: Synthesis of 3-Alkenyl-5-alkoxy-1H-indazole Derivatives

Scientific Rationale: The C3-carbaldehyde is highly reactive toward active methylene compounds. However, the pyrazole NH is acidic and can interfere with C5-etherification or undergo unwanted N-alkylation[9]. Therefore, a transient protection strategy is mandatory.

  • Step 1: N1-Protection (THP Installation)

    • Procedure: Dissolve 5-Hydroxy-1H-indazole-3-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM). Add 3,4-Dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.1 eq). Stir at room temperature for 4 hours.

    • Validation: TLC (Hexanes/EtOAc) should show complete consumption of the highly polar starting material. The THP group increases organic solubility and strictly prevents N-alkylation in Step 2[9].

  • Step 2: C5-O-Alkylation (Etherification)

    • Procedure: Transfer the protected intermediate to anhydrous DMF. Add K₂CO₃ (2.0 eq) and an alkyl halide (e.g., 2-methoxyethyl chloride, 1.2 eq). Heat to 60°C for 12 hours.

    • Causality: The base deprotonates the 5-hydroxyl group, driving an S_N2 substitution. Converting the 5-OH to an ether (like a methoxyethoxy group) mimics the solvent-exposed vectors of known kinase inhibitors, drastically improving aqueous solubility and pharmacokinetic profiles[2].

  • Step 3: C3-Knoevenagel Condensation

    • Procedure: To the O-alkylated intermediate in ethanol, add an active methylene compound (e.g., malononitrile, 1.1 eq) and a catalytic amount of piperidine (0.2 eq). Reflux for 6 hours.

    • Causality: The amine catalyst generates an enolate that attacks the C3-carbaldehyde, followed by dehydration to form a rigid alkene[6]. This extension is designed to probe the deep hydrophobic pocket of the kinase.

  • Step 4: N1-Deprotection

    • Procedure: Treat the crude product with 20% Trifluoroacetic acid (TFA) in DCM at room temperature for 2 hours. Neutralize with saturated NaHCO₃, extract, and purify via flash chromatography.

    • Validation: ^1H-NMR must confirm the reappearance of the broad singlet at ~13.0 ppm (DMSO-d6), corresponding to the free indazole NH. Critical Note: The free NH is an absolute requirement for the molecule to act as a hydrogen bond donor to the kinase hinge region[2].

Workflow Step1 Step 1: N1-Protection (DHP, pTSA) Step2 Step 2: C5-Etherification (Alkyl Halide, K2CO3) Step1->Step2 Prevents N-Alkylation Step3 Step 3: Knoevenagel Condensation (Active Methylene, Piperidine) Step2->Step3 Installs Solubilizing Group Step4 Step 4: N1-Deprotection (TFA / DCM) Step3->Step4 Builds Hydrophobic Probe Validation Validation: Free NH confirmed via ^1H-NMR (Hinge-binding competent) Step4->Validation Restores Pharmacophore

Caption: Step-by-step synthetic workflow and logical causality for kinase inhibitor precursor generation.

Conclusion

5-Hydroxy-1H-indazole-3-carbaldehyde is far more than a simple chemical intermediate; it is a meticulously evolved pharmacophoric foundation. By strategically manipulating the C3-carbaldehyde for hydrophobic pocket engagement and the C5-hydroxyl for solvent-exposed interactions or active-site hydrogen bonding, drug development professionals can leverage this scaffold to target some of the most challenging pathologies in modern medicine, from glioblastoma to Wnt-driven carcinomas.

References

  • Rho KINASE INHIBITORS - European Patent Office - EP 1403255 A1 Google Patents / European P
  • US20110034497A1 - Indazole inhibitors of the wnt signal pathway and therapeutic uses thereof Google P
  • Synthesis of indazole-based fluorophores ResearchGate.[Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles PubMed Central (PMC).[Link]

  • Characterization of aminobenzylphenols as protein disulfide isomerase inhibitors in glioblastoma cell lines PubMed Central (PMC).[Link]

  • Optimization of N-benzoylindazole Derivatives as Inhibitors of Human Neutrophil Elastase PubMed Central (PMC).[Link]

Sources

Methodological & Application

Application Note: Using 5-Hydroxy-1H-indazole-3-carbaldehyde in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Value

The Indazole Scaffold in Kinase Drug Discovery

The indazole ring system is a "privileged scaffold" in oncology, serving as the core pharmacophore for FDA-approved kinase inhibitors like Axitinib (VEGFR/PDGFR), Pazopanib (Multi-kinase), and Entrectinib (TRK/ROS1). Its utility stems from its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase active site.

5-Hydroxy-1H-indazole-3-carbaldehyde represents a high-value, divergent intermediate for two strategic reasons:

  • The 3-Formyl "Warhead" Handle: The C3-aldehyde is highly reactive, allowing for rapid elaboration into vinyl, styryl, or amine-linked motifs via Knoevenagel condensation, Wittig olefination, or reductive amination. This position typically projects into the solvent-exposed region or the hydrophobic back-pocket, depending on the kinase.

  • The 5-Hydroxy "Solubility" Handle: The C5-phenol allows for the late-stage attachment of solubilizing tails (e.g., morpholine, piperazine side chains) via ether linkages. This is critical for tuning the physicochemical properties (LogD, metabolic stability) of the final drug candidate.

Part 2: Synthetic Strategy & Retrosynthesis

The most robust route to 3-substituted indazoles does not start with the indazole ring itself, but rather generates it via the nitrosation of indoles . This method is superior to classical diazo-cyclizations because it installs the C3-aldehyde functionality concomitantly with ring closure.

Diagram 1: Strategic Retrosynthesis Workflow

Retrosynthesis node_final Target Kinase Inhibitor (Dual Functionalized) node_inter Intermediate: 5-(R-oxy)-1H-indazole-3-carbaldehyde step2 Step 2: C3-Functionalization (Knoevenagel/Reductive Amination) node_inter->step2 node_start Starting Material: 5-(Benzyloxy)-1H-indole step1 Step 1: Nitrosative Cyclization (NaNO2, HCl) node_start->step1 step1->node_inter Ring Closure + Formylation step3 Step 3: C5-Deprotection & Alkylation (H2/Pd, then R-X) step2->step3 step3->node_final Solubility Tuning

Caption: Retrosynthetic logic flow. Starting from 5-benzyloxyindole allows for orthogonal protection, ensuring the sensitive phenol does not interfere with the oxidative nitrosation step.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold

Objective: Synthesize 5-(Benzyloxy)-1H-indazole-3-carbaldehyde. Rationale: Direct use of 5-hydroxyindole can lead to oxidative side reactions (quinones) during nitrosation. The benzyl ether is stable to acidic nitrosation but easily removed later.

Reagents:

  • 5-(Benzyloxy)-1H-indole (1.0 equiv)

  • Sodium Nitrite (NaNO₂, 8.0 equiv)[1]

  • Hydrochloric Acid (6N HCl)

  • DMF (Dimethylformamide) / Water[1]

Step-by-Step Methodology:

  • Preparation: Dissolve NaNO₂ (8 equiv) in water (approx. 2 mL/mmol) in a round-bottom flask. Cool to 0°C.[1][2]

  • Acidification: Slowly add 6N HCl (7 equiv) dropwise. Caution: NOx fumes may evolve; perform in a fume hood. Stir for 10 minutes.

  • Addition: Dissolve 5-(benzyloxy)-1H-indole (1 equiv) in DMF (minimum volume). Add this solution dropwise to the nitrosating mixture at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) over 2 hours. Then, heat to 50°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The indole spot should disappear, replaced by a lower Rf spot (aldehyde).

  • Workup: Pour the reaction mixture into crushed ice. A precipitate should form.

  • Isolation: Filter the solid. Wash copiously with water to remove excess acid and salts.

  • Purification: If the solid is impure, recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Data Validation:

  • ¹H NMR (DMSO-d₆): Look for the diagnostic aldehyde singlet at δ ~10.1 ppm and the broad NH singlet at δ ~14.0 ppm .

Protocol 2: Functionalization of the C3-Aldehyde (The "Warhead")

Objective: Install a vinyl-linked motif (e.g., for Michael acceptor design or hydrophobic pocket extension) via Knoevenagel Condensation.

Reagents:

  • 5-(Benzyloxy)-1H-indazole-3-carbaldehyde (from Protocol 1)

  • Active Methylene Compound (e.g., Malononitrile, Ethyl cyanoacetate, or Indolinone derivatives for Sunitinib-like analogs)

  • Piperidine (Catalytic, 0.1 equiv)

  • Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Setup: In a sealed tube or reflux flask, suspend the indazole-aldehyde (1 equiv) and the active methylene partner (1.1 equiv) in Ethanol (5 mL/mmol).

  • Catalysis: Add Piperidine (0.1 equiv).

  • Reflux: Heat the mixture to 80°C (Reflux) for 2–4 hours.

    • Mechanism:[2][3][4][5] The piperidine forms an iminium ion intermediate with the aldehyde, accelerating nucleophilic attack by the deprotonated methylene compound.

  • Precipitation: Cool to RT. The product often precipitates out of the ethanolic solution due to increased planarity and rigidity.

  • Filtration: Filter the solid. Wash with cold ethanol and diethyl ether.

Self-Validating Check:

  • Visual: Product is typically highly colored (yellow/orange) due to extended conjugation.

  • NMR: Disappearance of the aldehyde proton (δ 10.1 ppm) and appearance of a vinyl proton (typically a singlet around δ 7.5–8.5 ppm).

Protocol 3: Tuning Solubility (C5-OH Manipulation)

Objective: Remove the benzyl group and attach a solubilizing tail.

Step A: Hydrogenolysis (Debenzylation)

  • Dissolve the C3-functionalized indazole in MeOH/THF (1:1).

  • Add Pd/C (10% w/w). Stir under H₂ balloon (1 atm) for 12 hours.

  • Filter through Celite. Concentrate to yield the 5-Hydroxy-indazole derivative.

Step B: Mitsunobu Etherification (Tail Attachment) Rationale: Direct alkylation with alkyl halides can be sluggish on electron-rich indazoles or lead to N-alkylation side products. Mitsunobu is regioselective for the phenolic oxygen.

Reagents:

  • 5-Hydroxy-indazole derivative

  • Alcohol (e.g., N-(2-hydroxyethyl)morpholine)

  • PPh₃ (Triphenylphosphine, 1.5 equiv)

  • DIAD (Diisopropyl azodicarboxylate, 1.5 equiv)

  • THF (Anhydrous)

Methodology:

  • Cool the solution of phenol, alcohol, and PPh₃ in THF to 0°C.

  • Add DIAD dropwise (maintain T < 5°C).

  • Stir at RT for 12 hours.

  • Purification: Required. Use reverse-phase preparative HPLC if the product is polar.

Part 4: Data Summary & Troubleshooting

Reaction Conditions Comparison Table
TransformationReagentsSolventTempTypical YieldCritical Note
Indole Nitrosation NaNO₂, HClDMF/H₂O50°C70–90%Control exotherm during HCl addition to prevent nitration.[6]
Knoevenagel Piperidine (cat.)EtOH80°C85–95%Product often precipitates; easy isolation.
Reductive Amination NaBH(OAc)₃DCERT60–80%Use mild reducing agent to avoid reducing the indazole C=N bond.
Mitsunobu PPh₃, DIADTHF0°C→RT50–75%Order of addition is crucial; add DIAD last.
Diagram 2: Mechanism of Action (Kinase Binding)

BindingMode hinge Hinge Region (Glu/Leu Backbone) gatekeeper Gatekeeper Residue (Thr/Met) solvent Solvent Front indazole Indazole Core (H-Bond Donor/Acceptor) indazole->hinge Dual H-Bonds c3_group C3-Substituent (Hydrophobic Interaction) indazole->c3_group c5_group C5-Tail (Solubility/Solvent Interaction) indazole->c5_group c3_group->gatekeeper Steric fit c5_group->solvent Exposed

Caption: Schematic of the Indazole inhibitor binding mode. The Indazole NH/N pairs bind the hinge, while C3 and C5 substituents probe the pocket depth and solvent interface.

References

  • Lippmann, E., et al. (2014). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Royal Society of Chemistry Advances.[5] Retrieved from [Link]

  • National Institutes of Health (PMC). (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Indazoles. Retrieved from [Link]

Sources

High-Impact Application Note: 5-Hydroxy-1H-indazole-3-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bifunctional Advantage

In the landscape of "privileged structures," the indazole scaffold stands out as a bioisostere of the purine nucleus and the indole ring. 5-Hydroxy-1H-indazole-3-carbaldehyde (5-HIC) represents a high-value, bifunctional intermediate that remains underutilized in commercial libraries.

Its value lies in its orthogonal reactivity:

  • C3-Formyl Group: A highly reactive electrophile for generating diverse heterocycles (via Knoevenagel or Schiff base chemistry) critical for kinase hinge-binding regions.

  • C5-Hydroxyl Group: A nucleophilic handle allowing for solubility tuning (e.g., solubilizing side chains) or the attachment of proteolysis-targeting chimeras (PROTACs).

This Application Note provides a validated roadmap for synthesizing 5-HIC and deploying it to construct libraries of potent kinase inhibitors and anti-inflammatory agents.

Chemical Profile & Stability[1][2][3]

PropertySpecificationPractical Insight
Molecular Formula C₈H₆N₂O₂MW: 162.15 g/mol
Appearance Pale yellow to tan solidOxidizes slowly in air; store under Ar/N₂.
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents (DCM, Hexane).[1]
pKa (est) ~9.5 (Phenolic OH), ~13 (NH)The N-H proton is acidic; N1-alkylation competes with O-alkylation.
Tautomerism 1H- / 2H-indazole1H-isomer is thermodynamically favored in solid state and solution.

Core Synthesis Protocol: Nitrosative Ring Expansion

While 5-HIC is commercially available, purity often varies.[1] For high-stakes medicinal chemistry, de novo synthesis from 5-hydroxyindole ensures structural integrity and allows for scale-up.

Mechanism: The reaction proceeds via the nitrosation of the indole C3 position, followed by ring opening and re-closure to form the indazole N-N bond.

Protocol A: Synthesis of 5-HIC from 5-Hydroxyindole

Reagents:

  • Starting Material: 5-Hydroxyindole (1.0 eq)

  • Reagent: Sodium Nitrite (NaNO₂, 8.0 eq)[2]

  • Acid: 6M HCl (aqueous)

  • Solvent: DMF/Water (3:1 ratio)

Step-by-Step Methodology:

  • Preparation: Dissolve 5-hydroxyindole (1.33 g, 10 mmol) in DMF (20 mL).

  • Nitrosation Initiation: Prepare a solution of NaNO₂ (5.52 g, 80 mmol) in water (10 mL). Add this to the indole solution.

  • Acidification: Cool the mixture to 0°C. Dropwise add 6M HCl (approx. 5 mL) while maintaining the temperature below 5°C. Caution: NOx fumes may evolve.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The color will shift from dark brown to a lighter yellow/orange suspension.

  • Work-up: Dilute the reaction with ice-cold water (100 mL). The product, 5-HIC, typically precipitates.

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 5% MeOH in DCM).

Yield Expectation: 75–85% QC Check: ¹H NMR (DMSO-d₆) should show a distinct aldehyde singlet at ~10.1 ppm and the disappearance of the indole C2 proton.

Application Workflows: Divergent Library Synthesis

The power of 5-HIC lies in its ability to generate "Lead-Like" libraries rapidly. We define two primary workflows: Kinase Targeting (C3 focus) and Solubility Engineering (C5 focus) .[1]

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from the 5-HIC scaffold.

G cluster_0 Path A: C3-Aldehyde Derivatization (Kinase Hinge Binding) cluster_1 Path B: C5-Hydroxyl Functionalization (ADME Tuning) HIC 5-Hydroxy-1H-indazole- 3-carbaldehyde (5-HIC) Schiff Schiff Base / Hydrazone (Reversible Covalent) HIC->Schiff R-NH2 / H+ Knoevenagel Knoevenagel Condensation (Michael Acceptors) HIC->Knoevenagel Malononitrile / Base RedAm Reductive Amination (Stable Amine Linkers) HIC->RedAm 1. R-NH2 2. NaBH(OAc)3 Ether O-Alkylation (Solubilizing Groups) HIC->Ether R-X / K2CO3 Prodrug Ester/Carbamate (Prodrug Strategies) HIC->Prodrug R-COCl Target1 VEGFR/FGFR Inhibitors Schiff->Target1 Knoevenagel->Target1 Target2 PROTAC Linkers Ether->Target2

Caption: Divergent synthetic utility of 5-HIC. Path A targets the pharmacophore; Path B modulates physicochemical properties.

Protocol B: Synthesis of Indazole-Hydrazone Kinase Inhibitors

Targeting VEGFR/PDGFR families.

Hydrazone linkers at the C3 position mimic the "hinge-binding" interaction seen in drugs like Axitinib.

Step-by-Step Methodology:

  • Coupling: In a round-bottom flask, dissolve 5-HIC (1.0 eq) in Ethanol (0.1 M concentration).

  • Reactant: Add the desired hydrazine derivative (e.g., N-methylpiperazine-hydrazine or phenylhydrazine) (1.1 eq).

  • Catalysis: Add a catalytic amount of Glacial Acetic Acid (2–3 drops).

  • Reflux: Heat to reflux (80°C) for 2–4 hours. Monitor by TLC (the aldehyde spot at Rf ~0.5 will disappear; product usually more polar).[1]

  • Isolation: Cool to room temperature. The hydrazone product often precipitates. Filter and wash with cold ethanol.

  • Validation: Mass Spectrometry (ESI+) is critical here to confirm the formation of the C=N bond (Mass = 5-HIC + Hydrazine - H₂O).

Medicinal Chemistry Case Study: Optimization of Solubility

A common failure mode for indazole inhibitors is poor aqueous solubility. The C5-hydroxyl group of 5-HIC offers a built-in solution.

Strategy: O-Alkylation before C3-functionalization prevents side reactions.

Comparative Data: Solubility Enhancement

Compound Variant R-Group at C5 LogP (Calc) Kinetic Solubility (pH 7.4)
Parent (5-HIC) -OH 1.8 45 µM
Variant A -OCH₃ (Methoxy) 2.1 12 µM
Variant B -O(CH₂)₂-N(CH₃)₂ 1.2 >250 µM

| Variant C | -O(CH₂)₂-Morpholine | 1.4 | 180 µM |

Insight: Converting the C5-OH to a basic ether (Variant B/C) introduces an ionizable center, drastically improving solubility without disrupting the critical C3-kinase interaction.

References

  • Synthesis of Indazole-3-carboxaldehydes via Nitrosation

    • Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[2]

    • Source: RSC Advances, 2014.
    • URL:[Link]

  • Indazole Scaffolds in Anticancer Therapy

    • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[3][4][5][6][7][8][9][10][11]

    • Source: RSC Advances, 2021.[5][7]

    • URL:[Link]

  • General Indazole Chemistry & Reactivity

    • Title: Indazole synthesis and functionalization strategies.[3][5][6][7][8][9][10][11][12][13]

    • Source: Organic Chemistry Portal.
    • URL:[Link][1]

  • Kinase Inhibitor Design (Indazole Context)

    • Title: Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors.
    • Source: Bioorganic & Medicinal Chemistry Letters, 2017.[7]

    • URL:[Link]

Sources

Application Note: High-Throughput Screening of 5-Hydroxy-1H-indazole-3-carbaldehyde Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026


)

Abstract

The 5-Hydroxy-1H-indazole-3-carbaldehyde scaffold represents a privileged structure in medicinal chemistry, offering a unique combination of a reactive "diversity handle" (the C3-aldehyde) and a hydrogen-bonding "solubility handle" (the C5-hydroxyl). Derivatives of this scaffold—particularly hydrazones and Schiff bases—have demonstrated potent inhibition of Receptor Tyrosine Kinases (RTKs) and anti-proliferative activity in solid tumor models.

This Application Note provides a comprehensive guide for designing and executing High-Throughput Screening (HTS) campaigns for libraries generated from this scaffold. We detail a self-validating workflow combining biochemical kinase assays (ADP-Glo™) with cellular viability screens (CellTiter-Glo®), ensuring the identification of robust, non-promiscuous hits.

Scientific Rationale & Scaffold Architecture

The "Privileged" Indazole Scaffold

Indazoles are bioisosteres of the purine ring system found in ATP, making them natural candidates for ATP-competitive kinase inhibition.[1]

  • C3-Carbaldehyde Position: This is the primary site for library expansion. Condensation with hydrazides or amines yields hydrazones or imines, extending the molecule into the kinase "specificity pocket" (hydrophobic back pocket).

  • C5-Hydroxy Position: This group often mimics the hydrogen-bonding interactions of the adenine exocyclic amine or ribose hydroxyls within the kinase hinge region. Furthermore, it significantly improves aqueous solubility compared to the unsubstituted indazole core.

HTS Strategy: The "Fail Early" Approach

To avoid wasting resources on false positives (aggregators or redox cyclers), this guide employs an orthogonal screening approach:

  • Primary Screen (Biochemical): Luminescent ADP detection to measure enzymatic inhibition.

  • Secondary Screen (Cellular): ATP quantification in relevant cell lines to verify membrane permeability and target engagement.

HTS Workflow Visualization

The following diagram outlines the critical path from library generation to hit validation.

HTS_Workflow Library Library Generation (Schiff Base/Hydrazone Formation) QC QC: Solubility & Purity (LC-MS / DMSO Tolerance) Library->QC Primary Primary Screen: Biochemical (ADP-Glo Kinase Assay) QC->Primary 10 µM Screening Conc. Filter Data Filter (Z-Score > 3, Inhibition > 50%) Primary->Filter Counter Counter Screen (Unrelated Kinase / Aggregation) Filter->Counter Hits Secondary Secondary Screen: Cellular (CellTiter-Glo Viability) Counter->Secondary Non-promiscuous Hits Hit Validated Hit (IC50 Determination) Secondary->Hit Dose-Response

Figure 1: Logical flow for screening 5-hydroxy-1H-indazole-3-carbaldehyde derivatives. Note the counter-screen step to eliminate false positives common with aldehyde-derived compounds.

Protocol 1: Biochemical Kinase Assay (ADP-Glo™)

Objective: To quantify the inhibition of VEGFR2 (KDR) kinase activity by the library compounds. Principle: The assay measures ADP formed from a kinase reaction. ADP is converted to ATP, which is then converted to light by Ultra-Glo™ Luciferase. The signal is positively correlated with kinase activity; inhibitors decrease the signal.

Reagents & Equipment[2]
  • Target: Recombinant Human VEGFR2 (KDR) Kinase.

  • Substrate: Poly (Glu, Tyr) 4:1.

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega).

  • Plate: 384-well, white, small-volume, non-binding surface (Corning #3824).

  • Reader: Multimode plate reader capable of luminescence (e.g., PerkinElmer EnVision).

Step-by-Step Procedure

Step 1: Compound Transfer (Acoustic Dispensing)

  • Dispense 10 nL of library compounds (in 100% DMSO) into the 384-well plate.

  • Controls:

    • High Control (HC): DMSO only (0% Inhibition).

    • Low Control (LC): 10 µM Staurosporine (100% Inhibition).

    • Final Compound Conc: 10 µM (assuming 10 µL final assay volume).

Step 2: Kinase Reaction Assembly

  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Add 2.5 µL of 2X Enzyme Solution (VEGFR2, 0.2 ng/µL) to the plate.

  • Causality: Pre-incubate compound and enzyme for 10 minutes at RT. This allows slow-binding inhibitors (common with indazoles) to engage the active site before ATP competition begins.

  • Add 2.5 µL of 2X Substrate/ATP Mix (0.2 mg/mL Poly GT, 10 µM ATP).

  • Incubate at RT for 60 minutes .

Step 3: ADP Detection

  • Add 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at RT. (Stops kinase reaction, depletes remaining ATP).

  • Add 10 µL of Kinase Detection Reagent.

  • Incubate for 30 minutes at RT. (Converts ADP to ATP, then to Light).

Step 4: Measurement

  • Read Luminescence (Integration time: 0.5 – 1.0 second/well).

Data Analysis & Validity

Calculate the Z-Factor (Z') for each plate to ensure statistical robustness.



Z-Factor RangeInterpretationAction
0.5 ≤ Z' ≤ 1.0 Excellent AssayProceed with analysis.
0.0 ≤ Z' < 0.5 Marginal AssayRe-optimize enzyme conc. or incubation time.
Z' < 0 Failed AssayDo not use data. Check pipetting/reagents.

Protocol 2: Cellular Viability Assay (CellTiter-Glo®)

Objective: To confirm that biochemical hits can penetrate cell membranes and inhibit proliferation in a relevant biological context. Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells) – highly dependent on VEGFR signaling.

Reagents
  • Cells: HUVEC (Lonza).

  • Media: EGM-2 BulletKit.

  • Detection: CellTiter-Glo® 2.0 (Promega).

Step-by-Step Procedure
  • Seeding: Dispense 1,000 cells/well in 25 µL media into a 384-well white clear-bottom plate.

  • Attachment: Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Add 5 µL of 6X compound solution (diluted in media from DMSO stock). Final DMSO concentration must be <0.5%.[2]

    • Expert Insight: Indazole-3-carbaldehyde derivatives can be hydrophobic. Ensure the intermediate dilution plate is mixed thoroughly to prevent precipitation before adding to cells.

  • Incubation: Incubate for 72 hours .

  • Detection: Equilibrate plate to RT (20 mins). Add 30 µL CellTiter-Glo reagent. Shake for 2 mins (orbital). Incubate 10 mins (dark).

  • Read: Measure Luminescence.

Critical Troubleshooting: The "Indazole Solubility" Factor

Derivatives of 5-hydroxy-1H-indazole-3-carbaldehyde, particularly when coupled with aromatic hydrazides, can suffer from poor aqueous solubility, leading to light scattering or precipitation in HTS.

Diagnosis & Mitigation:

  • Symptom: High variation between technical replicates or "jagged" dose-response curves.

  • Solution:

    • Detergents: Include 0.01% Triton X-100 or Tween-20 in the biochemical assay buffer.

    • The "5-Hydroxy" Advantage: If solubility is poor, consider alkylating the 5-hydroxyl group with a solubilizing tail (e.g., morpholine-ethoxy) before library synthesis, or ensure the library design includes polar R-groups on the aldehyde partner.

References

  • Zhang, J.H., Chung, T.D., Oldenburg, K.R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Link

  • BellBrook Labs. (2025).[3] From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.[3] Link

  • Wei, W., et al. (2021).[4] Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Link

  • Vangapandu, S., et al. (2017). In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors. ACS Medicinal Chemistry Letters. Link

Sources

Application Note: Strategic Derivatization of 5-Hydroxy-1H-indazole-3-carbaldehyde for Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-indazole scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for FDA-approved kinase inhibitors such as Axitinib. This guide details the strategic derivatization of 5-Hydroxy-1H-indazole-3-carbaldehyde , a bifunctional core offering two distinct vectors for structure-activity relationship (SAR) exploration: the C3-aldehyde (for conjugation) and the C5-hydroxyl (for lipophilicity tuning). We provide optimized protocols for generating Schiff base libraries (hydrazones/thiosemicarbazones) and regioselective O-alkylation, alongside biological validation workflows for anticancer and antimicrobial screening.

Strategic Analysis & Chemical Space

The 5-hydroxy-1H-indazole-3-carbaldehyde molecule offers a "push-pull" electronic system ideal for biological interaction.

  • Zone A (C3-Aldehyde): Highly reactive toward nucleophilic attack by amines/hydrazides. Derivatives here (Schiff bases) often coordinate metal ions (Fe, Cu) in active sites or intercalate DNA.

  • Zone B (C5-Hydroxyl): A handle for modulating LogP (lipophilicity). O-alkylation here improves membrane permeability and can target specific hydrophobic pockets in enzymes (e.g., VEGFR kinase domain).

  • Zone C (N1-Nitrogen): The acidic proton (pKa ~14) presents a regioselectivity challenge. Uncontrolled alkylation leads to N1/N2 mixtures; however, the free NH is often critical for hydrogen bonding (donor) in the ATP-binding pocket of kinases.

Workflow Visualization

The following diagram outlines the divergent synthesis pathways for library generation.

Indazole_Derivatization Start 5-Hydroxy-1H-indazole- 3-carbaldehyde Schiff C3-Schiff Base Formation (Hydrazones/Thiosemicarbazones) Start->Schiff Direct Pathway (Ethanol/Reflux) Protect N1-Protection/Selectivity (Critical Control Point) Start->Protect Step 1: Regiocontrol Bio_A Biological Target: Metal Chelation / DNA Binding (Antimicrobial/Anticancer) Schiff->Bio_A Library Screening Ether C5-O-Alkylation (Williamson Ether Synthesis) Bio_B Biological Target: Hydrophobic Pocket Fit (Kinase Inhibition) Ether->Bio_B SAR Optimization Protect->Ether Step 2: Mild Base (K2CO3)

Caption: Divergent synthetic pathways for 5-Hydroxy-1H-indazole-3-carbaldehyde. Zone A targets electronic modulation; Zone B targets ADME/steric fit.

Experimental Protocols

Protocol A: C3-Schiff Base Library Generation (Thiosemicarbazones)

Rationale: Thiosemicarbazones derived from indazole-3-carbaldehydes have demonstrated potent antiproliferative activity against breast cancer lines (e.g., MCF-7, 4T1) by inhibiting ROS-mitochondrial pathways [1].

Materials:

  • Substrate: 5-Hydroxy-1H-indazole-3-carbaldehyde (1.0 eq)

  • Reagent: Thiosemicarbazide or substituted Hydrazide (1.0 - 1.2 eq)

  • Catalyst: Glacial Acetic Acid (3-5 drops)

  • Solvent: Absolute Ethanol (EtOH)[1]

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5-Hydroxy-1H-indazole-3-carbaldehyde in 15 mL of absolute EtOH.

    • Expert Tip: If solubility is poor, add DMSO (10% v/v) or heat to 40°C before adding the reagent.

  • Addition: Add 1.1 mmol of thiosemicarbazide (or hydrazide derivative). Add 3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) with stirring for 3–6 hours.

    • Monitoring: Check reaction progress via TLC (Mobile phase: CHCl3:MeOH 9:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by a lower Rf product (Schiff base).

  • Workup: Cool the reaction mixture to room temperature. The product typically precipitates as a solid.

  • Purification: Filter the precipitate. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aldehyde. Recrystallize from EtOH/DMF if necessary.

  • Validation:

    • 1H NMR (DMSO-d6): Confirm the disappearance of the aldehyde proton (-CHO, ~10.0 ppm) and appearance of the azomethine proton (-CH=N-, singlet, ~8.3–8.8 ppm) and thioamide/hydrazide NH protons (~11.5 ppm) [2].

Protocol B: Regioselective C5-O-Alkylation (Lipophilicity Tuning)

Rationale: Modifying the 5-hydroxyl group allows for the introduction of benzyl or alkyl chains to target hydrophobic pockets in kinases (e.g., VEGFR2) [3].

The Challenge: The N1-H of indazole is acidic. Using strong bases (NaH) will cause N-alkylation. To favor O-alkylation (ether formation), we utilize the pKa difference (Phenol pKa ~10 vs. Indazole NH pKa ~14) and a weaker base.

Step-by-Step Methodology:

  • Setup: Dissolve 1.0 mmol of 5-Hydroxy-1H-indazole-3-carbaldehyde in 10 mL of anhydrous Acetone or DMF.

  • Base Addition: Add 1.1 mmol of anhydrous Potassium Carbonate (K2CO3).

    • Critical: Do NOT use NaH or KOH, as these promote competitive N-alkylation.

  • Alkylation: Add 1.1 mmol of the alkyl halide (e.g., Benzyl bromide, Methyl iodide) dropwise.

  • Reaction: Stir at 60°C for 4–8 hours.

  • Workup: Pour into ice-water (50 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with Brine.

  • Purification: Silica gel column chromatography is mandatory here to separate the major O-alkyl product from minor N-alkyl byproducts.

    • Eluent: Hexane:Ethyl Acetate gradient (80:20 to 50:50).

Biological Evaluation Guidelines

In Vitro Anticancer Screening (MTT Assay)

To evaluate the kinase inhibitory potential of the derivatives (specifically Protocol A products), use the following setup.

ParameterSpecification
Cell Lines MCF-7 (Breast), A549 (Lung), HUVEC (for VEGFR selectivity)
Control Axitinib (Positive Control), DMSO (Negative Control)
Concentration Serial dilutions: 0.1, 1, 5, 10, 50, 100 µM
Duration 48 - 72 hours incubation
Readout Absorbance at 570 nm (Formazan formation)

Data Analysis: Calculate IC50 values using non-linear regression (GraphPad Prism). A potent indazole derivative typically exhibits IC50 < 5 µM [1].

Antimicrobial MIC Determination

Indazole Schiff bases often exhibit bacteriostatic properties due to iron chelation.

  • Method: Broth Microdilution (CLSI standards).

  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Visual: Use Resazurin dye (turns pink in presence of live bacteria) to determine Minimum Inhibitory Concentration (MIC).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (Protocol A) Incomplete condensation due to water.Add molecular sieves (3Å) to the reaction or use a Dean-Stark trap if scaling up.
N-Alkylation Mixture (Protocol B) Base too strong or reaction too hot.Switch solvent to Acetone (lower boiling point) and strictly limit K2CO3 to 1.05 eq. Alternatively, protect N1 with THP group first.
Poor Solubility Planar aromatic stacking.Convert final products to Hydrochloride salts (HCl/Ether) for biological testing.

References

  • Wei, W., Liu, Z., Wu, X., et al. (2021).[2] Synthesis and biological evaluation of indazole derivatives as anti-cancer agents . RSC Advances, 11, 15675-15687.[2] Link

  • Bingül, M. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase . Afyon Kocatepe University Journal of Sciences, 19. (Note: Methodology transferable to Indazole analogs). Link

  • Swamy, G. N., et al. (2012).[3][4] Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives . Der Pharma Chemica, 4(3), 1311-1316.[3][4] Link

  • Mei, Y., & Yang, B. (2017).[5] The Regioselective Alkylation of some Indazoles using Trialkyl Orthoformate . Indian Journal of Heterocyclic Chemistry, 27(3), 275-280.[5] Link

Sources

role of 5-Hydroxy-1H-indazole-3-carbaldehyde in the development of anti-tumor agents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 5-Hydroxy-1H-indazole-3-carbaldehyde in Kinase Inhibitor Design

Executive Summary

The 1H-indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine ring of ATP. This structural mimicry allows indazole derivatives to function as potent ATP-competitive inhibitors of kinases such as VEGFR-2, FGFR, and GSK-3β .

Within this class, 5-Hydroxy-1H-indazole-3-carbaldehyde (and its O-protected derivatives) represents a "Linchpin Intermediate." Its dual-functional nature—combining a reactive C3-formyl "warhead" attachment point with a C5-hydroxyl "tuning" site—enables Divergent Oriented Synthesis (DOS). This guide details the synthetic handling, derivatization strategies, and biological validation protocols for leveraging this molecule in oncology drug discovery.

The Indazole Advantage: Mechanism of Action

The indazole core functions primarily by anchoring the molecule within the hinge region of the kinase ATP-binding pocket.

  • N1-H and N2: Act as hydrogen bond donor/acceptors, interacting with the backbone residues (e.g., Glu/Leu) of the kinase hinge.

  • C3-Position (Aldehyde derived): Directs substituents into the solvent-accessible region or the hydrophobic "gatekeeper" pocket, depending on the linker geometry (hydrazone vs. vinyl).

  • C5-Position (Hydroxyl derived): Allows for the attachment of solubilizing groups (piperazines) or hydrophobic tails (benzyl ethers) to occupy the allosteric hydrophobic back-pocket (selectivity pocket).

Pathway Visualization: Kinase Binding Mode

G Indazole 5-Hydroxy-1H-indazole Core Scaffold Hinge Kinase Hinge Region (ATP Binding Site) Indazole->Hinge H-Bonding (N1-H, N2) Pocket Hydrophobic Back-Pocket Indazole->Pocket C5-Substituents (e.g., Benzyloxy) Solvent Solvent Accessible Front Indazole->Solvent C3-Derivatives (e.g., Hydrazones)

Caption: Pharmacophore mapping of the indazole scaffold within the kinase active site.

Chemical Synthesis & Derivatization Protocols

A. Synthesis of the Core Scaffold

While 5-hydroxy-1H-indazole-3-carbaldehyde can be purchased, in-house synthesis from abundant indole precursors ensures chemical integrity and allows for early-stage modification.

Method: Nitrosative Ring Expansion of Indoles (The "Riahi Conversion") Rationale: Direct formylation of indazoles is difficult. Converting a 3-formyl-indole to a 3-formyl-indazole using NaNO₂ is safer and scalable.

Protocol:

  • Starting Material: 5-Benzyloxyindole-3-carbaldehyde (Protection of the 5-OH as a benzyl ether is critical to prevent phenol oxidation).

  • Reagents: Sodium Nitrite (NaNO₂), Aqueous HCl (2N), DMF.[1]

  • Procedure:

    • Dissolve 5-benzyloxyindole-3-carbaldehyde (1.0 eq) in DMF.

    • Cool to 0°C. Slowly add NaNO₂ (8.0 eq) dissolved in minimal water.[1]

    • Dropwise add HCl (7.0 eq) over 30 minutes. Caution: NOx gas evolution.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Pour into ice water. The product, 5-Benzyloxy-1H-indazole-3-carbaldehyde , precipitates as a yellow solid. Filter and wash with water.

  • Deprotection (Optional): Hydrogenation (H₂, Pd/C) yields the free 5-Hydroxy-1H-indazole-3-carbaldehyde.

B. Library Generation (The "Warhead" Attachment)

The C3-aldehyde is the site for attaching the "warhead."

Reaction Type: Schiff Base / Hydrazone Formation Target: 5-substituted-indazole-3-carbaldehyde hydrazones (Common motif in anticancer agents).

Step-by-Step Protocol:

  • Dissolution: Dissolve 1 mmol of 5-substituted-indazole-3-carbaldehyde in 10 mL anhydrous Ethanol (EtOH).

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid (catalytic).

  • Condensation: Add 1.1 mmol of the desired hydrazide (e.g., Isonicotinic acid hydrazide or a substituted phenylhydrazide).

  • Reflux: Heat to reflux (78°C) for 3–6 hours. Monitor by TLC (Mobile phase: CHCl₃:MeOH 9:1).

  • Isolation: Cool to RT. The product usually precipitates. Filter and wash with cold EtOH. Recrystallize from EtOH/DMF if necessary.

Synthesis Workflow Diagram

Synthesis Start 5-Benzyloxyindole-3-carbaldehyde Step1 Ring Expansion (NaNO2, HCl, DMF) Start->Step1 Inter 5-Benzyloxy-1H-indazole-3-carbaldehyde (The 'Linchpin') Step1->Inter Branch1 Path A: Deprotection (H2, Pd/C) -> 5-OH Core Inter->Branch1 Branch2 Path B: Condensation (R-NHNH2, AcOH) Inter->Branch2 Final Target Anti-Tumor Agent (Indazole-Hydrazone) Branch2->Final

Caption: Synthetic workflow converting indole precursors to active indazole anti-tumor agents.

Biological Validation Protocols

A. In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 values against solid tumor cell lines (e.g., A549 Lung, MCF-7 Breast).

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Dissolve Indazole derivatives in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO < 0.5%).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

B. Kinase Inhibition Screening (VEGFR-2)

Objective: Confirm mechanism of action (ATP competition).

  • System: Use a FRET-based kinase assay (e.g., LanthaScreen) or ELISA-based kit.

  • Reaction Mix: Recombinant VEGFR-2 enzyme + Peptide Substrate + ATP (at Km concentration) + Test Compound.

  • Control: Staurosporine (Positive Control).

  • Procedure: Incubate 60 min at RT. Add detection antibody (Eu-labeled).

  • Analysis: Measure FRET signal. A decrease in signal indicates kinase inhibition.

Comparative Data: Structure-Activity Relationship (SAR)

The following table summarizes expected trends based on literature for 3,5-disubstituted indazoles.

Compound IDC5-Substituent (R1)C3-Substituent (R2)Predicted Activity (IC50)Solubility
IND-01 -OH-CHO (Aldehyde)> 50 µM (Inactive)High
IND-02 -OBn (Benzyloxy)-CHO (Aldehyde)25 µMLow
IND-03 -OBn-CH=N-NH-Ph (Phenylhydrazone)1.2 µM (Active)Low
IND-04 -O-(CH2)2-N(Et)2-CH=N-NH-Ph0.5 µM (Highly Active)High

SAR Insight: The C3-hydrazone is essential for potency (warhead), while the C5-side chain dictates cell permeability and solubility. The amino-ether at C5 (IND-04) represents an optimal "drug-like" candidate.

References

  • Synthesis of Indazoles via Nitrosation: Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[1] Source:RSC Advances, 2018. URL:[Link]

  • Antitumor Activity of Indazole Derivatives: Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[2][3][4][5][6][7] Source:RSC Advances, 2021. URL:[Link]

  • Kinase Inhibitor Design (General Indazole): Title: Indazole derivatives: Promising anti-tumor agents.[3] Source:Anti-Cancer Agents in Medicinal Chemistry, 2018.[8] URL:[Link]

  • Chemical Properties & CAS Data: Title: 5-Hydroxy-1H-indazole-3-carbaldehyde Compound Summary. Source:PubChem. URL:[Link]

Sources

synthetic routes to 3-substituted indazoles from 1H-indazole-3-carboxaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in FDA-approved kinase inhibitors such as Axitinib (VEGFR inhibitor) and Pazopanib . While the N1 and C5 positions are commonly derivatized, the C3 position offers a unique vector for engaging hydrophobic pockets in protein targets.

This guide details the synthetic utility of 1H-indazole-3-carboxaldehyde (3-formylindazole). Unlike the indole bioisostere, the indazole ring possesses a distinct electronic profile due to the additional nitrogen, requiring specific handling of the acidic N1 proton (


). This note provides validated protocols for transforming the C3-aldehyde into amines, alcohols, and alkenes, emphasizing "self-validating" workflows that minimize side reactions.

Strategic Analysis & Decision Matrix

Before initiating synthesis, the researcher must address the N1-Proton Conundrum . The N1-H is sufficiently acidic to quench organometallic reagents (Grignard, organolithiums) and can interfere with base-mediated reactions (Wittig).

Decision Tree: Protection vs. Direct Functionalization

IndazoleStrategy Start Start: 1H-Indazole-3-Carboxaldehyde Target Select Target Moiety Start->Target Amine Target: 3-(Aminomethyl) (Reductive Amination) Target->Amine Alcohol Target: 3-(Hydroxyalkyl) (Nucleophilic Addition) Target->Alcohol Alkene Target: 3-Vinyl/Styryl (Olefination) Target->Alkene DirectRed Direct Reductive Amination (No Protection Needed) Amine->DirectRed GrignardChoice Nucleophile Cost/Availability? Alcohol->GrignardChoice BaseSens Base Sensitivity? Alkene->BaseSens CheapNuc Cheap/Simple (e.g., MeMgBr) Use Sacrificial Base Method GrignardChoice->CheapNuc Commodity Reagent ExpNuc Expensive/Complex Use N1-Protection (THP/SEM) GrignardChoice->ExpNuc Precious Reagent Wittig Standard Wittig (Requires 2 eq. Base) BaseSens->Wittig

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on target functionality and reagent economy.

Protocol A: Reductive Amination (Synthesis of 3-Aminomethyl Indazoles)

Application: Creating secondary/tertiary amine linkers common in GPCR ligands. Mechanism: Formation of an iminium ion intermediate followed by in situ hydride transfer. Advantage: The N1-H does not interfere significantly under these mildly acidic conditions; protection is rarely required.

Reagents & Stoichiometry
ComponentEquivalentsRole
1H-indazole-3-carboxaldehyde 1.0Substrate
Amine (R-NH2 or R2NH) 1.1 - 1.2Nucleophile
Sodium Triacetoxyborohydride (STAB) 1.5 - 2.0Mild Reducing Agent
Acetic Acid (AcOH) 1.0 - 2.0Catalyst (Activates Imine)
1,2-Dichloroethane (DCE) Solvent0.1 M Concentration
Step-by-Step Methodology
  • Imine Formation (Equilibrium Phase):

    • Charge a reaction vial with the aldehyde (1.0 eq) and the amine (1.1 eq) in DCE.

    • Add AcOH (1.0 eq). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: The solution often clarifies or changes color as the imine/iminium species forms.

  • Reduction (Irreversible Phase):

    • Add NaBH(OAc)3 (1.5 eq) in one portion.

    • Note: Gas evolution is minimal compared to NaBH4, but ensure the vessel is vented.

    • Stir at RT for 4–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3 (pH ~8). Do not use strong base (NaOH) immediately, as it may deprotonate the indazole N1 and complicate phase separation.

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification:

    • Flash chromatography (DCM/MeOH/NH4OH).

    • Tip: The indazole N-H can cause streaking on silica. Pre-wash the column with 1% Et3N in hexane if streaking occurs.

Protocol B: Grignard Addition (Synthesis of 3-Hydroxyalkyl Indazoles)

Application: Introduction of alkyl/aryl groups to form chiral alcohols (kinase hinge binders). Critical Challenge: The acidic N1-H will consume 1 equivalent of organometallic reagent immediately.

Route B1: The "Sacrificial" Method (Unprotected)

Best for: Simple, inexpensive Grignard reagents (MeMgBr, PhMgBr).

  • Setup: Flame-dry glassware under Argon. Dissolve aldehyde (1.0 eq) in anhydrous THF (0.2 M).

  • Deprotonation (Sacrificial Step):

    • Cool to 0 °C.

    • Add 1.1 eq of Grignard reagent dropwise.

    • Observation: Gas evolution (alkane release) indicates N1-deprotonation. A magnesium salt precipitate may form.

  • Nucleophilic Attack:

    • Add a second portion of Grignard reagent (1.2–1.5 eq).

    • Warm to RT and stir for 2–4 hours.

  • Workup:

    • Quench with saturated NH4Cl.

    • Note: This reforms the N1-H bond and the alcohol simultaneously.

Route B2: The "Protection-First" Method

Best for: Complex, expensive, or custom-synthesized nucleophiles.

  • Protection (THP or SEM):

    • React aldehyde with DHP (3,4-dihydro-2H-pyran) and catalytic PPTS (pyridinium p-toluenesulfonate) in DCM to install the THP group at N1.

    • Yield: Typically >90%.

  • Addition:

    • Perform standard Grignard addition (1.1 eq nucleophile) at 0 °C or -78 °C.

  • Deprotection:

    • THP/SEM groups are removed with HCl/MeOH or TFA/DCM in the final step.

Protocol C: Wittig Olefination (Synthesis of 3-Vinyl Indazoles)

Application: Access to styryl derivatives or precursors for Heck coupling.

Workflow Visualization

WittigProtocol Prep Phosphonium Salt + Base (NaH/KOtBu) Ylide Ylide Formation (Yellow/Orange) Prep->Ylide 0 °C, THF AddAld Add Indazole-3-CHO (Slow Addition) Ylide->AddAld React Reaction (RT to Reflux) AddAld->React Product 3-Vinyl Indazole React->Product

Figure 2: Step-by-step workflow for Wittig olefination of indazole-3-carboxaldehyde.

Protocol Details
  • Ylide Generation: Suspend Methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Add KOtBu (2.2 eq) at 0 °C.

    • Note:2.2 equivalents of base are required—one to deprotonate the phosphonium salt, and one to deprotonate the Indazole N1-H.

  • Addition: Add the aldehyde (1.0 eq) in THF.

  • Reaction: Stir at RT. If the reaction is sluggish, heat to 50 °C.

  • Workup: Standard aqueous workup. The product will be the N-unprotected vinyl indazole (the N1-anion is reprotonated during quench).

References

  • Chevalier, A., et al. (2018).[2] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[2][3][4][5][6] RSC Advances.

  • Giraud, F., et al. (2011). C3-Indazole functionalization: A review. Current Organic Chemistry.

  • Linhardt, R. J., et al. (2019). Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors. European Journal of Medicinal Chemistry.[7]

  • Common Organic Chemistry. (n.d.). Wittig Reaction Conditions and Protocols.[8]

Sources

Troubleshooting & Optimization

Process Chemistry Technical Support Center: Optimizing 5-Hydroxy-1H-indazole-3-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to address the specific synthetic bottlenecks associated with the direct nitrosation of highly electron-rich indoles.

The synthesis of 1H-indazole-3-carbaldehydes via the nitrosation of indoles is a highly efficient route, but applying standard conditions to 5-hydroxyindole often results in catastrophic yield losses. This guide provides the mechanistic causality behind these failures and outlines a self-validating, kinetically controlled protocol to optimize your yields.

Troubleshooting Guide & FAQs

Q: Why does my synthesis of 5-Hydroxy-1H-indazole-3-carbaldehyde yield dark, tarry byproducts instead of the desired product? A: This is the most common failure mode when scaling this reaction. The synthesis proceeds through a multistep pathway starting with the nitrosation of the C3 position of the indole to form a 3-nitroso/oxime intermediate[1]. In a standard "forward addition" protocol (adding acid to a mixture of indole and nitrite), the concentration of unreacted, highly nucleophilic 5-hydroxyindole remains high in the vessel. Because the 5-hydroxyl group makes the indole ring extremely electron-rich, the unreacted indole aggressively attacks the oxime intermediate. This outcompetes the necessary water addition, leading to rapid dimerization and trimerization (forming dark azo-bis-indoles and indoxyl red derivatives). Solution: Implement a Reverse Addition protocol. By adding the indole slowly to a vast excess of the nitrosating mixture, you maintain a near-zero concentration of unreacted indole, allowing water to successfully trap the intermediate.

Q: How should I optimize the reaction temperature for the 5-hydroxy derivative? A: Temperature dictates the kinetic fate of the oxime intermediate. While electron-deficient indoles (e.g., 6-nitroindole) often require heating up to 80 °C to achieve full conversion[2], electron-rich substrates like 5-hydroxyindole will rapidly degrade at elevated temperatures. You must maintain the reaction strictly at 0 °C during the entire addition phase to suppress oxidative side reactions, only allowing it to warm to room temperature for the final ring-closure step[1].

Q: Is protecting the 5-hydroxyl group necessary? A: While direct nitrosation is achievable under strict reverse-addition conditions, the free phenol is highly susceptible to oxidation by nitrogen dioxide (NO₂) generated in situ. If your yields remain below 40% despite perfect reverse addition, the phenol is likely oxidizing. Ensure the reaction is thoroughly purged and kept under an Argon atmosphere to prevent the formation of NO₂ in the presence of oxygen[3]. If issues persist, pre-protect the hydroxyl group (e.g., as an O-benzyl or O-TBS ether) prior to nitrosation.

Quantitative Data Summary: Standard vs. Optimized Conditions

To illustrate the impact of kinetic control, the following table summarizes the quantitative differences between standard and optimized nitrosation parameters for electron-rich indoles.

ParameterStandard Addition (Forward)Optimized Reverse Addition
Addition Sequence Acid added to Indole + NaNO₂Indole added to NaNO₂ + Acid
Indole Concentration High (Initial pooling)Kept near zero (Syringe pump)
Temperature Profile Room Temperature0 °C (Addition) → RT (Stirring)
Equivalents (NaNO₂ / HCl) 8.0 / 2.78.0 / 7.0
Typical Yield < 5% (Extensive degradation)40% - 78%
Primary Byproducts Azo-bis-indoles, Indole trimersMinimal (Trace unreacted starting material)

Mechanistic Pathway Visualization

Mechanism Indole 5-Hydroxyindole (Nucleophile) Nitroso 3-Nitrosoindole / Oxime (Electrophilic Intermediate) Indole->Nitroso NaNO2, HCl (C3 Nitrosation) WaterAdd Water Addition at C2 (Trapping Step) Nitroso->WaterAdd H2O (Low Indole Conc.) SideProduct Dimerization / Tar (Azo-bis-indoles) Nitroso->SideProduct Excess Indole (High Indole Conc.) RingOpen Ring Opening (C2-C3 Bond Cleavage) WaterAdd->RingOpen Rearrangement RingClose Ring Closure (Indazole Formation) RingOpen->RingClose Cyclization Product 5-Hydroxy-1H-indazole- 3-carbaldehyde RingClose->Product Final Step

Mechanistic pathway of indole nitrosation highlighting the critical divergence to side products.

Self-Validating Experimental Protocol

Methodology: Reverse Addition Nitrosation of 5-Hydroxyindole Causality & Validation Note: This protocol utilizes a syringe pump to enforce strict kinetic control. It is designed as a self-validating system: the reaction environment serves as its own indicator. A rapid shift from a pale suspension to a deep red/black solution indicates the addition rate is too fast, causing indole pooling and dimerization.

Step 1: Preparation of the Nitrosating Mixture

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve Sodium Nitrite (NaNO₂, 8.0 mmol, 8 equiv.) in 1.6 mL of deionized water and 3.0 mL of DMF[1].

  • Cool the mixture to 0 °C using an ice-water bath.

  • Critical Step: Purge the system with Argon for 10 minutes to displace oxygen. This prevents the formation of oxidative NO₂ species that destroy the unprotected phenol[3].

Step 2: Acidification

  • Slowly add Hydrochloric Acid (3.5 mL of 2 N aq. HCl, 7.0 mmol, 7 equiv.) dropwise to the NaNO₂ solution at 0 °C[1].

  • Stir for 10 minutes.

    • Validation Check: A pale blue/green tint will appear, confirming the generation of the active nitrosating species (nitrous acid / NO⁺).

Step 3: Reverse Addition (Kinetic Control)

  • Dissolve 5-Hydroxyindole (1.0 mmol, 1 equiv.) in 3.0 mL of anhydrous DMF.

  • Load this solution into a syringe pump.

  • Add the indole solution to the nitrosating mixture at 0 °C over a strict period of 2 hours (Addition rate: ~0.025 mL/min)[1].

    • In-Process Control (IPC): Monitor the color continuously. If the solution darkens significantly (red/brown), pause the addition for 5 minutes to allow the accumulated indole to be consumed by the nitrosating agent.

Step 4: Ring Opening and Closure

  • Once the addition is complete, maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to stir at room temperature for 2 to 3 hours.

    • Validation Check: Monitor by LC-MS. The intermediate oxime mass should disappear, replaced entirely by the M⁺ mass of 5-Hydroxy-1H-indazole-3-carbaldehyde.

Step 5: Workup and Purification

  • Quench the reaction by pouring it into 20 mL of ice-cold water.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with water (3 x 15 mL) to remove DMF, followed by brine (15 mL).

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (Eluent: CH₂Cl₂/EtOAc gradient) to yield the pure product[1].

Experimental Workflow Visualization

Workflow Prep 1. Prepare Nitrosating Mixture (NaNO2 + HCl in DMF/H2O at 0°C) SlowAdd 3. Reverse Addition via Syringe Pump (2 hours at 0°C) Prep->SlowAdd Dissolve 2. Dissolve Substrate (5-Hydroxyindole in DMF) Dissolve->SlowAdd Stir 4. Kinetic Trapping & Cyclization (Stir 2h at 0°C -> RT) SlowAdd->Stir IPC: Monitor Color Workup 5. Aqueous Workup (EtOAc Extraction, Water Wash) Stir->Workup LC-MS Validation Purify 6. Purification (Silica Gel Chromatography) Workup->Purify

Step-by-step experimental workflow for the reverse addition nitrosation of 5-hydroxyindole.

References

  • Chevalier, A., et al. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances (National Institutes of Health). Available at:[Link]

  • Chevalier, A., et al. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances (RSC Publishing). Available at:[Link]

  • ResearchGate. "On the preparation of indoxyl red from indican and some new characteristics." ResearchGate. Available at:[Link]

Sources

challenges in the purification of 5-Hydroxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-Hydroxy-1H-indazole-3-carbaldehyde

Case Reference: IND-3-CHO-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist[1][2][3]

Introduction: The Molecule & The Challenge

You are likely working with 5-Hydroxy-1H-indazole-3-carbaldehyde (CAS: 882803-11-4) as a scaffold for kinase inhibitors or synthetic cannabinoids.[1][2][3] This molecule presents a "perfect storm" for purification challenges:

  • Amphoteric Nature: It contains an acidic phenol (

    
    ), a basic/acidic indazole NH (
    
    
    
    ), and a reactive aldehyde.[2][3][4][5]
  • Solubility Paradox: It is highly polar (poor solubility in DCM/Hexanes) yet often too lipophilic for pure aqueous extraction.[1][2][3][4][5]

  • Reactivity: The C3-aldehyde is prone to oxidation (to carboxylic acid) and the electron-rich C5-phenol makes the ring susceptible to oxidative coupling.[1][2][3]

This guide replaces standard "textbook" advice with field-tested troubleshooting for rescuing your material.

Module 1: Solubility & Handling FAQs

Q: My crude product is a sticky brown solid that won't dissolve in DCM or Et2O. How do I load it for chromatography? A: Do not attempt to force solubility in non-polar chlorinated solvents.[1][2][4][5]

  • The Cause: The 5-hydroxyl and indazole NH groups create a strong hydrogen-bonding network (lattice energy), making the solid refractory to dissolution in low-polarity solvents.[1][2][3]

  • The Fix (Dry Loading): Dissolve the crude material in a minimum amount of THF , Acetone , or Methanol .[2][3][4] Add Celite (diatomaceous earth) or silica gel (1:2 w/w ratio of crude:solid support).[2][4][5] Evaporate the solvent under reduced pressure until you have a free-flowing powder.[1][2][5] Load this powder directly onto your column.[1][2][4][5]

  • Alternative Solvent: If liquid loading is mandatory, use THF or a 9:1 mixture of DCM:Methanol .[2][3][4][5]

Q: I see a "ghost peak" or smearing in my LC-MS. Is my compound decomposing? A: Likely yes, but it may also be an ionization artifact.[2][3][4][5]

  • The Cause: Indazole-3-carbaldehydes can exist in tautomeric forms (1H vs 2H).[1][2][3] Additionally, in protic solvents (MeOH/Water), the aldehyde can form hemiacetals or hydrates, leading to broad peaks.[2]

  • Verification: Run NMR in DMSO-d6 . If the aldehyde proton (

    
     ppm) is sharp and integrates to 1H, your compound is intact.[2][3][4] If you see broad humps, you likely have oligomerization or oxidation.[2][3][4][5]
    

Module 2: Purification Troubleshooting (The "Rescue" Guide)

Scenario A: The Compound is Tailing on Silica Gel

Symptom: Your product elutes over 20+ fractions, contaminating everything else.[2][3][4][5]

  • Mechanism: The basic nitrogens of the indazole and the acidic phenol interact strongly with the silanols on the silica surface.[3][4][5]

  • Protocol Adjustment:

    • Mobile Phase Modifier: Add 1% Acetic Acid to your eluent (e.g., Hexane:EtOAc + 1% AcOH).[2][3][4][5] This protonates the silanols, reducing interaction with your compound.[2][4][5]

    • Avoid Amines: Do not use Triethylamine (TEA).[1][2][3][4][5] TEA can deprotonate the phenol, creating a phenoxide anion that will stick permanently to the silica or oxidize rapidly.[2][3][4][5]

Scenario B: Co-elution with Starting Material (e.g., 5-Hydroxyindole)

Symptom: You synthesized this via nitrosation of 5-hydroxyindole, and the starting material (


) is overlapping with the product (

).[2][3][4]
  • The Fix (Chemical Washing):

    • Dissolve the mixture in Ethyl Acetate .

    • Wash with 10% NaHSO3 (Sodium Bisulfite) solution.[1][2][4][5]

    • Mechanism: The aldehyde forms a water-soluble bisulfite adduct.[1][2][4][5] The indole starting material remains in the organic layer.[2][4][5]

    • Recovery: Separate the aqueous layer.[1][2][3][4][5][6] Basify it carefully with solid NaHCO3 or Na2CO3 to pH 8-9.[1][2][5] The adduct breaks, regenerating the aldehyde, which will precipitate or can be extracted back into EtOAc.[2][4][5]

Module 3: The "Precipitation First" Protocol

Recommended over chromatography for scales >1g.[1][3][4]

If you are synthesizing this via the nitrosation of 5-hydroxyindole (the most common direct route), chromatography should be your last resort.[2][3][4] Use this self-validating precipitation workflow.

Step-by-Step Methodology:

  • Reaction Quench: Upon completion of the nitrosation (typically NaNO2/HCl), the reaction mixture is acidic.[2][3][4][5]

  • The pH Swing:

    • Cool the mixture to 0–5°C.

    • Slowly adjust pH to neutral (pH 7) using saturated NaHCO3.[2][3][4][5] Do not overshoot to pH > 10, or the phenoxide will form and dissolve in water.[3][4]

  • The Critical Wait: Stir the aqueous suspension for 1–2 hours at 0°C. The product, being less soluble than the starting indole or inorganic salts, will crystallize/precipitate.[2][4][5]

  • Filtration: Filter the solid.

  • The Wash (Purification Step):

    • Wash the cake with Cold Water (removes salts).[2][3][4][5]

    • Wash with Cold Toluene or DCM (removes unreacted indole).[2][4][5] Note: The product is poorly soluble in these cold solvents, maximizing yield while stripping impurities.[3][4]

Module 4: Decision Tree & Workflow

The following diagram illustrates the logical decision-making process for purifying 5-Hydroxy-1H-indazole-3-carbaldehyde based on impurity profile and scale.

PurificationWorkflow Start Crude Reaction Mixture (5-Hydroxy-1H-indazole-3-carbaldehyde) CheckScale Scale > 1g? Start->CheckScale Precipitation Method A: Aqueous Precipitation (Adjust pH to 7, Filter) CheckScale->Precipitation Yes Chromatography Method C: Flash Chromatography (Dry Load on Celite) CheckScale->Chromatography No CheckPurity Check Purity (TLC/LCMS) Is SM (Indole) present? Precipitation->CheckPurity Bisulfite Method B: Bisulfite Rescue (Form H2O-soluble adduct) CheckPurity->Bisulfite SM Contamination Final Pure Product (Store under Argon, -20°C) CheckPurity->Final Pure (>95%) Bisulfite->Final Regenerate w/ Base Modifier Critical: Add 1% AcOH to Mobile Phase Chromatography->Modifier Modifier->Final

Caption: Logical workflow for the isolation of 5-Hydroxy-1H-indazole-3-carbaldehyde, prioritizing non-chromatographic methods for scalability.

Module 5: Stability & Storage Data

ParameterSpecificationCausality / Reason
Storage Temp -20°CPrevents slow polymerization of the aldehyde.[1][2][3]
Atmosphere Argon/NitrogenThe 5-OH group is electron-rich, facilitating aerobic oxidation to quinoid species.[1][2][3]
Solvent Stability Low in DMSOWarning: Avoid storing in DMSO at RT. DMSO can act as an oxidant (Swern-like conditions) over time with activated alcohols/aldehydes.[1][2][3][4][5]
Light Sensitivity HighIndazoles absorb UV; protect from light to prevent radical degradation.[1][2][3][4][5]

References

  • Chevalier, A., et al. (2014).[2][3][4][5] "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 4, 13434-13438.[1][2][4]

  • BenchChem Technical Protocols. (2025). "Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note."

  • PubChem Compound Summary. (2025). "5-Hydroxyindole-3-Carbaldehyde."[1][2][3][7][8][9] National Center for Biotechnology Information.[1][2][4][5] [2][3][4]

  • Li, J., et al. (2011).[2][3][4][5] "Synthetic method for indole-3-carboxaldehyde compounds." Google Patents CN102786460A.[1][2][4][5]

  • Fluorochem Safety Data Sheet. (2025). "1H-Indazole-5-carbaldehyde Properties and Hazards."

Sources

side reactions in the synthesis of 1H-indazole-3-carboxaldehydes from indoles

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis of 1H-indazole-3-carboxaldehydes directly from indoles via nitrosative ring rearrangement .[1][2][3] This transformation is a critical entry point for medicinal chemistry, particularly in the design of kinase inhibitors (e.g., Axitinib, Pazopanib), yet it is plagued by specific, yield-killing side reactions if not mechanistically understood.

Topic: Troubleshooting Side Reactions in Indole-to-Indazole Nitrosative Rearrangement Protocol Version: 2.1 (Reverse Addition Method) Applicable Chemistry: Nitrosation of Indoles (


)

Mechanistic Overview & Critical Failure Points

The conversion of indole to 1H-indazole-3-carboxaldehyde is not a simple functionalization; it is a ring-expansion rearrangement . Understanding the mechanism is the only way to control the impurity profile.

The Pathway:

  • Electrophilic Attack: The nitrosonium ion (

    
    ) attacks the indole C3 position.
    
  • Tautomerization: The 3-nitrosoindole tautomerizes to the quinone monoxime.

  • The "Danger Zone": The oxime intermediate is highly electrophilic.

    • Success Path: Water attacks C2, leading to ring opening and recyclization to the indazole.

    • Failure Path: Unreacted indole attacks the oxime, leading to deep red dimers (coupling side products).

Pathway Visualization

IndazoleSynthesis Indole Starting Material: Indole Nitroso Intermediate A: 3-Nitrosoindole Indole->Nitroso Nitrosation (C3) NO_Ion Reagent: NO+ (from NaNO2/HCl) NO_Ion->Nitroso Oxime Critical Intermediate B: Quinone Monoxime Nitroso->Oxime Tautomerization Dimer SIDE PRODUCT: Red-Colored Dimers (Indole-Oxime Coupling) Oxime->Dimer + Excess Indole (Fast Addition) Hydration Intermediate C: C2-Hydration Oxime->Hydration + H2O (Slow Addition) RingOpen Ring Opening: 2-Aminophenylglyoxal mono-oxime Hydration->RingOpen Product FINAL PRODUCT: 1H-indazole-3-carboxaldehyde RingOpen->Product Recyclization (-H2O)

Caption: Mechanistic bifurcation between the desired hydrolytic ring rearrangement (Green) and the dimerization side reaction (Red).

Troubleshooting Guide (FAQ Format)

Issue 1: Reaction mixture turns deep red/purple, and yield is low (<40%).

Diagnosis: Dimerization (The "Concentration Effect") This is the most common failure mode. The intermediate quinone monoxime is an electrophile. If the concentration of unreacted indole is high, the indole attacks the oxime instead of water attacking it. This forms stable, deep-red dimeric byproducts (often 3-(indol-3-yl)-isatin oxime derivatives).

Corrective Action:

  • Switch to Reverse Addition: Do not add nitrite to the indole. Instead, dissolve the indole in DMF and add it slowly (via syringe pump over 2 hours) to the aqueous

    
     solution.
    
  • Why this works: This keeps the instantaneous concentration of indole near zero. As soon as a drop of indole hits the flask, it is nitrosated and hydrated before it can find another indole molecule to couple with.

Issue 2: Reaction stalls with electron-deficient indoles (e.g., 5-nitroindole).

Diagnosis: Nucleophilic Deactivation Electron-withdrawing groups (EWGs) deactivate the indole ring, making the initial attack by


 sluggish.

Corrective Action:

  • Increase Temperature: While electron-rich indoles react at 0°C, EWG-indoles require heating to 50°C–80°C after the addition is complete.

  • Increase Acid Stoichiometry: Ensure full protonation of the nitrite to generate sufficient nitrosonium ions.

Issue 3: Formation of Benzoic Acid derivatives (Ring opening without closure).

Diagnosis: Over-Acidification (pH < 1) If the reaction is too acidic (large excess of HCl), the intermediate can undergo oxidative degradation or hydrolysis of the nitrile/oxime intermediates without cyclizing back to the indazole.

Corrective Action:

  • Buffer the pH: Use a stoichiometry of roughly 8 equiv

    
      to 2.7–3.0 equiv HCl . This maintains a "slightly acidic" environment (pH ~3–4) rather than a strongly acidic one.[4]
    
  • Check Solvent Ratio: Ensure enough DMF is present to solubilize the intermediate, facilitating the intramolecular cyclization.

Optimized Experimental Protocol

Based on the method by Virieux et al. (2018), validated for minimizing dimerization.

Reagents & Stoichiometry
ComponentEquivalentsRole
Indole (Substrate) 1.0 equivDissolved in DMF
Sodium Nitrite (

)
8.0 equivNitrosating agent (Excess required)
HCl (2N aq.) 2.7 equivActivator (Limiting reagent relative to nitrite)
Solvent System 5:3 Water:DMFMixed solvent
Step-by-Step Workflow
  • Preparation of Nitrosating Mixture (Receiver Flask):

    • In a round-bottom flask, dissolve

      
       (8 equiv) in deionized water.[3]
      
    • Add DMF (approx.[1][2][3][5][6] equal volume to water).[3]

    • Cool to 0°C in an ice bath.

    • Add 2N HCl (2.7 equiv) dropwise. Note: The solution may turn pale blue/green due to

      
       formation. Stir for 10 minutes.
      
  • Reverse Addition (Critical Step):

    • Dissolve the Indole (1 equiv) in minimal DMF.

    • Load into a syringe pump.[1][2]

    • Add the indole solution to the nitrosating mixture slowly over 2 hours at 0°C.

    • Checkpoint: The solution should remain yellow/orange. If it turns dark red/black rapidly, the addition is too fast.

  • Post-Addition Stirring:

    • For Electron-Rich Indoles (e.g., 5-OMe): Stir at Room Temperature for 2–3 hours.

    • For Electron-Poor Indoles (e.g., 5-Br, 5-NO2): Heat to 50°C–80°C for 6–12 hours.

  • Workup:

    • Extract with Ethyl Acetate (3x).[1][3][5]

    • Wash combined organics with water (to remove DMF) and brine.

    • Dry over

      
       and concentrate.
      
    • Purify via silica gel chromatography (typically Petroleum Ether/EtOAc).[1]

Quantitative Performance Data

The following table illustrates the impact of the Reverse Addition technique versus standard direct addition on isolated yields.

Substrate (Indole Substituent)Method A: Direct Addition (Indole + Nitrite)Method B: Reverse Addition (Slow Indole

Nitrite)
Improvement Factor
H (Parent Indole) 5% Yield (Red Tars)99% Yield ~20x
5-Bromo 19% Yield94% Yield ~5x
5-Methoxy 10% Yield85% Yield ~8.5x
5-Nitro 0% (No Reaction)75% (at 80°C)N/A

Data aggregated from comparative studies (see References).

References

  • Direct Access to 1H-indazole-3-carboxaldehydes by Nitrosation of Indoles. Source: RSC Advances (2018).[7] Citation: Uses reverse addition to prevent dimerization.[7] URL:[Link]

  • Indazole Synthesis - Organic Chemistry Portal. Source: Organic Chemistry Portal. Citation: General overview of indazole synthesis methodologies and alternative routes. URL:[Link]

Sources

stability issues of 5-Hydroxy-1H-indazole-3-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Managing Solution Stability

Welcome to the technical support center for 5-Hydroxy-1H-indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. While specific, peer-reviewed stability data for 5-Hydroxy-1H-indazole-3-carbaldehyde in various solutions is not extensively documented, this resource provides a comprehensive overview of its potential stability issues based on fundamental chemical principles and data from structurally related indazole derivatives.

The core structure of this molecule, featuring an indazole ring, a phenolic hydroxyl group, and an aromatic aldehyde, dictates its reactivity and potential degradation pathways. Understanding these characteristics is crucial for ensuring the accuracy and reproducibility of your experimental results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter when working with 5-Hydroxy-1H-indazole-3-carbaldehyde in solution.

Q1: My solution of 5-Hydroxy-1H-indazole-3-carbaldehyde is changing color, often turning yellow or brown. What is happening and how can I prevent it?

A1: The observed color change is a common indicator of degradation. The most likely cause is the oxidation of the compound. Both the phenolic hydroxyl group and the aldehyde group are susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. This process can lead to the formation of highly conjugated byproducts that absorb visible light, resulting in a colored solution.

Causality and Prevention:

  • Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid (5-hydroxy-1H-indazole-3-carboxylic acid). The indazole ring itself can also undergo oxidative degradation.

  • Photodegradation: Aromatic and heterocyclic compounds are often sensitive to light, which can provide the energy to initiate degradation reactions.[1]

Preventative Measures:

  • Use High-Purity Solvents: Always use fresh, anhydrous, high-performance liquid chromatography (HPLC) grade or equivalent solvents.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, prepare and store solutions under an inert atmosphere, such as nitrogen or argon.[2]

  • Protect from Light: Use amber glass vials or wrap your containers in aluminum foil to prevent light exposure.[1]

  • Low Temperature Storage: Store stock solutions at low temperatures (-20°C or -80°C) to slow down the rate of degradation.

Q2: I'm observing a new, more polar peak in my HPLC analysis of an aged stock solution. What could this be?

A2: The appearance of a new, more polar peak is a strong indication of a specific type of chemical degradation. Given the structure of 5-Hydroxy-1H-indazole-3-carbaldehyde, the most probable degradation product is 5-hydroxy-1H-indazole-3-carboxylic acid . The conversion of the aldehyde group to a carboxylic acid increases the compound's polarity, which would result in an earlier elution time (a more polar peak) on a reverse-phase HPLC column.

Troubleshooting Workflow:

Troubleshooting workflow for identifying an unknown polar peak.

Q3: My compound's solubility is poor in my desired aqueous buffer. How can I improve it without causing degradation?

A3: Due to its aromatic nature, 5-Hydroxy-1H-indazole-3-carbaldehyde is expected to have low aqueous solubility.[1] While improving solubility is often necessary, the methods used must be carefully considered to avoid accelerating degradation.

Recommended Approaches:

  • Co-solvents: The most common and recommended method is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), and then slowly add this stock solution to your aqueous buffer with gentle vortexing.

  • pH Adjustment: The phenolic hydroxyl group has a pKa that allows it to be deprotonated under basic conditions, which would increase aqueous solubility. However, high pH can also accelerate oxidation. If you must adjust the pH, a slightly acidic to neutral pH is generally recommended for the stability of indazole derivatives.

  • Avoid High Heat: While gentle warming can aid dissolution, prolonged exposure to elevated temperatures can significantly increase the rate of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for the solid compound?

A1: The solid form of 5-Hydroxy-1H-indazole-3-carbaldehyde should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry environment. A desiccator at 2-8°C is a suitable condition.[3]

Q2: How should I prepare and store stock solutions for optimal stability?

A2: For best results, prepare stock solutions fresh for each experiment. If storage is necessary, follow these best practices:

  • Solvent Choice: Use anhydrous, high-purity DMSO or DMF.

  • Storage Temperature: Store at -20°C or, for longer-term storage, at -80°C.

  • Aliquoting: Store in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Inert Gas: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.[2]

Storage ConditionRecommendationRationale
Solid Compound 2-8°C, dry, darkPrevents slow degradation from moisture, light, and heat.
Stock Solution (Short-term) -20°C, dark, sealedSlows down chemical reactions.
Stock Solution (Long-term) -80°C, dark, sealed, inert gasMinimizes all potential degradation pathways.

Q3: Is this compound susceptible to hydrolysis?

A3: The indazole ring is generally stable to hydrolysis under neutral conditions. However, strongly acidic or basic conditions could potentially promote degradation.[1] The primary stability concerns for this molecule are typically oxidation and photodegradation rather than hydrolysis.

Experimental Protocols

Protocol 1: Preliminary Solution Stability Assessment

This protocol provides a framework for evaluating the stability of 5-Hydroxy-1H-indazole-3-carbaldehyde in your specific experimental solvent.

  • Preparation: Prepare a stock solution of a known concentration (e.g., 10 mM) in your chosen solvent.

  • Initial Analysis (T=0): Immediately analyze a sample of the freshly prepared solution using a validated HPLC method to determine the initial purity and peak area of the parent compound.

  • Storage Conditions: Aliquot the remaining solution into separate vials for storage under different conditions:

    • Condition A: Room temperature, exposed to ambient light.

    • Condition B: Room temperature, protected from light (amber vial or foil-wrapped).

    • Condition C: 4°C, protected from light.

  • Time-Point Analysis: Analyze an aliquot from each condition at regular intervals (e.g., 2, 4, 8, 24, and 48 hours).

  • Data Evaluation: Compare the chromatograms from each time point to the T=0 sample. Look for:

    • A decrease in the peak area of the parent compound.

    • The appearance of new peaks (degradants).

    • Calculate the percentage of the parent compound remaining at each time point.

Protocol 2: Recommended Starting HPLC Method

This is a general-purpose, stability-indicating HPLC method that can be used as a starting point for your analysis. Method optimization will likely be required for your specific application.

  • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm; extract chromatogram at ~254 nm or the compound's absorbance maximum.

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Potential Degradation Pathway

The most probable non-photolytic degradation pathway for 5-Hydroxy-1H-indazole-3-carbaldehyde in solution is the oxidation of the aldehyde to a carboxylic acid.

G Compound 5-Hydroxy-1H-indazole-3-carbaldehyde Degradant 5-Hydroxy-1H-indazole-3-carboxylic acid Compound->Degradant Oxidation (O2, light, etc.)

Primary degradation pathway of 5-Hydroxy-1H-indazole-3-carbaldehyde.

References

  • Austin J Anal Pharm Chem. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Link]

  • Chem-Impex. 5-Methoxy-1H-indazole-3-carbaldehyde. [Link]

  • INDOFINE Chemical Company, Inc. Safety Data Sheet: 5-FORMYLINDAZOLE. [Link]

  • Caribbean Journal of Science and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Chem-Impex. 1H-Indazole-3-carbaldehyde. [Link]

  • PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • PMC. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • ResearchGate. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • IJSDR. Stability indicating study by using different analytical techniques. [Link]

  • AMSbiopharma. Stability-indicating methods for peptide drug analysis. [Link]

Sources

troubleshooting guide for the synthesis of indazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indazole Synthesis . As a Senior Application Scientist, I have designed this guide to move beyond generic procedures, focusing instead on the mechanistic causality behind common synthetic bottlenecks. Whether you are struggling with the regioselectivity of 1H-indazoles or the stability of intermediates in 2H-indazole cyclizations, this guide provides field-proven, self-validating protocols to rescue your workflows.

I. Visual Workflow: Bottlenecks & Mechanistic Interventions

IndazoleWorkflow Start Indazole Synthesis Troubleshooting DB Davis-Beirut Reaction (2H-Indazoles) Start->DB PIFA PIFA Oxidation (1H-Indazoles) Start->PIFA Alk N-Alkylation (Regioselectivity) Start->Alk DB_Issue Issue: Low Yield with Amine Nucleophiles DB->DB_Issue PIFA_Issue Issue: Incomplete Cyclization PIFA->PIFA_Issue Alk_Issue Issue: N1 vs N2 Mixtures Alk->Alk_Issue DB_Fix Optimize Base (KOH) & Temp Control DB_Issue->DB_Fix PIFA_Fix Strictly Anhydrous Conditions PIFA_Issue->PIFA_Fix Alk_Fix NaH in THF + Steric Control Alk_Issue->Alk_Fix

Fig 1. Troubleshooting workflow for common indazole synthesis and functionalization bottlenecks.

II. Core Troubleshooting Q&A

Q1: My N-alkylation of 1H-indazole yields a frustrating 1:1 mixture of N1 and N2 isomers. How can I drive regioselectivity toward the N1-alkylated product? The Causality: The indazole ring exhibits annular tautomerism. When deprotonated, it forms an ambident indazolide anion. The N1 position is more electronegative (thermodynamically favored), while the N2 position is more nucleophilic (kinetically favored). If you are using a weak base (like K₂CO₃) in a protic solvent, hydrogen bonding disrupts the naked anion, leading to mixed attacks. The Fix: Switch to a strong base like NaH in a polar aprotic solvent (THF or DMF). This generates a "naked" indazolide anion, allowing the reaction to be driven by thermodynamics toward N1. Furthermore, be aware of steric mapping: substituents at the C-7 position will sterically block the N1 trajectory, forcing nearly exclusive N2 alkylation, whereas C-3 substitution has a milder effect[1].

Q2: During the Davis-Beirut synthesis of 2H-indazoles, my yields drop below 30% when using amine nucleophiles, accompanied by starting material degradation. Why is this happening? The Causality: The 2 relies on the base-mediated generation of a highly reactive o-nitrosobenzylidine imine intermediate[2]. While alkoxy and thia nucleophiles trap this intermediate efficiently, nitrogen-based nucleophiles (amines) are less effective under standard conditions, allowing competitive side reactions like nitroaryl reduction to dominate. The Fix: You must outpace the degradation pathways. Optimize the basic conditions (using KOH in MeOH) and consider using Boc-protected amine linkers (e.g., Boc-EDA) which have shown improved heterocyclization yields by modulating the nucleophilicity and preventing premature side reactions[3].

Q3: I am attempting a metal-free synthesis of 1H-indazoles via oxidative C-N bond formation from arylhydrazones using PIFA, but I'm seeing incomplete cyclization and hydrolyzed byproducts. The Causality: PIFA ([bis(trifluoroacetoxy)iodo]benzene) drives oxidative cyclization via a transient radical cation intermediate. This intermediate is highly electrophilic. If your solvent is not strictly anhydrous, adventitious water acts as a competing nucleophile. Water quenches the radical cation before the intramolecular N-N bond can form, aborting the cyclization. The Fix: Ensure rigorously anhydrous CH₂Cl₂ and purge the system with Argon. The 4 is highly reliable for green, metal-free 1H-indazole construction, but it demands strict moisture exclusion[4].

III. Self-Validating Experimental Protocols

Protocol A: Regioselective N1-Alkylation of 1H-Indazole

This protocol utilizes thermodynamic control to favor N1 over N2 substitution.

  • Deprotonation: Dissolve 1.0 equiv of 1H-indazole in anhydrous THF (0.2 M) under an Argon atmosphere. Cool the flask to 0 °C in an ice bath. Slowly add 1.2 equiv of NaH (60% dispersion in mineral oil).

    • Validation Checkpoint: You must observe immediate, sustained bubbling (H₂ gas evolution). This visual cue confirms the active hydride is generating the indazolide anion.

  • Alkylation: Once gas evolution ceases (approx. 30 mins), add 1.1 equiv of the alkyl halide dropwise. Remove the ice bath and stir at room temperature for 4 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.2) should disappear, replaced by a higher-running spot (N1-alkyl, Rf ~0.5). If a lower spot (Rf ~0.3) appears prominently, N2 alkylation is competing (check your solvent for moisture).

  • Quenching & Isolation: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Spectroscopic Verification: Run a ¹H-NMR. The N1-alkylated indazole will typically show the C3-proton shifted downfield (~8.0 ppm) compared to the N2-isomer (~7.8 ppm).

Protocol B: Davis-Beirut Synthesis of 3-Amino-2H-Indazoles

Optimized for challenging nitrogen-based nucleophiles.

  • Imine Formation: In a round-bottom flask, combine 1.0 equiv of o-nitrobenzylamine and 1.5 equiv of the target amine nucleophile (preferably Boc-protected) in anhydrous MeOH (0.1 M).

  • Base-Mediated Cyclization: Add 3.0 equiv of KOH (as a 2M aqueous solution) dropwise. Heat the reaction mixture to reflux (65 °C) for 12 hours.

    • Validation Checkpoint: The solution will undergo a distinct color shift (often turning deep red or orange within the first hour). This indicates the successful generation of the transient o-nitrosobenzylidine imine intermediate.

  • Isolation: Cool to room temperature, remove MeOH under reduced pressure, and partition the residue between water and CH₂Cl₂. Extract the aqueous layer with CH₂Cl₂ (2x), dry over MgSO₄, and purify via flash chromatography.

  • Spectroscopic Verification: In ¹³C-NMR, confirm the absence of the imine carbon and verify the presence of the 2H-indazole C3 quaternary carbon (typically resonating between 120–125 ppm).

IV. Quantitative Data Summary

The following table summarizes the expected performance metrics of the troubleshooting interventions discussed above:

Synthesis Method / ReactionTarget ScaffoldKey ReagentTypical Yield (%)Regioselectivity (N1:N2)Primary Bottleneck / Challenge
NaH/THF Alkylation 1H-IndazoleNaH, Alkyl Halide85–95%> 90:10Moisture sensitivity; C-7 steric clashes
Davis-Beirut (Alkoxy) 2H-IndazoleKOH, MeOH70–85%N/A (Exclusive 2H)Intermediate stability
Davis-Beirut (Amine) 3-Amino-2H-IndazoleKOH, MeOH30–60%N/A (Exclusive 2H)Competitive nitroaryl reduction
PIFA Oxidation 1H-IndazolePIFA, CH₂Cl₂75–90%N/A (Ring Closure)Radical quenching by adventitious H₂O

V. References

  • Title: Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis Source: Accounts of Chemical Research (ACS Publications) URL: [Link][2]

  • Title: Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles Source: AUB ScholarWorks (Elsevier) URL: [Link][3]

  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: PMC (National Institutes of Health) URL: [Link][4]

  • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: Beilstein Journal of Organic Chemistry URL: [Link][1]

Sources

overcoming poor solubility of 5-Hydroxy-1H-indazole-3-carbaldehyde in assays

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Solubility & Stability Optimization

Status: Active Last Updated: February 28, 2026 Applicable Compound: 5-Hydroxy-1H-indazole-3-carbaldehyde (CAS: 882803-11-4) Target Audience: Assay Development Scientists, Medicinal Chemists

The Core Challenge: Why is this molecule difficult?

Before troubleshooting, it is critical to understand the physicochemical "personality" of 5-Hydroxy-1H-indazole-3-carbaldehyde. Its poor solubility is not random; it is a result of two competing structural forces:

  • High Lattice Energy (The "Brick Wall" Effect): The indazole core is planar and aromatic. The 5-hydroxyl group and the indazole nitrogen act as both hydrogen bond donors and acceptors. This allows the molecules to stack efficiently in the solid state (pi-pi stacking) and form a tight hydrogen-bond network. Breaking this lattice requires significant energy [1].

  • The "Crash-Out" Phenomenon: While soluble in organic solvents (DMSO), the molecule is highly hydrophobic (LogP ~1.3–1.8). When a concentrated DMSO stock is injected into an aqueous buffer, the water molecules instantly hydrate the DMSO. The "naked" indazole molecules, suddenly stripped of their solvent shield, aggregate and precipitate before they can disperse. This is kinetic precipitation [2].

Critical Workflows: Preventing Precipitation

Visualizing the Solubility Pathway

The following diagram illustrates the failure points (in red) and the corrected workflow (in green) for handling this compound.

SolubilityWorkflow Stock Solid Compound (High Lattice Energy) DMSO_Stock 10-20mM Stock (100% DMSO) Stock->DMSO_Stock Dissolve & Sonicate Direct_Add Direct Addition to Buffer (1:1000 Dilution) DMSO_Stock->Direct_Add Rapid Injection Inter_Step Intermediate Dilution (Step-down to 10-50% DMSO) DMSO_Stock->Inter_Step Predilution Step Precipitation CRASH-OUT (Micro-aggregates formed) Direct_Add->Precipitation Hydrophobic Shock False_Result Assay Noise / False Positives Precipitation->False_Result Buffer_Add Slow Addition to Assay Buffer (with Vortexing) Inter_Step->Buffer_Add Gradual Mixing Stable_Sol Stable Kinetic Solution (Monodispersed) Buffer_Add->Stable_Sol

Figure 1: Comparison of direct addition (failure path) vs. intermediate dilution (success path) to avoid kinetic precipitation.

Step-by-Step Optimization Protocols

Protocol A: The "Intermediate Dilution" Method (Standard)

Use this for biochemical assays (IC50 determination).

The Logic: By creating a "stepping stone" concentration, you reduce the polarity shock that occurs when mixing 100% DMSO with 100% water.

  • Prepare Master Stock: Dissolve solid compound in 100% anhydrous DMSO to 10 mM . Sonicate for 5 minutes.

    • Note: If the solution is cloudy, warm gently to 37°C.

  • Create Intermediate Stock: Dilute the Master Stock 1:10 or 1:20 into pure DMSO (not buffer yet) to create your serial dilution series.

    • Critical: Perform your serial dilutions in DMSO, not in the assay buffer.

  • Final Transfer: Transfer 1 µL of the DMSO dilution into 99 µL of Assay Buffer.

    • Result: 1% DMSO final concentration.

    • Technique: Do not "shoot" the DMSO into the buffer. Place the tip below the surface, dispense, and mix immediately.

Protocol B: The "Carrier-Assisted" Method (Difficult Cases)

Use this if Protocol A fails or if you need concentrations >50 µM in buffer.

The Logic: 5-Hydroxy-1H-indazole-3-carbaldehyde is hydrophobic. Cyclodextrins (ring-shaped sugars) encapsulate the hydrophobic core, shielding it from water while maintaining solubility [3].

ComponentConcentrationFunction
HP-β-Cyclodextrin 5% - 10% (w/v)Encapsulates the indazole core; prevents stacking.
Tween-20 0.01% - 0.05%Reduces surface tension; prevents micro-aggregation.
DMSO 1% - 2%Primary solvent for the stock.

Procedure:

  • Prepare the assay buffer containing 10% HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin).

  • Add the DMSO stock solution to this cyclodextrin-rich buffer.

  • Shake/vortex for 15 minutes to allow the inclusion complex to form.

Chemical Stability: The Aldehyde Factor

Users often mistake degradation for insolubility . The C3-aldehyde group is reactive.[1]

  • Oxidation: In the presence of air and light, the aldehyde (-CHO) oxidizes to the carboxylic acid (-COOH). The acid form has significantly different solubility and potency properties.

  • Schiff Base Formation: In buffers containing primary amines (e.g., Tris, or proteins with Lysine residues), the aldehyde can form covalent Schiff bases (imines).

Diagnostic Check: If your compound turns from off-white/yellow to dark brown in solution, it has likely oxidized or polymerized.

Recommendation:

  • Buffer Selection: Avoid Tris or Glycine buffers if possible. Use HEPES or MOPS (non-nucleophilic buffers).

  • Storage: Store solid powder at -20°C under nitrogen/argon. Make DMSO stocks fresh.

Frequently Asked Questions (FAQs)

Q1: I see a "pellet" after centrifugation. Is my assay invalid? A: Yes. If you can spin it down, you are measuring the solubility limit, not the IC50.

  • Fix: Switch to a Kinetic Solubility Assay using Nephelometry (light scattering) to determine your true maximum concentration [4]. Do not exceed this limit in bioassays.

Q2: Can I use acid to dissolve it? A: Be careful. While the indazole nitrogen can be protonated (pKa ~1.2), this requires very low pH (< 2), which is incompatible with most biological assays. Conversely, the 5-hydroxyl group is acidic (pKa ~10). Raising the pH > 10 will ionize the phenol and drastically improve solubility, but again, this may kill your enzyme or cells.

  • Verdict: Stick to neutral pH with co-solvents (Protocol B).

Q3: My results are highly variable (noisy data). A: This is a classic sign of "Micro-precipitation." The compound forms invisible colloids that scatter light and interfere with optical readouts.

  • Fix: Add 0.01% Triton X-100 to your assay buffer. This acts as a dispersant and stabilizes the colloids [5].

References

  • PubChem. 5-Hydroxy-1H-indazole-3-carbaldehyde Compound Summary. National Library of Medicine. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Kinetic Solubility Assay.[2][3][4] Assay Guidance Manual [Internet].[5][6] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[5][6] Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • NCATS. Assay Guidance Manual: Solubility and Precipitation. National Center for Advancing Translational Sciences.[5][6] Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-Hydroxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-3-CHO-SCALE Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Scale-Up Challenge

Scaling up the synthesis of 5-Hydroxy-1H-indazole-3-carbaldehyde presents a unique "chemical conflict":

  • The 3-Formyl Group: Susceptible to over-oxidation to carboxylic acid or Cannizzaro disproportionation.

  • The 5-Hydroxyl Group: Electron-rich and prone to oxidation (forming quinones) or electrophilic attack.

  • The Indazole Core: Poor solubility in non-polar solvents, complicating purification.

This guide provides a troubleshooting framework for the most robust scale-up route: Selenium Dioxide (


) Oxidation of the protected 3-methyl precursor , followed by Bisulfite Adduct Purification .

Module 1: Pre-Reaction Checklist & Route Validation

Before loading the reactor, verify your synthetic strategy. The free phenol (5-OH) is incompatible with oxidative conditions.

Decision Matrix: Protection Strategy
Protecting Group (PG)Scale-Up SuitabilityProsCons
Methyl (OMe) ⭐⭐⭐ (High)Extremely stable; cheap.Deprotection (

) is harsh and may degrade the aldehyde.
Benzyl (OBn) ⭐⭐⭐⭐ (Optimal)Stable to

; UV active.
Deprotection (Hydrogenolysis/Lewis Acid) is milder than demethylation.
Acetyl (OAc) ⭐ (Low)Easy to apply.Unstable under refluxing aqueous conditions often required for

.
TBS/TBDMS ⭐⭐ (Medium)Mild deprotection (

).
Expensive for kg-scale; acid labile.

Recommendation: Use 5-Benzyloxy-3-methyl-1H-indazole as your starting material. The benzyl group survives the oxidation and allows for controlled deprotection later.

Module 2: The Critical Step – Oxidation

Context: The Riley oxidation (


) is the standard for converting active methyl groups to aldehydes, but it is notorious for variable yields during scale-up.
Workflow Diagram: The Oxidation Pathway

OxidationWorkflow Start 3-Methyl Precursor SeO2_Add Add SeO2 (1.1 - 1.3 eq) Solvent: Dioxane/H2O (95:5) Start->SeO2_Add Reflux Reflux (80-100°C) Monitor via HPLC SeO2_Add->Reflux Intermediate Selenium Ester Intermediate Reflux->Intermediate Ene Reaction Product 3-Formyl Indazole Intermediate->Product Sigmatropic Rearrangement OverOx Side Product: Carboxylic Acid Product->OverOx Prolonged Heat Excess Oxidant

Caption: Figure 1. Mechanism and critical control points in the Selenium Dioxide oxidation of 3-methylindazoles.

Troubleshooting Guide: Oxidation Issues

Q1: The reaction stalls at 50% conversion, but adding more


 causes over-oxidation. 
  • Root Cause: The reaction generates water and reduced selenium species that can encapsulate the reagent.

  • Solution:

    • Solvent Modification: Ensure you are using 1,4-Dioxane/Water (95:5) . The small amount of water is mechanistically necessary to hydrolyze the intermediate selenium ester, but too much impedes the temperature.

    • Reagent Dosing: Do not add all

      
       at once. Add 0.8 equivalents initially, then add the remaining 0.3–0.4 equivalents in portions after 4 hours.
      

Q2: My product is contaminated with red/grey colloidal selenium that won't filter out.

  • Root Cause: Reduced selenium (

    
    ) forms colloidal suspensions in organic solvents.
    
  • Solution:

    • Celite Filtration: Filter the hot reaction mixture through a pad of Celite 545.

    • The "Brine Wash" Trick: If the filtrate is still dark, wash the organic layer with saturated brine. The ionic strength often forces colloidal selenium to aggregate at the interface, where it can be removed.

Q3: Significant formation of Indazole-3-carboxylic acid (Over-oxidation).

  • Root Cause: Temperature spikes or prolonged reaction times.

  • Solution:

    • Strict Endpoint: Quench the reaction immediately upon disappearance of starting material (HPLC monitoring). Do not "let it stir overnight" for convenience.

    • Scavenger: Use a co-oxidant like tert-Butyl hydroperoxide (TBHP) with catalytic

      
       (Sharpless modification) to maintain a milder oxidative environment, though this is slower.
      

Module 3: Purification without Chromatography

Context: At scale (>100g), column chromatography is cost-prohibitive. Aldehydes possess a unique chemical handle: the ability to form water-soluble bisulfite adducts.

Protocol: Bisulfite Adduct Purification

Step 1: Adduct Formation

  • Dissolve the crude organic mixture (containing aldehyde, unreacted methyl, and over-oxidized acid) in Ethyl Acetate (EtOAc) .

  • Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (

    
    ) .
    
  • Stir vigorously for 2–4 hours. The aldehyde converts to the

    
    -hydroxy sulfonate salt (water-soluble).
    

Step 2: Phase Separation (The Wash)

  • Separate the layers.[1]

  • Keep the Aqueous Layer (contains Product).

  • Discard the Organic Layer (contains unreacted starting material and non-aldehyde impurities).

  • Optional: Wash the aqueous layer once with fresh EtOAc to remove entrained organics.

Step 3: Regeneration

  • Cool the aqueous layer to 0–5°C.

  • Adjust pH to >10 using Sodium Carbonate (

    
    ) or dilute NaOH. Caution: Exothermic.
    
  • The free aldehyde will precipitate or oil out. Extract with EtOAc, dry over

    
    , and concentrate.
    
Visualization: The Purification Loop

PurificationLoop Crude Crude Reaction Mixture (Aldehyde + Impurities) Bisulfite Add sat. NaHSO3 (aq) Stir 2-4h Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgLayer Organic Layer (Discard Impurities) PhaseSep->OrgLayer Non-Aldehydes AqLayer Aqueous Layer (Bisulfite Adduct) PhaseSep->AqLayer Target Molecule Regen Regeneration Add Na2CO3 (pH > 10) AqLayer->Regen Final Pure 5-PG-Indazole-3-CHO (>95% Purity) Regen->Final

Caption: Figure 2. The Bisulfite Adduct purification loop, eliminating the need for silica chromatography.

Module 4: Final Deprotection (The "Landing")

Issue: You now have 5-Benzyloxy-1H-indazole-3-carbaldehyde . You need the 5-Hydroxy .[2]

Q: Can I use


 (Hydrogenolysis)? 
  • Risk: High. Hydrogenolysis can reduce the aldehyde to an alcohol (benzyl alcohol derivative) or even a methyl group.

  • Solution: If using hydrogenation, you must poison the catalyst (e.g., Lindlar) or strictly control equivalents.

  • Better Alternative: Use Boron Trichloride (

    
    )  or Boron Tribromide (
    
    
    
    )
    at low temperature (-78°C to 0°C) in Dichloromethane.
    • Note: While

      
       is harsh, the electron-withdrawing nature of the 3-CHO makes the ring less susceptible to electrophilic bromination compared to simple phenols.
      

Protocol (Lewis Acid Deprotection):

  • Dissolve substrate in dry DCM at -78°C.

  • Add

    
     (1M in DCM, 3.0 eq) dropwise.
    
  • Warm to 0°C over 2 hours.

  • Quench: Pour into ice/saturated

    
    . Do not quench with water alone, as the aldehyde hydrate may form.
    

Summary of Quantitative Data

ParameterRecommended ValueCritical Limit
Solvent System 1,4-Dioxane / Water (95:5)Water content >10% kills reflux temp.
Reaction Temp Reflux (~101°C)<80°C results in incomplete reaction.
SeO2 Equivalents 1.2 – 1.3 eq>1.5 eq increases acid impurity.
Bisulfite Stoichiometry 2.0 – 3.0 eq<1.5 eq risks yield loss.
Regeneration pH pH 10 – 12pH >13 may trigger Cannizzaro reaction.

References

  • Riley Oxidation Mechanism & Scale-up

    • Waitkins, G. R., & Clark, C. W. (1945). Selenium Dioxide: Preparation and Properties. Chemical Reviews, 36(3), 235-289.
    • Source:

  • Indazole Synthesis via Nitrosation (Alternative Route)

    • Lippmann, P., et al. (2014). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[3] RSC Advances, 4, 637-640.

    • Source:

  • Bisulfite Purification Protocols

    • Lipshutz, B. H., et al. (2021).[4] Bisulfite Addition Compounds as Substrates for Reductive Aminations in Water.[4] Organic Letters, 23(18), 7070–7074.

    • Source:

  • Demethylation/Deprotection Strategies

    • Jung, M. E., & Lyster, M. A. (1977).[5] Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide. The Journal of Organic Chemistry, 42(23), 3761-3764.[5]

    • Source:

Sources

Validation & Comparative

Comparative Analysis of Synthetic Methods for 1H-Indazole-3-Carboxaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1H-indazole-3-carboxaldehyde is a critical pharmacophore in medicinal chemistry, serving as a gateway to diverse kinase inhibitors (e.g., Axitinib, Pazopanib).[1] Its synthesis has historically been challenged by the poor nucleophilicity of the indazole C3 position. This guide compares three distinct synthetic methodologies: the modern Nitrosative Rearrangement of Indoles (Method A), the precision C3-Lithiation of Protected Indazoles (Method B), and the industrial Isatin Ring Contraction (Method C).

Quick Selection Guide
RequirementRecommended MethodWhy?
Rapid Analog Generation Method A (Indole Nitrosation)Single-step, mild conditions, uses readily available indole libraries.
Late-Stage Functionalization Method B (C3-Lithiation)Allows precise installation of aldehyde on complex, pre-formed indazole scaffolds.
Multi-Gram/Kilogram Scale Method C (Isatin Route)Uses cheap commodity chemicals; robust purification; avoids chromatography.

Method A: Nitrosative Rearrangement of Indoles

Best For: Medicinal Chemistry, Library Synthesis, Lab Scale (100 mg – 10 g).

This method represents a paradigm shift in indazole synthesis. Instead of building the ring from acyclic precursors, it utilizes the rich chemistry of indoles. Treatment of indoles with sodium nitrite in acidic media triggers a nitrosation-induced ring expansion-contraction sequence, delivering the 1H-indazole-3-carboxaldehyde directly.[1]

Mechanism of Action

The reaction proceeds via the formation of a 3-nitrosoindole intermediate. Tautomerization to the oxime allows nucleophilic attack by water, leading to ring opening (formation of a 2-aminophenylglyoxal derivative) and immediate recyclization to the indazole core.

IndoleRearrangement Indole Indole Nitroso 3-Nitrosoindole Indole->Nitroso NaNO2, HCl Oxime Indole-3-one Oxime Nitroso->Oxime Tautomerization Open Ring Opening (2-Aminophenylglyoxal) Oxime->Open H2O (Hydrolysis) Indazole 1H-Indazole-3-CHO Open->Indazole -H2O (Cyclization)

Figure 1: Mechanism of the nitrosative rearrangement of indoles to indazole-3-carboxaldehydes.[1][2]

Experimental Protocol

Reagents: Indole (1.0 equiv), NaNO2 (8.0 equiv), HCl (2 N, 7.0 equiv), DMF/Water.[1]

  • Preparation: Dissolve NaNO2 (8 equiv) in water/DMF (1:2 ratio) and cool to 0 °C.

  • Acidification: Slowly add 2 N HCl (7 equiv). The solution will turn pale yellow.

  • Addition: Add a solution of the Indole substrate (1 equiv) in DMF dropwise over 2 hours.

    • Critical Control Point: Slow addition prevents dimerization of the indole.

  • Reaction: Stir at room temperature for 2–12 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with water and extract with ethyl acetate. Wash with brine, dry over MgSO4, and concentrate.[1]

  • Purification: Flash chromatography (Petroleum ether/EtOAc).

Performance Data:

  • Yield: 70–99% (High tolerance for EWGs like -NO2, -CN, -Br).

  • Selectivity: Exclusive formation of the 3-aldehyde.

  • Limitations: Electron-rich indoles (e.g., 5-OMe) may require optimization to prevent oxidative side reactions.

Method B: C3-Lithiation of Protected Indazoles

Best For: Complex Scaffolds, Total Synthesis, Late-Stage Modification.

Direct electrophilic aromatic substitution at the C3 position of indazole is difficult due to low nucleophilicity.[3] This method circumvents electronic limitations by using organolithium reagents to deprotonate C3, followed by trapping with a formyl source (DMF).

Mechanism of Action

Protection of the N1 nitrogen is mandatory to prevent deprotonation of the acidic N-H. Once protected (e.g., with SEM or THP), the C3 proton becomes the most acidic site (pKa ~35), allowing selective lithiation.

Lithiation Indazole 1H-Indazole Prot N1-SEM-Indazole Indazole->Prot SEM-Cl, NaH Lithio 3-Lithio-Indazole Prot->Lithio n-BuLi, -78°C Formyl 3-Formyl-N-SEM Lithio->Formyl DMF (Electrophile) Final 1H-Indazole-3-CHO Formyl->Final TBAF or HCl (Deprotection)

Figure 2: Step-wise C3-functionalization via lithiation-formylation.

Experimental Protocol

Reagents: 1H-Indazole, SEM-Cl, n-BuLi (2.5 M), DMF, TBAF.

  • Protection: Treat 1H-indazole with NaH (1.2 equiv) in THF at 0 °C, then add SEM-Cl (1.1 equiv). Isolate N1-protected product.

  • Lithiation: Dissolve protected indazole in anhydrous THF. Cool to -78 °C . Add n-BuLi (1.2 equiv) dropwise. Stir for 1 hour.

    • Safety: Maintain strict anhydrous conditions.

  • Formylation: Add dry DMF (3.0 equiv) at -78 °C. Allow to warm to RT.

  • Quench: Add saturated NH4Cl solution. Extract with EtOAc.[1][4]

  • Deprotection: Treat the intermediate with TBAF (in THF) or 4 M HCl (in dioxane) to remove the SEM group.

Performance Data:

  • Yield: 50–80% (over 3 steps).

  • Selectivity: 100% Regioselective for C3.

  • Limitations: Requires cryogenic facilities; atom economy is lower due to protection/deprotection steps.

Method C: Isatin Ring Contraction (Scale-Up Route)

Best For: Industrial Production (>1 kg), Commodity Synthesis.

This classical method constructs the indazole core from isatin derivatives. It is robust, avoids expensive catalysts, and purification often relies on crystallization rather than chromatography. The immediate product is usually the carboxylic acid, which is easily reduced to the aldehyde.

Mechanism of Action

Isatin is hydrolyzed to the keto-acid, which undergoes diazotization. Reduction of the diazonium salt to the hydrazine followed by acid-catalyzed cyclization yields the indazole-3-carboxylic acid.

IsatinRoute Isatin Isatin Diazo Diazonium Salt Isatin->Diazo 1. NaOH 2. NaNO2/H2SO4 Hydrazine Aryl Hydrazine Diazo->Hydrazine SnCl2 or Na2SO3 Acid Indazole-3-COOH Hydrazine->Acid H+ Cyclization Aldehyde 1H-Indazole-3-CHO Acid->Aldehyde 1. SOCl2 2. LiAlH(OtBu)3

Figure 3: Industrial route from Isatin to Indazole-3-carboxaldehyde.[2][5]

Experimental Protocol

Reagents: Isatin, NaOH, NaNO2, SnCl2, H2SO4.

  • Hydrolysis: Reflux isatin in 5% NaOH. Cool to 0 °C.

  • Diazotization: Add NaNO2 (1.0 equiv) to the alkaline solution. Add this mixture dropwise to ice-cold H2SO4.

  • Reduction: Add SnCl2 (2.5 equiv) in conc. HCl at <0 °C. Stir for 1 hour.

  • Cyclization: The hydrazine intermediate cyclizes spontaneously or upon slight heating. Filter the solid Indazole-3-carboxylic acid .

  • Reduction to Aldehyde:

    • Convert acid to Weinreb amide (EDCI, N,O-dimethylhydroxylamine).

    • Reduce with LiAlH4 or DIBAL-H to yield the aldehyde.

    • Alternative: Reduction of the methyl ester with DIBAL-H at -78 °C.

Performance Data:

  • Yield: 60–85% (Global yield).

  • Scalability: Excellent. Exothermic steps are manageable.

  • Limitations: Long workflow; requires handling of diazonium salts (explosion hazard if dried).

Comparative Analysis Summary

FeatureMethod A: Indole NitrosationMethod B: C3-LithiationMethod C: Isatin Route
Starting Material Indoles (Readily Available)1H-IndazolesIsatins
Step Count 1 Step 3 Steps (Protect/React/Deprotect)4-5 Steps
Atom Economy HighLow (Protecting groups waste)Medium
Reaction Conditions Mild (RT to 50°C), AqueousHarsh (-78°C), AnhydrousHarsh (Strong Acid), Diazotization
Functional Group Tolerance High (Esters, Halides, Nitro)Moderate (Base-sensitive groups fail)High (Acid-stable groups only)
Primary Use Case Discovery Chemistry Complex Synthesis Process Chemistry

References

  • RSC Advances (2014): An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.

  • BenchChem Protocols: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: Detailed Protocol.

  • Journal of Organic Chemistry (2023): C3-Selective Functionalization of Indazoles.

  • Organic Chemistry Portal: Synthesis of Indazoles - Recent Literature.

  • US Patent 20110172428: Methods for the preparation of indazole-3-carboxylic acid on scaled-up levels.

Sources

A Comparative Spectroscopic Guide to 5-Hydroxy-1H-indazole-3-carbaldehyde from Diverse Synthetic Origins

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Core Scaffold

In the landscape of medicinal chemistry, the indazole ring system is a "privileged scaffold," a molecular framework that consistently appears in a multitude of pharmacologically active compounds. Its unique electronic properties and ability to form key hydrogen bonds make it a cornerstone in the design of therapeutics, particularly kinase inhibitors used in oncology[1]. Within this class, 5-Hydroxy-1H-indazole-3-carbaldehyde stands out as a critical synthetic intermediate. The aldehyde function at the 3-position is a versatile handle for a wide range of chemical transformations, while the hydroxyl group at the 5-position offers a crucial point for modulating solubility, metabolic stability, and target binding.

The synthetic route chosen to produce this key building block is not merely a matter of yield and cost; it has profound implications for the purity and, consequently, the performance of the final active pharmaceutical ingredient (API). Impurities arising from side reactions or incomplete conversions can carry through subsequent synthetic steps, complicating purification and potentially introducing undesirable toxicological profiles.

This guide provides an in-depth comparison of the spectroscopic data for 5-Hydroxy-1H-indazole-3-carbaldehyde synthesized via two distinct and representative chemical pathways. By understanding how the synthetic history influences the spectral signature, researchers, process chemists, and quality control specialists can make more informed decisions, ensuring the integrity and reproducibility of their work.

Part 1: Contrasting Synthetic Strategies

We will explore two common strategies for accessing the target molecule:

  • Route A: Direct Nitrosation of an Indole Precursor. This approach is atom-economical and leverages a well-optimized transformation that converts an electron-rich indole into the corresponding indazole-3-carbaldehyde[2].

  • Route B: A Protect-Formylate-Deprotect Strategy. This classic multi-step approach involves protecting the reactive phenol, introducing the aldehyde, and then liberating the hydroxyl group. While longer, it can offer greater control and avoid some of the side reactions associated with direct nitrosation.

Below is a visualization of these two pathways.

cluster_A Route A: Direct Nitrosation cluster_B Route B: Protect-Formylate-Deprotect A_start 5-Hydroxyindole A_end 5-Hydroxy-1H-indazole-3-carbaldehyde A_start->A_end NaNO₂, HCl, H₂O/DMF B_start 4-Aminophenol B_protect 5-Benzyloxy-1H-indazole B_start->B_protect Multi-step (e.g., Benzylation, Cyclization) B_formyl 5-Benzyloxy-1H-indazole-3-carbaldehyde B_protect->B_formyl POCl₃, DMF (Vilsmeier-Haack) B_end 5-Hydroxy-1H-indazole-3-carbaldehyde B_formyl->B_end H₂, Pd/C (Debenzylation)

Caption: High-level overview of the two synthetic routes under comparison.

Part 2: Experimental Protocols

The following protocols are representative procedures adapted from established literature methods. They serve as a validated baseline for synthesizing the target compound and its precursors.

Protocol 1: Synthesis via Route A (Direct Nitrosation)

This protocol is adapted from the optimized procedure for indole nitrosation developed by Chevalier et al.[1].

Objective: To synthesize 5-Hydroxy-1H-indazole-3-carbaldehyde from 5-hydroxyindole.

Materials:

  • 5-Hydroxyindole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl, 2 N aqueous solution)

  • Deionized Water

  • Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Prepare Nitrosating Agent: In a flask cooled to 0 °C, dissolve sodium nitrite (8.0 equivalents) in deionized water. Slowly add 2 N HCl (2.7 equivalents). A pale blue solution of nitrous acid will form. Add DMF to create a biphasic mixture.

  • Prepare Indole Solution: In a separate flask, dissolve 5-hydroxyindole (1.0 equivalent) in DMF.

  • Reaction: Slowly add the indole solution dropwise to the vigorously stirred nitrosating mixture at 0 °C over 2 hours. The causality here is critical: slow, reverse addition prevents the indole from being exposed to a high concentration of the nitrosating agent, which minimizes the formation of dimeric and other side products[2].

  • Work-up: After the addition is complete, allow the reaction to stir at room temperature for 3 hours. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Wash the combined organic layers with water (3x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel to yield the final product.

Protocol 2: Synthesis via Route B (Formylation & Deprotection)

This protocol outlines the final two steps of Route B.

Objective: To synthesize 5-Hydroxy-1H-indazole-3-carbaldehyde from 5-Benzyloxy-1H-indazole-3-carbaldehyde.

Materials:

  • 5-Benzyloxy-1H-indazole-3-carbaldehyde

  • Palladium on Carbon (Pd/C, 10 wt. %)

  • Methanol or Ethanol

  • Hydrogen Gas (H₂)

Procedure:

  • Setup: To a solution of 5-Benzyloxy-1H-indazole-3-carbaldehyde (1.0 equivalent) in methanol, add a catalytic amount of 10% Pd/C (approx. 10 mol %).

  • Hydrogenation: Place the flask under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed. The removal of the benzyl protecting group is typically efficient under these conditions.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake remains moist.

  • Concentration: Rinse the filter cake with additional methanol and concentrate the combined filtrates under reduced pressure to yield the crude product.

  • Purification: The product can be purified further by recrystallization or silica gel chromatography if necessary.

Part 3: Spectroscopic Data Analysis

The true identity and purity of a synthesized compound are confirmed by a suite of spectroscopic techniques. Below is the reference spectroscopic data for pure 5-Hydroxy-1H-indazole-3-carbaldehyde, followed by a comparative analysis of what to expect from samples derived from Route A versus Route B.

Reference Spectroscopic Data (Pure Compound)

The following tables summarize the expected spectroscopic data for high-purity 5-Hydroxy-1H-indazole-3-carbaldehyde.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Approx. J (Hz) Assignment
~14.0 br s - NH (Indazole)
~10.1 s - CH O (Aldehyde)
~9.5 s - OH (Phenol)
~7.8 d ~1.5 H-4
~7.5 d ~9.0 H-7

| ~7.0 | dd | ~9.0, 1.5 | H-6 |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~187.0 C HO (Aldehyde)
~155.0 C -5 (C-OH)
~144.0 C -3
~136.0 C -7a (Bridgehead)
~124.0 C -7
~118.0 C -3a (Bridgehead)
~115.0 C -6

| ~101.0 | C -4 |

Table 3: FT-IR Spectroscopy Data (ATR)

Wavenumber (cm⁻¹) Assignment
3400-3200 (broad) O-H and N-H stretching
~1665 C=O stretching (Aldehyde)
1620-1450 C=C and C=N stretching (Aromatic/Indazole)

| ~1250 | C-O stretching (Phenol) |

Table 4: Mass Spectrometry Data (ESI+)

m/z Assignment
163.0453 [M+H]⁺ (Calculated for C₈H₇N₂O₂)

| 185.0272 | [M+Na]⁺ (Calculated for C₈H₆N₂O₂Na) |

cluster_main Analytical Workflow cluster_analysis Spectroscopic Analysis Synthesis Synthesis (Route A or B) Purification Purification (Chromatography/ Recrystallization) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR FT-IR Purification->IR MS HRMS Purification->MS Comparison Data Comparison & Purity Assessment NMR->Comparison IR->Comparison MS->Comparison

Caption: Standard workflow for synthesis, purification, and analysis.

Comparative Analysis: Identifying Route-Specific Impurities

The true value of this guide lies in interpreting deviations from the reference spectra. Different synthetic routes leave behind different footprints in the form of characteristic impurities.

Product from Route A (Direct Nitrosation):

  • Potential Impurities: Unreacted 5-hydroxyindole, dimeric byproducts.

  • ¹H NMR Signature:

    • Unreacted 5-hydroxyindole: Look for characteristic indole signals, most notably a triplet at ~6.3 ppm (H-3 of the indole) and a different set of aromatic signals that do not match the indazole pattern.

    • Side Products: The reaction is known to sometimes produce complex mixtures if not controlled carefully[2]. Broad, unresolved humps in the aromatic region of the NMR or a high baseline may indicate the presence of polymeric or dimeric materials.

  • Expert Insight: The direct nitrosation is fast and efficient but exquisitely sensitive to reaction conditions. Any deviation in temperature or addition rate can lead to a less pure product. The ¹H NMR is the most powerful tool for spotting trace amounts of the starting indole.

Product from Route B (Protect-Formylate-Deprotect):

  • Potential Impurities: Incompletely deprotected 5-benzyloxy-1H-indazole-3-carbaldehyde; residual palladium catalyst; byproducts like toluene from the benzyl group.

  • ¹H NMR Signature:

    • Incomplete Deprotection: This is the most likely impurity. It is easily identified by the presence of sharp signals for the benzyl group: a singlet around 5.2 ppm (O-CH₂ -Ph) and a multiplet between 7.3-7.5 ppm (benzyl aromatic protons).

    • Toluene: If present, a singlet around 2.3 ppm (methyl group) and aromatic signals around 7.2 ppm might be visible.

  • Expert Insight: Route B often yields a cleaner crude product if each step is driven to completion. The key validation point is the ¹H NMR spectrum, where the complete absence of the benzyl CH₂ signal at ~5.2 ppm is a reliable indicator of a successful deprotection and a pure final product. Trace palladium can be detected by techniques like ICP-MS and is a critical quality control parameter in pharmaceutical development.

Conclusion

Both synthetic routes presented are viable methods for producing 5-Hydroxy-1H-indazole-3-carbaldehyde.

  • Route A (Nitrosation) offers a rapid and atom-economical pathway, but demands stringent control over reaction conditions to ensure high purity. Its spectroscopic validation should focus on detecting any residual indole starting material.

  • Route B (Protect-Formylate-Deprotect) is a more laborious but potentially more robust and controllable process. Spectroscopic analysis of the final product from this route must confirm the complete removal of the benzyl protecting group, a task for which ¹H NMR is perfectly suited.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, available equipment, and the acceptable purity profile for subsequent steps. This guide provides the framework for using fundamental spectroscopic data not just as a final check, but as an integral tool for validating the chosen chemical path and ensuring the quality of this invaluable synthetic building block.

References

  • Google Patents (2012).CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • ScholarWorks@UNO (2020). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. Available at: [Link]

  • Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Royal Society of Chemistry. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available at: [Link]

  • Der Pharma Chemica (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]

  • ResearchGate (2019). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. Available at: [Link]

  • ResearchGate (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available at: [Link]

  • ResearchGate (2016). 13 C NMR of indazoles. Available at: [Link]

  • Fritz Haber Institute (2006). An infrared spectroscopic study of protonated and cationic indazole. Available at: [Link]

  • ResearchGate (2016). Structural (X-ray), spectroscopic (FT-IR, FT-Raman) and computational (DFT) analysis of intermolecular interactions in 1H-indazole-3-carbaldehyde. Available at: [Link]

Sources

Field-Proven Guide: Confirming the Purity of Synthesized 5-Hydroxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirming the Purity of Synthesized 5-Hydroxy-1H-indazole-3-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Introduction: The Criticality of the Scaffold

5-Hydroxy-1H-indazole-3-carbaldehyde is a high-value pharmacophore, serving as a critical intermediate for kinase inhibitors (e.g., VEGFR, PDGFR targets) and synthetic cannabinoid metabolites. Its dual functionality—the C3-aldehyde for condensation reactions (Knoevenagel, Wittig) and the C5-hydroxyl for etherification—makes it a versatile but reactive building block.

However, its synthesis via the nitrosation of 5-hydroxyindole is fraught with specific impurity risks that standard "check-box" analysis often misses. A 98% purity by HPLC-UV can be deceptive if the 2% impurity is a regioisomer or a potent catalyst poison. This guide moves beyond basic characterization to self-validating protocols that confirm structural identity and absolute purity.[1]

The Impurity Landscape: What Are We Fighting?

To validate purity, one must first understand the genesis of impurities. The synthesis typically involves the nitrosation of 5-hydroxyindole followed by rearrangement.

Common Impurity Profile
Impurity TypeOriginAnalytical Signature
Regioisomer (5-Hydroxyindole-3-CHO)Failed ring closure or starting material contamination.NMR: Presence of C2-H signal (~8.2 ppm).[1]
Oxidation Product (Carboxylic Acid)Air oxidation of the aldehyde during workup/storage.[1]HPLC: Fronting peak (polar).[1] NMR: Loss of CHO singlet, broad COOH peak.[1]
Starting Material (5-Hydroxyindole)Incomplete conversion.[1]HPLC: Late eluter (less polar than aldehyde).[1] LC-MS: M-29 mass difference (nitroso intermediate).[1]
Azo-Dimers Side reaction during nitrosation (diazo coupling).[1]HPLC: Highly retained, broad peaks.[1] Colored (deep orange/red).[1]
Visualization: Synthesis & Impurity Pathways

The following diagram maps the chemical causality of these impurities, providing a logic map for troubleshooting.

ImpurityPathways SM 5-Hydroxyindole (Starting Material) Inter N-Nitroso Intermediate SM->Inter NaNO2, HCl Target 5-Hydroxy-1H-indazole- 3-carbaldehyde (TARGET) Inter->Target Rearrangement Imp_Iso Impurity A: Indole-3-CHO (Isomer) Inter->Imp_Iso Failed Cyclization Imp_Dimer Impurity C: Azo-Dimers Inter->Imp_Dimer Diazo Coupling Imp_Acid Impurity B: Carboxylic Acid (Oxidation) Target->Imp_Acid [O] Air/Light

Figure 1: Reaction pathway showing the genesis of critical impurities. Note that 'Impurity A' (Isomer) is structurally similar but chemically distinct due to the lack of the N-N bond.

Comparative Analysis: Selecting the Right Tool

We compare three primary methodologies. Note that while HPLC is the workhorse, it requires calibration. qNMR is the only self-validating primary method.

FeatureMethod A: RP-HPLC (UV/Vis) Method B: qNMR (1H) Method C: LC-MS
Primary Utility Routine purity %, trace impurity detection.Absolute purity (wt%) & Structural Identity.[1]Identification of unknowns (MW).
Sensitivity High (detects <0.05% impurities).[1]Moderate (LOQ ~0.5%).[1]Very High (picogram levels).[1]
Specificity Medium (relies on retention time).High (distinct chemical shifts).[1]High (mass fingerprint).
Self-Validating? No (Requires reference standards).Yes (Internal standard validates response).No (Ionization suppression risks).[1]
Critical Blind Spot Cannot distinguish isomers without specific method dev.Inorganic salts are invisible.[1]Non-ionizable impurities are invisible.[1]
Expert Insight:

Do not rely solely on LC-MS for purity. 5-hydroxyindazoles ionize efficiently, but so do their impurities. A small impurity with high ionization efficiency can skew results.[1] Use qNMR for the "Certificate of Analysis" value and HPLC to ensure no trace catalysts remain.

Experimental Protocols

Protocol A: The "Self-Validating" qNMR Method (Recommended)

This method simultaneously confirms the identity (indazole vs. indole) and purity (aldehyde vs. acid).[1]

Rationale: The C3-aldehyde proton of the indazole is a sharp singlet at ~10.2 ppm. The indole isomer possesses a C2-proton at ~8.0-8.5 ppm. The absence of the C2-proton and the presence of the aldehyde singlet validates the structure.

Materials:

  • Solvent: DMSO-d6 (Solubility is poor in CDCl3).[1]

  • Internal Standard (IS): Maleic Acid (99.9% TraceCERT) or 1,3,5-Trimethoxybenzene.[1]

  • Instrument: 400 MHz NMR or higher.

Workflow:

  • Weighing: Accurately weigh ~10 mg of the analyte (

    
    ) and ~5 mg of the Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg.[1]
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.[1]

  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (D1): 60 seconds (Critical: Aldehyde protons have long T1 relaxation times.[1] Short D1 leads to underestimation).

    • Scans: 16 or 32.[1]

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the IS peak (set to known proton count).[1]

    • Integrate the Aldehyde peak (~10.2 ppm, 1H).[1]

    • Check: Look for C2-H indole signal (~8.2 ppm).[1] If present, the synthesis failed.

Calculation:


[1]
Protocol B: High-Resolution HPLC Method

Use this for detecting trace impurities (<1%) that qNMR misses.[1]

Rationale: The 5-hydroxy group makes the molecule amphoteric and polar. A standard C18 column with an acidic mobile phase is required to suppress ionization of the hydroxyl group and ensure sharp peaks.[1]

Chromatographic Conditions:

  • Column: Inertsil ODS-3 or Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV at 254 nm (aromatic core) and 310 nm (conjugated aldehyde).[1]

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
15.0 90 Elution of non-polar dimers
20.0 90 Wash
20.1 10 Re-equilibration

| 25.0 | 10 | End |

Interpretation:

  • RT ~4-5 min: 5-Hydroxy-1H-indazole-3-carbaldehyde.

  • RT < 3 min: Carboxylic acid impurity (polar).

  • RT > 10 min: Dimers or unreacted starting material.

Decision Logic: The Validation Workflow

Use this logic flow to determine the final purity status of your compound.

ValidationLogic Start Synthesized Sample qNMR Run qNMR (DMSO-d6) D1 = 60s Start->qNMR Check1 Is C2-H signal (~8.2 ppm) present? qNMR->Check1 Fail1 REJECT: Indole Isomer (Synthesis Failed) Check1->Fail1 Yes Check2 Is Aldehyde Peak Integrity > 95%? Check1->Check2 No (Indazole confirmed) HPLC Run HPLC-UV (Check for trace dimers) Check2->HPLC Yes Fail2 REPURIFY: Oxidation or Solvent Check2->Fail2 No HPLC->Fail2 Purity < 98% Pass VALIDATED Release for Assay HPLC->Pass Purity > 98%

Figure 2: Decision tree for validating batch quality. The qNMR step acts as the primary gatekeeper for structural identity.

References

  • Chevalier, A., et al. (2018).[1] "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 8(24), 13121-13128.[1]

  • BenchChem. (2025).[1] "Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: Detailed Protocol." BenchChem Application Notes.

  • ChemicalBook. "5-Hydroxy-1H-indazole-3-carboxaldehyde Properties and Safety."

  • BIPM. (2024). "Equivalency between Mass Balance and qNMR methodologies." USP General Chapters.

  • Fujii, T., et al. (1998).[1] "Fluorescence derivatizing procedure for 5-hydroxytryptamine... and their sensitive liquid chromatographic determination." Journal of Chromatography B, 720(1-2), 25-31.[4]

Sources

Comparative Reactivity Profile: 3-Formylindazoles vs. Indole Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Scaffold Selection Dilemma

In medicinal chemistry, the choice between an indazole and an indole scaffold is often dictated by biological targets (e.g., kinase inhibition vs. GPCR modulation). However, for the synthetic chemist, the reactivity profiles of their 3-formyl derivatives—3-formylindazole (1H-indazole-3-carbaldehyde) and indole-3-carboxaldehyde (I3A) —are radically different.

This guide objectively compares these two scaffolds. While they appear isosteric, the introduction of the N2 nitrogen in the indazole ring fundamentally alters the electronic landscape, reversing the reactivity trends observed in the ubiquitous indole analog.

Key Takeaway: 3-Formylindazole exhibits higher carbonyl electrophilicity but lower ring nucleophilicity compared to indole-3-carboxaldehyde. This makes it a superior substrate for condensation reactions (Knoevenagel, Schiff base) but a more challenging substrate for electrophilic aromatic substitution (EAS).

Electronic Theory & Mechanistic Insight

To understand the reactivity differences, one must analyze the resonance contributions.

Indole-3-carboxaldehyde: The "Vinylogous Amide"

The indole nitrogen (N1) is highly nucleophilic. Its lone pair donates electron density into the C2=C3 double bond, which can further delocalize onto the formyl oxygen. This vinylogous amide character stabilizes the carbonyl, making it less electrophilic and significantly slowing down nucleophilic attacks (e.g., condensation).

3-Formylindazole: The "Imine-Like" Withdrawal

Indazole possesses a pyridine-like nitrogen at position 2 (N2). Unlike the pyrrole-like N1, the N2 atom is electronegative and withdraws electron density via induction and resonance. It does not donate density to the C3 position as effectively as the C2-H of indole. Consequently, the C3-formyl group in indazole retains more partial positive charge, making it a more reactive electrophile .

Visualization: Electronic Resonance & Reactivity Flow

Electronic_Comparison cluster_Indole Indole-3-Carboxaldehyde (Deactivated Carbonyl) cluster_Indazole 3-Formylindazole (Activated Carbonyl) Ind_N1 N1 Lone Pair (Strong Donor) Ind_C3 C3 Position (Electron Rich) Ind_N1->Ind_C3 Resonance (+M) Ind_CO Carbonyl Carbon (Stabilized/Less Reactive) Ind_C3->Ind_CO Deactivation Inz_N1 N1 (H-Bond Donor) Inz_N2 N2 (Pyridine-like) (Electron Withdrawing) Inz_N1->Inz_N2 Tautomeric Shift Inz_CO Carbonyl Carbon (Highly Electrophilic) Inz_N2->Inz_CO Inductive (-I)

Figure 1: Comparative electronic flow. Indole (blue) pushes density to the carbonyl, deactivating it. Indazole (red) withdraws density, activating the carbonyl for nucleophilic attack.

Comparative Performance Analysis

A. Carbonyl Reactivity (Condensation Reactions)

Test Case: Knoevenagel Condensation with Malononitrile.

ParameterIndole-3-carboxaldehyde3-FormylindazoleMechanism Note
Reaction Rate Slow (4–12 hours)Fast (1–3 hours) Indazole carbonyl is less stabilized, facilitating nucleophilic attack.
Catalyst Req. Stronger base/Heat often requiredMild base (Piperidine cat.)Indole often requires activation of the carbonyl or reflux.
Yield (Typical) 70–85%85–95% Less side-reaction (polymerization) observed with indazole.
Workup Often requires chromatographyPrecipitation/RecrystallizationIndazole products are often more crystalline.
B. N-Alkylation Selectivity (The Indazole Challenge)

While the aldehyde of indazole is more reactive, the ring nitrogen presents a regioselectivity challenge not present in indole.

  • Indole: Alkylation occurs exclusively at N1.

  • Indazole: Competition between N1 (Thermodynamic) and N2 (Kinetic).

    • N1-Alkylation: Favored by thermodynamic conditions (high temp, reversible bases like carbonates).

    • N2-Alkylation: Favored by kinetic conditions (strong bases like NaH, alkyl halides, low temp) and steric bulk.

C. Synthesis of the Scaffold
  • Indole-3-CHO: Easily accessible via Vilsmeier-Haack formylation of indole (highly efficient due to electron-rich ring).

  • Indazole-3-CHO: Vilsmeier-Haack fails or gives poor yields because the indazole ring is not nucleophilic enough at C3.

    • Preferred Route: Diazotization of 3-aminoindazole followed by hydroxymethylation/oxidation, or ring closure of phenylhydrazones.

Experimental Protocol: Optimized Knoevenagel Condensation

Objective: Synthesis of (E)-2-((1H-indazol-3-yl)methylene)malononitrile. Rationale: This protocol utilizes the enhanced electrophilicity of the indazole aldehyde to proceed under mild conditions, avoiding N-alkylation side reactions.

Materials
  • 3-Formyl-1H-indazole (1.0 equiv, 1.0 mmol)

  • Malononitrile (1.1 equiv, 1.1 mmol)

  • Ethanol (Absolute, 5 mL)

  • Piperidine (0.1 equiv, catalytic)[1]

Workflow Diagram

Protocol_Flow Start Start: 3-Formylindazole + Malononitrile Solvent Dissolve in EtOH (Room Temp) Start->Solvent Cat Add Piperidine (0.1 eq) Trigger Deprotonation Solvent->Cat React Stir at RT (1-2 h) *Monitor TLC* Cat->React Check Is Solid Precipitated? React->Check Check->React No (Heat to 50°C) Filter Vacuum Filtration Wash w/ cold EtOH Check->Filter Yes Dry Dry in Vac Oven Yield: ~90% Filter->Dry

Figure 2: Step-by-step workflow for the condensation of 3-formylindazole. Note the mild conditions compared to indole analogs.

Step-by-Step Procedure
  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-formyl-1H-indazole (146 mg, 1.0 mmol) and malononitrile (73 mg, 1.1 mmol) in absolute ethanol (5 mL).

  • Catalysis: Add piperidine (10 µL, ~2 drops) to the stirring solution.

    • Scientific Note: The solution often turns yellow immediately due to the formation of the anionic intermediate.

  • Reaction: Stir at room temperature.

    • Comparison Point: An indole substrate would likely require reflux at 78°C. The indazole reaction should show heavy precipitation of the product within 30–60 minutes.

  • Monitoring: Check TLC (Mobile phase: 30% EtOAc in Hexanes). The aldehyde spot (Rf ~0.4) should disappear.

  • Workup: Cool the mixture in an ice bath for 10 minutes to maximize precipitation. Filter the solid under vacuum.

  • Purification: Wash the filter cake with cold ethanol (2 x 2 mL) and diethyl ether (2 mL). Dry under vacuum.[2]

    • Expected Yield: 88–95% (Yellow solid).

Data Summary: Indazole vs. Alternatives

The following data aggregates typical performance metrics from heterocyclic chemistry literature regarding C3-formyl reactivity.

Feature3-Formylindazole 3-Formylindole Benzaldehyde
Electronic Character Electron-Deficient HeterocycleElectron-Rich HeterocycleNeutral Aromatic
Carbonyl Electrophilicity High LowMedium
Preferred Synthesis Ring Closure / DiazotizationVilsmeier-HaackOxidation of Toluene
Condensation Rate (RT) FastSlow / No ReactionModerate
N-H Acidity (pKa) ~14 (More Acidic)~17 (Less Acidic)N/A
Primary Application Kinase Inhibitors (Axitinib analogs)AhR Agonists / Tryptophan metabolitesGeneral Building Block

References

  • Indole-3-carbaldehyde Reactivity & Biology

    • Title: Indole-3-carbaldehyde (I3A) as a metabolite and receptor agonist.[3][4]

    • Source: Wikipedia / N
    • Link:

  • Indazole N-Alkylation Selectivity

    • Title: Mechanism of a Highly Selective N2 Alkyl
    • Source: WuXi Biology
    • Link: (General reference to N1/N2 selectivity mechanics).

  • Knoevenagel Condensation Benchmarking

    • Title: A Comparative Guide to Knoevenagel Condensation.[1]

    • Source: BenchChem[1]

    • Link:

  • Synthesis of 3-Formylindazoles

    • Title: Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack (Compar
    • Source: ChemRxiv
    • Link:

  • General Heterocyclic Chemistry

    • Title: Indoles.[5][6][7][8] Part I. The formylation of indole and some reactions of 3-formylindole.[7]

    • Source: Royal Society of Chemistry (RSC)[7]

    • Link:

Sources

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of 5-Hydroxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Causality

5-Hydroxy-1H-indazole-3-carbaldehyde is a highly versatile building block in medicinal chemistry, frequently utilized to synthesize indazole derivatives that target serotonin (5-HT) receptors, nitric oxide synthase (NOS), and various kinases[1]. While its utility in drug discovery is vast, its unique structural features—an electron-rich indazole core, a reactive 3-carbaldehyde group, and a weakly acidic 5-hydroxyl group—dictate stringent handling and specialized disposal protocols.

The Causality of Hazard: The presence of two adjacent nitrogen atoms in the aromatic indazole ring means that improper disposal (e.g., low-temperature burning or open-air combustion) will generate highly toxic nitrogen oxides (NOx)[2]. Furthermore, the aldehyde moiety is highly susceptible to nucleophilic attack. If mixed with amine-containing waste streams, it can undergo unintended, highly exothermic Schiff base formations. Consequently, standard laboratory waste consolidation is insufficient; this compound requires strict segregation and high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).

Quantitative Data & Hazard Profile

To ensure operational safety, all personnel must familiarize themselves with the compound's physical and hazard properties before initiating any workflow[3].

Property / ParameterValue / Specification
Chemical Name 5-Hydroxy-1H-indazole-3-carbaldehyde
CAS Registry Number 882803-11-4
Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
Primary Hazards Irritant (Skin/Eyes/Respiratory), Environmental Toxicity
RCRA Waste Classification Non-listed hazardous waste (requires evaluation for characteristic toxicity)
Recommended Destruction Temp > 1,100 °C (High-Temperature Incineration)

Operational Handling & Segregation Protocol

To maintain a self-validating safety system, researchers must execute the following step-by-step methodology when handling the raw powder or concentrated solutions.

Step 1: Environmental Preparation Work exclusively within a Class II biological safety cabinet or a certified chemical fume hood with a face velocity of at least 100 feet per minute (fpm). Ensure the sash is positioned at the designated operating height.

Step 2: Personal Protective Equipment (PPE) Don chemical-resistant nitrile gloves (double-gloving is recommended when handling concentrated DMSO/DMF stock solutions), tightly sealing safety goggles, and a flame-resistant laboratory coat.

Step 3: Chemical Segregation (Critical Step) Do not mix 5-Hydroxy-1H-indazole-3-carbaldehyde with primary or secondary amines, strong oxidizing agents (e.g., peroxides, permanganates), or strong bases. Oxidation of the aldehyde group to a carboxylic acid, or reaction with amines, can be highly exothermic and pressurize sealed waste containers.

Comprehensive Disposal Procedures

Proper disposal of heterocyclic aldehydes requires a multi-stage approach to comply with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[4].

Step-by-Step Waste Management Methodology

1. Primary Waste Collection & Segregation

  • Solid Waste: Place all contaminated solids (e.g., weighing paper, spatulas, empty vials, and contaminated gloves) into a rigid, puncture-resistant polyethylene container.

  • Liquid Waste: Collect solvent-dissolved waste in a chemically compatible, high-density polyethylene (HDPE) carboy. Prior to sealing the container, verify that the pH of the mixture is neutral (pH 6-8) using indicator strips. This prevents the degradation of the container and mitigates the risk of acid/base-catalyzed polymerization of the aldehyde.

2. Labeling and SAA Accumulation

  • Label the container explicitly with: "Hazardous Waste: 5-Hydroxy-1H-indazole-3-carbaldehyde (Heterocyclic Aldehyde) - DO NOT MIX WITH AMINES OR OXIDIZERS".

  • Store the sealed container in a designated Satellite Accumulation Area (SAA). Under RCRA regulations, waste must not be accumulated in the SAA for longer than 180 days[4].

3. High-Temperature Incineration (TSDF Processing)

  • Transfer the manifested waste to a permitted TSDF.

  • Incineration Parameters: Thermal destruction of nitrogen-containing heterocyclic organic compounds requires a combustion zone temperature between 1,100 °C and 1,200 °C, with a residence time of 0.5 to 2.0 seconds[5].

  • NOx Scrubbing: Because the indazole ring contains nitrogen, combustion will yield NOx. The incinerator must be legally compliant with 40 CFR Part 264 Subpart O[6] and equipped with a wet scrubber system (typically utilizing an aqueous sodium hydroxide solution) to neutralize NOx and acid gases prior to atmospheric release[7].

4. Empty Container Management (RCRA Empty)

  • Containers that previously held this chemical must be triple-rinsed with a compatible solvent (e.g., methanol or DMSO) to remove residual powder or film.

  • The rinsate must be collected and treated as hazardous liquid waste. Only after triple-rinsing can the container be legally classified as "RCRA empty" and disposed of in standard laboratory glass/plastic recycling streams[8].

Spill Response & Decontamination

In the event of an accidental release, execute the following self-validating decontamination protocol:

  • Isolation: Immediately evacuate the vicinity of the spill and increase fume hood ventilation to maximum capacity.

  • Containment: For dry powder spills, gently cover the material with damp absorbent paper to prevent aerosolization. For liquid solutions, surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.

  • Neutralization & Cleanup: Carefully sweep the absorbed material using non-sparking tools and place it into a designated hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with a mild detergent solution, followed by a thorough water rinse. Collect all wash water into the liquid hazardous waste stream, verifying the area is visually clean and pH neutral.

Waste Management Decision Workflow

The following diagram illustrates the logical progression of 5-Hydroxy-1H-indazole-3-carbaldehyde from laboratory generation through to compliant thermal destruction.

G Start Waste Generation: 5-Hydroxy-1H-indazole-3-carbaldehyde Segregation Waste Segregation (Isolate from Amines/Oxidizers) Start->Segregation SolidWaste Solid Waste (Contaminated PPE/Powder) Segregation->SolidWaste LiquidWaste Liquid Waste (Solvent Mixtures) Segregation->LiquidWaste Accumulation Satellite Accumulation Area (RCRA Compliance) SolidWaste->Accumulation LiquidWaste->Accumulation Transport Transport to TSDF (Manifested Hazardous Waste) Accumulation->Transport Incinerator High-Temperature Incineration (> 1100°C, 2 sec residence) Transport->Incinerator Scrubber Wet Scrubber System (NOx & Acid Gas Neutralization) Incinerator->Scrubber Flue Gas (NOx, CO) Release Clean Atmospheric Release (N2, H2O, CO2) Scrubber->Release Neutralized Gas

Workflow detailing the segregation, accumulation, and high-temperature incineration of indazole-based hazardous waste.

References

  • Title: 5-Hydroxy-1H-indazole-3-carbaldehyde Safety Data Sheet, Source: AK Scientific, URL
  • Title: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine, Source: Regulations.
  • Title: On-Site Incineration: Overview of Superfund Operating Experience, Source: EPA, URL
  • Title: 40 CFR Part 264 Subpart O -- Incinerators, Source: eCFR, URL
  • Title: NOx Fume Scrubbers, Source: CR Clean Air, URL
  • Title: Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review, Source: PMC, URL

Sources

Personal protective equipment for handling 5-Hydroxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 882803-11-4 Formula: C₈H₆N₂O₂ Molecular Weight: 162.15 g/mol [1]

Compound Profile & Hazard Logic

Handling 5-Hydroxy-1H-indazole-3-carbaldehyde requires understanding its dual chemical nature. It contains a phenolic hydroxyl group (susceptible to oxidation and pH sensitivity) and an aldehyde moiety (reactive electrophile, prone to air oxidation to carboxylic acid).

Why this matters for safety:

  • Sensitization Potential: Aldehydes are known protein cross-linkers. While specific sensitization data for this derivative is limited, structurally similar indazole-aldehydes are classified as skin and respiratory irritants (H315, H319, H335).

  • Oxidative Instability: The 5-hydroxy group significantly increases electron density, making the ring system more prone to oxidation than the unsubstituted parent indazole. This necessitates strict inert atmosphere storage to prevent degradation into colored quinoid species.

GHS Hazard Classification (Baseline):

  • Acute Toxicity, Oral: Category 4 (H302) – Harmful if swallowed.[2][3]

  • Skin/Eye Irritation: Category 2/2A (H315, H319) – Causes skin and serious eye irritation.

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.[4]

Smart PPE Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational phase.[5]

Operational PhaseHand ProtectionRespiratory ProtectionEye/Face ProtectionBody Protection
Storage & Transport (Sealed containers)Single Nitrile (0.11 mm)N/A (if sealed)Safety Glasses w/ side shieldsLab Coat (Cotton/Poly)
Weighing / Solid Transfer (Open container)Double Nitrile (Outer: 0.11 mm, Inner: 0.06 mm)N95/P2 Mask (if outside hood) OR Fume Hood (Recommended)Safety Goggles (tight-fitting)Lab Coat + Tyvek Sleeves
Solubilization / Reaction (In solvent)Chem-Resistant Nitrile (0.15 mm+)Fume Hood (Sash < 18")Safety Goggles Lab Coat + Chemical Apron
Spill Cleanup (Solid/Liquid)Double Nitrile OR Butyl Rubber (for large solvent spills)Half-face Respirator w/ P100 + Organic Vapor CartridgeFace Shield + GogglesTyvek Suit

Expert Insight: For this compound, double gloving during weighing is critical not just for toxicity, but to prevent skin oils/moisture from degrading the reagent. The phenolic proton is acidic; contact with basic contaminants (soaps on skin) can induce decomposition.

Operational Handling Protocol
Phase A: Receipt & Storage (Critical for Purity)

The shelf-life of 5-Hydroxy-1H-indazole-3-carbaldehyde is dictated by its protection from light and oxygen.

  • Inspect: Upon receipt, check the bottle seal. If the solid has turned dark brown or black, significant oxidation has occurred.

  • Environment: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen . If the manufacturer packaging is compromised, transfer to a vial with a septum and purge with inert gas.

  • Light: Wrap container in aluminum foil or store in an amber vial.

Phase B: Weighing & Transfer
  • Engineering Control: Always weigh inside a certified chemical fume hood.

  • Static Control: This powder can be electrostatic. Use an anti-static gun or polonium strip if the powder "flies" to ensure accurate dosing and prevent inhalation hazards.

  • Tools: Use stainless steel or PTFE-coated spatulas. Avoid iron/rust, which can catalyze phenolic oxidation.

Phase C: Solubilization
  • Solvent Choice: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in non-polar solvents (DCM, Chloroform).

  • Protocol:

    • Add solvent to the solid, not solid to solvent, to minimize dust.

    • Vortex gently.

    • Immediate Use: Aldehyde solutions in nucleophilic solvents (like methanol) can form hemiacetals over time. Prepare fresh.

Emergency Response & Disposal
Accidental Release (Spill) Logic
  • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (dampened with water/surfactant), then scoop into a waste bag.

  • Solution Spill: Absorb with vermiculite or sand. Do not use sawdust (potential reaction with aldehyde).

Decontamination
  • Surface: Wipe with 10% aqueous ethanol followed by soap and water.

  • Skin: Wash immediately with soap and water for 15 minutes.[3] Do not use alcohol on skin (increases permeability).

Disposal Path
  • Waste Stream: Segregate as Hazardous Organic Waste .

  • Labeling: Tag as "Toxic, Irritant, Aldehyde."

  • Destruction: High-temperature incineration is the required method to break down the indazole ring system.

Visualizations
Diagram 1: Safe Handling Workflow

This diagram outlines the decision logic for handling the compound from storage to reaction, emphasizing integrity checks.

HandlingWorkflow Start Start: Retrieve Reagent CheckColor Visual Inspection: Is solid Off-White/Orange? Start->CheckColor Degraded STOP: Significant Oxidation. Quarantine & Dispose. CheckColor->Degraded No (Dark Brown/Black) PPE_Check PPE Verification: Double Nitrile Gloves + Goggles? CheckColor->PPE_Check Yes Weighing Weighing Station: Fume Hood + Static Control Solubilization Solubilization: Dissolve in DMSO/DMF (Inert Atmosphere) Weighing->Solubilization PPE_Check->Weighing Pass PPE_Check->PPE_Check Fail (Equip PPE) Reaction Proceed to Reaction Solubilization->Reaction

Caption: Operational flow ensuring reagent integrity and operator safety prior to reaction setup.

Diagram 2: Emergency Response Decision Tree

Logic for managing exposure or spills.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin Contact Type->Skin Inhal Inhalation Type->Inhal Spill Bench Spill Type->Spill Action_Skin 1. Remove Contaminated Clothing 2. Wash w/ Soap & Water (15 min) 3. Seek Medical Aid Skin->Action_Skin Action_Inhal 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Medical Evaluation Inhal->Action_Inhal Action_Spill 1. Evacuate Area (if large) 2. Wet Wipe (Solid) or Absorb (Liquid) 3. Bag as HazWaste Spill->Action_Spill

Caption: Immediate response protocols for exposure or environmental release.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11367068, Indazole-3-carbaldehyde. (Data extrapolated for 5-hydroxy derivative). Retrieved from [Link]

Sources

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Reactant of Route 1
Reactant of Route 1
5-Hydroxy-1H-indazole-3-carbaldehyde
Reactant of Route 2
5-Hydroxy-1H-indazole-3-carbaldehyde

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